(S)-3-(Benzyloxy)-2-hydroxypropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Research Applications of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid
Abstract
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid stands as a cornerstone chiral building block in modern synthetic chemistry. Its intrinsic value is derived from a trifecta of functional attributes: a stereochemically defined center at C2, a readily cleavable benzyl ether protecting the C3 hydroxyl group, and a versatile carboxylic acid at C1. This combination provides a robust and adaptable scaffold for the enantioselective synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of the strategic applications of this synthon, focusing on its pivotal role in the development of pharmaceuticals, particularly β-adrenergic blockers and antiviral agents, and its emerging use in the fabrication of advanced functional polymers for biomedical applications. We will dissect the causality behind its selection in these synthetic campaigns and provide field-proven experimental insights and protocols for its effective utilization.
The Strategic Value of a Predefined Chiral Synthon
In the pursuit of biologically active molecules, the control of stereochemistry is not merely an academic exercise but a fundamental requirement for achieving therapeutic efficacy and safety. This compound is a premier example of a "chiral pool" starting material, where its stereochemistry is sourced from readily available, enantiomerically pure natural products like L-serine or derived from precursors like (S)-glycidol.[1] This strategy elegantly bypasses the need for often complex and costly asymmetric induction or resolution steps later in a synthetic sequence.
The molecule's utility is magnified by its distinct functional handles:
-
The (S)-Stereocenter: This fixed configuration is crucial for imparting the desired stereochemistry to the final product, which is often essential for specific receptor binding or enzyme inhibition.
-
The Carboxylic Acid: This group serves as a versatile anchor point for a wide array of chemical transformations, including esterification, amide bond formation, or reduction to a primary alcohol.
-
The Benzyl Ether: The benzyloxy group is an ideal protecting group for the C3 primary alcohol. It is stable to a wide range of reaction conditions (e.g., those involving bases, nucleophiles, and mild oxidants/reductants) yet can be removed cleanly and efficiently under standard hydrogenolysis conditions (H₂, Pd/C), liberating the free hydroxyl group at a strategic point in the synthesis.
Common Synthetic Pathways and Precursors
The enantiomerically pure this compound is itself a target of synthesis, primarily from established chiral precursors to ensure high enantioselectivity.[1] The two dominant approaches leverage the inherent chirality of natural products.
-
From L-Serine: This amino acid provides a direct and reliable source of the required (S)-stereochemistry.
-
From (S)-Glycidol: This versatile C3 building block can be converted to the target acid via protection of the hydroxyl group as a benzyl ether, followed by epoxide ring-opening and oxidation of the resulting primary alcohol.[1]
The logical flow from a simple chiral precursor to a versatile building block is a testament to the efficiency of chiral pool synthesis.
Caption: Synthetic utility of this compound.
Application in Pharmaceutical Research and Development
The structural motif of this compound is highly relevant to the pharmacophores of several classes of drugs. Its utility as a chiral intermediate ensures the production of the desired enantiomer, which is critical as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.[2]
Keystone Intermediate in the Synthesis of β-Adrenergic Blockers
Beta-blockers are a cornerstone in cardiovascular medicine, used to manage conditions like hypertension, angina, and arrhythmias.[3] The majority of these drugs contain a propanolamine side chain, and their β-blocking activity resides almost exclusively in the (S)-enantiomer.[2] Therefore, an enantioselective synthesis is highly desirable.
While this compound itself can be a precursor, the more direct route often involves a closely related chiral C3 epoxide, such as (S)-benzyl glycidyl ether or (S)-epichlorohydrin. These epoxides are readily synthesized from precursors like (S)-glycidol, which shares a common synthetic heritage with our topic molecule.[1][4] The synthesis of many β-blockers involves the nucleophilic opening of such a chiral epoxide by a substituted phenol, followed by a second ring-opening with an appropriate amine.[5][6]
Case Study: Synthesis of Landiolol
Landiolol is an ultra-short-acting, highly β1-selective blocker used in critical care settings.[7] Its synthesis provides an excellent example of the application of a chiral C3 building block to construct the required (S)-2-hydroxy-3-aminopropoxy side chain. A common synthetic strategy involves reacting a phenolic intermediate with a chiral epoxide (or its equivalent), followed by nucleophilic attack by the amine side chain.[][9][10]
The following diagram illustrates a generalized synthetic pathway, emphasizing the role of the chiral C3 synthon in establishing the critical stereocenter.
Caption: Generalized synthesis of Landiolol using a chiral C3 synthon.
Scaffold for Broad-Spectrum Antiviral Agents
A class of acyclic adenosine analogues built upon a 3-adenin-9-yl-2-hydroxypropanoic acid scaffold has demonstrated potent, broad-spectrum antiviral activity.[11] These compounds are designed as inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for cellular methylation reactions that many viruses exploit for replication.
In this context, alkyl esters of (RS)-3-adenin-9-yl-2-hydroxypropanoic acid act as prodrugs. The ester moiety enhances cell permeability, allowing the compound to be taken up by cells. Intracellular esterases then hydrolyze the ester, releasing the parent hydroxypropanoic acid, which is the active inhibitor.[11] The research demonstrates activity against a range of viruses, including vesicular stomatitis, vaccinia, and measles viruses. While this initial research used a racemic mixture, the principles of stereospecificity in enzyme inhibition strongly suggest that using an enantiopure starting material like this compound (after conversion to the corresponding adenine derivative) could lead to more potent and selective next-generation antivirals.
Application in Materials Science and Polymer Chemistry
Beyond pharmaceuticals, the unique structure of this compound makes it a valuable monomer for creating advanced, functional materials.
Synthesis of Functionalized Biocompatible Polymers
This chiral synthon is a key precursor in the synthesis of functionalized polylactide copolymers.[1] Polylactides are biodegradable and biocompatible polymers widely used in biomedical applications. The synthetic strategy involves incorporating the this compound unit into a polymer backbone. After polymerization, the benzyl protecting group can be selectively removed via hydrogenolysis. This unmasks a pendant hydroxyl group along the polymer chain, which serves as a reactive handle for further modification.[1]
This "post-polymerization modification" allows for the attachment of bioactive molecules, such as RGD-containing peptides to enhance cell adhesion or biotin derivatives for specific binding applications. This versatility provides a powerful route to fabricating tailored, biocompatible polymers for tissue engineering scaffolds and sophisticated drug delivery systems.[1]
Caption: Workflow for creating functional polymers via post-polymerization modification.
Key Experimental Protocol: Benzylation of (S)-Glycidol
The synthesis of chiral glycidyl ethers is a fundamental transformation, as these epoxides are often the immediate precursors used in drug synthesis. The following protocol describes the benzylation of (S)-glycidol, a common starting material for accessing the C3 chiral framework discussed. This serves as a representative protocol for handling key precursors related to this compound.
Objective: To synthesize (S)-benzyl glycidyl ether from (S)-glycidol.
Causality: The reaction proceeds via a Williamson ether synthesis. A strong base is required to deprotonate the hydroxyl group of glycidol, forming an alkoxide. This nucleophilic alkoxide then displaces the bromide from benzyl bromide. Sodium hydride is an excellent choice as it is a non-nucleophilic base, and the only byproduct is hydrogen gas, simplifying workup. The epoxide ring is stable under these conditions.
Materials:
-
(S)-Glycidol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Carefully wash the sodium hydride (60% dispersion) with anhydrous hexanes to remove the mineral oil. Decant the hexanes and suspend the NaH in the THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add (S)-glycidol dropwise to the stirred NaH suspension at 0 °C. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir for 30 minutes at 0 °C after the addition is complete to ensure full formation of the alkoxide.
-
Alkylation: Add benzyl bromide dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (S)-benzyl glycidyl ether.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and determination of its specific rotation to validate enantiomeric integrity.
Summary and Outlook
This compound and its closely related precursors are not merely reagents but strategic assets in enantioselective synthesis. Their value lies in the reliable introduction of a key stereocenter, coupled with orthogonal functional groups that allow for predictable and high-yielding transformations. From creating life-saving cardiovascular drugs to designing next-generation biomaterials, this versatile chiral building block empowers researchers to construct complex, functional molecules with precision and efficiency.[1][3][12] Future research will undoubtedly continue to expand its applications, leveraging its robust and adaptable chemical nature to address new challenges in medicine and materials science.
References
-
ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
-
MDPI. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
-
PubMed. Synthesis and pharmacology of potential beta-blockers. [Link]
-
New Drug Approvals. Landiolol. [Link]
-
PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. [Link]
-
PubMed. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. [Link]
-
PubMed. Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. [Link]
-
SciSpace. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (2022). [Link]
- Google Patents. EP2687521B1 - "Process for the enantioselective synthesis of landiolol".
-
PubChem. 2-Benzyl-3-hydroxypropanoic acid. [Link]
-
PubMed. Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents. [Link]
-
Kyushu University. Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. [Link]
-
NIH. Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol. [Link]
-
International Journal of Pharmaceutical Sciences and Research. DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. [Link]
-
Institut Ruđer Bošković. ARYL-3-HYDROXY PROPIONIC ACID – A VERSATILE CHIRAL BUILDING BLOCK FOR LIQUID CRYSTALS. [Link]
-
PubMed. Synthesis and anti-influenza virus activity of dihydrofuran-fused perhydrophenanthrenes with a benzyloxy-type side-chain. [Link]
-
MDPI. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. [Link]
-
MDPI. The Ability of Combined Flavonol and Trihydroxyorganic Acid to Suppress SARS-CoV-2 Reproduction. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol | MDPI [mdpi.com]
- 3. jmedchem.com [jmedchem.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
- 11. Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a valuable chiral building block in modern organic synthesis. We will delve into its molecular structure, definitive stereochemistry, established synthetic protocols, and critical applications, particularly within the pharmaceutical industry.
Molecular Structure and Physicochemical Properties
This compound is a trifunctional organic molecule featuring a carboxylic acid, a secondary alcohol, and a benzyl ether. The benzyl group serves as a robust protecting group for the primary alcohol of the underlying glyceric acid scaffold, preventing its participation in undesired side reactions while allowing for selective chemistry at the carboxylic acid and secondary hydroxyl moieties.[1] Its structure makes it a versatile synthon for introducing a chiral hydroxy acid fragment into more complex molecular architectures.[1]
Below is a 2D representation of the molecule's connectivity.
Caption: 2D Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-3-(Benzyloxy)-2-hydroxypropanoic acid | [1] |
| CAS Number | 127744-27-8 | [2] |
| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% (typical commercial grade) | [3] |
| Storage | 0-8 °C | [3] |
The Decisive Role of Stereochemistry: The (S)-Configuration
The utility of this molecule in drug development is intrinsically linked to its specific stereoconfiguration. The carbon at the C2 position is a chiral center, and the "(S)" designation defines the absolute three-dimensional arrangement of the substituents around it. This is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment:
-
-OH (hydroxyl group): Highest priority (highest atomic number directly attached).
-
-COOH (carboxylic acid group): Second highest priority.
-
-CH₂OBn (benzyloxymethyl group): Third priority.
-
-H (hydrogen atom): Lowest priority.
When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, thus defining it as the (S)-enantiomer. This stereochemical integrity is crucial as biological systems, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.[4]
Caption: CIP priority assignment for the C2 stereocenter.
Synthesis and Manufacturing
The reliable, enantioselective synthesis of this compound is paramount for its application. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products, is the most common and effective strategy.[1]
Proven Synthetic Route: From O-Benzyl-L-serine
A well-established and trusted method begins with O-Benzyl-L-serine, a derivative of the natural amino acid L-serine.[1] This pathway is valued for its directness and the high stereochemical fidelity, as the reaction proceeds with retention of configuration at the alpha-carbon.[1]
The core transformation is a diazotization reaction followed by hydrolysis. The amino group (-NH₂) of the serine derivative is converted into a diazonium salt (-N₂⁺) using a diazotizing agent like sodium nitrite (NaNO₂) in a strong acidic medium (e.g., H₂SO₄) at low temperatures.[1] This diazonium intermediate is unstable and readily undergoes hydrolysis, where the diazonium group is displaced by a hydroxyl group (-OH), yielding the target molecule.[1]
Caption: Workflow for synthesis from O-Benzyl-L-serine.
Experimental Protocol: Diazotization of O-Benzyl-L-serine
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Preparation: O-Benzyl-L-serine is dissolved in an aqueous solution of sulfuric acid (e.g., 1 M) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to 0°C in an ice-water bath.
-
Diazotization: An aqueous solution of sodium nitrite (NaNO₂) is prepared and cooled. This solution is added dropwise to the stirred serine solution, maintaining the reaction temperature at or below 5°C. The rate of addition is controlled to manage the evolution of nitrogen gas.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0-5°C for a specified time (e.g., 2-4 hours) to ensure the complete conversion of the diazonium intermediate.
-
Work-up: The reaction mixture is extracted multiple times with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Isolation and Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. Further purification is typically achieved by silica gel column chromatography to afford the pure this compound.
-
Validation: The structure and purity of the final product are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical purity (enantiomeric excess) is confirmed by chiral HPLC or by measuring the specific optical rotation.
Applications in Research and Drug Development
The unique structural and stereochemical features of this compound make it a highly sought-after intermediate in the synthesis of complex, high-value molecules.
-
Chiral Building Block: Its primary role is as a chiral building block.[1][5][6] The defined stereocenter is incorporated into larger molecules, imparting the necessary chirality that is often essential for therapeutic efficacy. The different functional groups can be manipulated selectively to build molecular complexity.
-
Synthesis of Pharmaceutical Compounds: The molecule is a precursor in the asymmetric synthesis of various pharmaceutical agents.[1] For example, derivatives have been used to develop GPR34 antagonists, which show potential in treating neuropathic pain.[7][8] The core structure is valuable for creating analogues of natural products or designing novel pharmacophores.
-
Polymer Chemistry: It serves as a key precursor in the synthesis of functionalized and biodegradable polymers, such as polylactide copolymers.[1] The benzyloxy group can be selectively removed post-polymerization to reveal a hydroxyl group, which can then be used to attach bioactive molecules, enhancing the material's suitability for applications in tissue engineering and drug delivery.[1]
Conclusion
This compound stands as a cornerstone chiral synthon for chemists in both academic and industrial settings. Its well-defined structure and stereochemistry, coupled with reliable synthetic routes derived from the chiral pool, ensure its continued importance. For drug development professionals, this molecule provides a dependable starting point for constructing enantiomerically pure active pharmaceutical ingredients, ultimately enabling the creation of safer and more effective medicines. Its versatility extends into materials science, promising advancements in biocompatible polymers. A thorough understanding of its properties and synthesis is therefore essential for any researcher working at the forefront of organic chemistry and medicinal science.
References
-
PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules. Available at: [Link]
-
ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available at: [Link]
-
PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. National Library of Medicine. Available at: [Link]
-
Frontiers. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Available at: [Link]
-
Semantic Scholar. A facile synthesis of w-benzyloxycarbonyl-(s)-2-amino-3-(dimethylamino)propanoicacid. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | 127744-27-8 [amp.chemicalbook.com]
- 3. 3-(benzyloxy)-2-hydroxypropanoic acid 95% | CAS: 374936-90-0 | AChemBlock [achemblock.com]
- 4. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid (CAS Number: 127744-27-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid, identified by CAS number 127744-27-8, is a valuable chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its trifunctional nature, possessing a carboxylic acid, a secondary alcohol with a defined stereocenter, and a benzyl-protected primary alcohol, renders it a versatile synthon for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, tailored for professionals in research and drug development.
Molecular and Physicochemical Profile
This compound is a derivative of propanoic acid with a benzyloxy and a hydroxyl group attached. The "(S)" designation denotes the specific stereoconfiguration at the C2 chiral center, a critical feature for its application in asymmetric synthesis.
Identifiers and General Properties
| Property | Value |
| CAS Number | 127744-27-8[1][2][3] |
| IUPAC Name | (2S)-2-hydroxy-3-(phenylmethoxy)propanoic acid[1] |
| Synonyms | This compound, (2S)-3-(Benzyloxy)-2-hydroxypropanoic acid |
| Molecular Formula | C₁₀H₁₂O₄[2][3] |
| Molecular Weight | 196.20 g/mol [1][2][3] |
| Appearance | Waxy yellow oil or crystalline solid |
| Purity | Typically available at ≥95% purity |
Physicochemical Data
Precise experimental data for some physicochemical properties are not widely reported in publicly available literature. The following table includes predicted values from reliable computational models, which are useful for estimation purposes.
| Property | Value | Source |
| Boiling Point | 387.0 ± 32.0 °C | Predicted[2] |
| Density | 1.272 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 3.43 ± 0.11 | Predicted[2] |
Expert Insight: The predicted pKa suggests that this compound is a moderately strong organic acid, a property primarily governed by the carboxylic acid functionality. This acidity is a key factor in its reactivity and solubility characteristics. For instance, it will be deprotonated and more soluble in basic aqueous solutions.
Solubility Profile
This compound exhibits solubility in a range of organic solvents, a characteristic attributed to its benzyloxy group. Conversely, its solubility in water is limited.
-
Soluble in: Organic solvents such as ethanol and tetrahydrofuran (THF).
-
Less soluble in: Water.
This differential solubility is a critical consideration in designing reaction conditions and purification protocols.
Spectroscopic and Analytical Characterization
A comprehensive analysis of this compound relies on standard spectroscopic techniques to confirm its structure and purity. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral features can be inferred from its structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (-CH₂-Ph), a multiplet for the methine proton at the chiral center (-CH(OH)-), and signals for the methylene protons adjacent to the benzyloxy group (-O-CH₂-). The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the aromatic carbons of the benzyl group (δ 127-138 ppm), the benzylic methylene carbon, the methine carbon of the chiral center, and the methylene carbon adjacent to the ether oxygen.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption will be present around 1700-1730 cm⁻¹. The C-O stretching of the alcohol and ether functionalities will also be visible.
Mass Spectrometry (MS)
Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the benzyl group.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three functional groups:
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.
-
Hydroxyl Group: The secondary alcohol can be oxidized, acylated, or used as a nucleophile in various reactions.
-
Benzyloxy Group: This serves as a protecting group for the primary alcohol. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ over Pd/C) to reveal the primary alcohol. This orthogonality is a key feature for its use in multi-step synthesis.
The defined stereochemistry at the C2 position is crucial as it allows for the introduction of chirality into target molecules, influencing their biological activity.
Synthesis and Manufacturing
The most common and efficient synthesis of this compound starts from the readily available and enantiomerically pure amino acid, O-benzyl-L-serine.
Synthetic Pathway: Diazotization of O-Benzyl-L-serine
This synthetic route involves the conversion of the primary amine of O-benzyl-L-serine to a hydroxyl group via a diazotization reaction, with retention of the stereochemical configuration.
Caption: Synthetic pathway from O-benzyl-L-serine.
Experimental Protocol: Synthesis from O-Benzyl-L-serine
The following protocol outlines a representative procedure for the synthesis of this compound.
Materials:
-
O-Benzyl-L-serine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Preparation of the Acidic Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve O-benzyl-L-serine in dilute sulfuric acid. Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the stirred, cooled solution of O-benzyl-L-serine over a period of 1-2 hours, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Quenching and Extraction: Once the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by chromatography if necessary.
Expert Insight: Maintaining a low temperature during the diazotization step is critical to minimize the formation of side products and prevent racemization at the chiral center. The slow, dropwise addition of the sodium nitrite solution is essential for controlling the reaction rate and temperature.
Applications in Drug Development
The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a variety of pharmaceutical agents.
-
Chiral Synthon: It serves as a versatile chiral building block for introducing a stereodefined α-hydroxy acid moiety into larger molecules. This is particularly important in the synthesis of peptidomimetics, β-lactam antibiotics, and enzyme inhibitors.
-
Precursor for Bioactive Molecules: The (S)-configuration is often crucial for imparting target specificity in drug candidates. This compound is a precursor to molecules where this specific stereochemistry is required for biological activity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Information
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound (CAS 127744-27-8) is a cornerstone chiral building block with significant utility in organic synthesis and drug discovery. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the construction of complex and biologically active molecules. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe application in research and development.
References
-
PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link]
-
SIDS INITIAL ASSESSMENT PROFILE. (n.d.). Retrieved from [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000172). Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). Retrieved from [Link]
-
DTIC. (2021). Toxicology Report No. HEF-S.0059709.14-19. Retrieved from [Link]
-
Nevada Division of Environmental Protection. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]
-
ChemView. (n.d.). ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±). Retrieved from [Link]
-
Pharmaffiliates. (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (s)-3-benzyloxy-2-hydroxypropionic acid methyl ester. Retrieved from [Link]
-
PubChem. 2-Benzyl-3-hydroxypropanoic acid. Retrieved from [Link]
-
PubChem. (2S)-3-ethoxy-2-hydroxypropanoic acid. Retrieved from [Link]
-
PubChem. 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. Retrieved from [Link]
-
American Chemical Society. (2015). 3-Hydroxypropanoic acid. Retrieved from [Link]
-
NIST WebBook. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative. Retrieved from [Link]
-
ChemSrc. This compound - 生产厂家 - cas号查询. Retrieved from [Link]
Sources
An In-depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid: A Versatile Chiral Synthon in Modern Synthesis
Abstract
In the landscape of modern drug discovery and materials science, the demand for enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, are the foundational elements that enable the efficient and precise construction of complex, stereochemically-defined molecules.[] This guide provides a comprehensive technical overview of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a highly valuable C3 chiral synthon. We will explore its synthesis, physicochemical properties, and diverse applications, with a focus on the strategic considerations that make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The narrative is grounded in established chemical principles, providing not just protocols, but the causal logic behind them, to empower scientists in their research and development endeavors.
The Strategic Importance of Chiral Building Blocks
Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[2] This biological reality dictates that the different enantiomers of a chiral drug can have vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] For instance, the celebrated Parkinson's treatment, (S)-Levodopa, is highly active, while its (R)-enantiomer shows significantly lower efficacy.[2] Recognizing this, regulatory bodies like the FDA mandate rigorous evaluation of stereoisomers in pharmaceutical development.[2]
This has driven a paradigm shift away from racemic drug mixtures towards single-enantiomer products.[4][5] Chiral building blocks like this compound are central to this strategy. They provide a pre-defined stereocenter, allowing chemists to construct complex molecular architectures with predictable three-dimensional shapes, thereby accelerating the discovery of safer, more effective medicines.[3][4]
Physicochemical Profile of this compound
This compound is a trifunctional molecule whose utility stems from the distinct reactivity of its constituent parts: a stereodefined secondary alcohol, a carboxylic acid, and a benzyl-protected primary alcohol.
The benzyloxy group serves two key purposes. First, it is a robust protecting group for the primary hydroxyl function, preventing its unwanted reaction during manipulations of the other functional groups. Second, it imparts a degree of lipophilicity to the molecule, which can be advantageous for solubility in organic solvents commonly used in synthesis.[6] This benzyl ether can be selectively cleaved under mild hydrogenolysis conditions to unmask the primary alcohol for further functionalization.[7]
| Property | Value/Description |
| IUPAC Name | (2S)-2-hydroxy-3-(phenylmethoxy)propanoic acid[7] |
| Synonyms | This compound |
| CAS Number | 127744-27-8 |
| Molecular Formula | C₁₀H₁₂O₄[7] |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Carboxylic Acid, Secondary Hydroxyl, Benzyl Ether |
| Chirality | Single (S)-enantiomer at the C2 position |
| Solubility | Soluble in methanol, DMSO; limited aqueous solubility[6] |
Enantioselective Synthesis: Securing the Chiral Core
The paramount requirement for a chiral synthon is its enantiomeric purity. The synthesis of this compound is therefore focused on methods that establish the C2 stereocenter with high fidelity. The most reliable and widely adopted strategy is "chiral pool" synthesis, which utilizes readily available, enantiopure natural products as starting materials.[7]
Primary Synthetic Pathways from the Chiral Pool
The use of starting materials from the chiral pool, such as amino acids or carbohydrates, directly transfers the existing stereochemistry to the target molecule, elegantly bypassing the need for challenging resolution or asymmetric catalysis steps.[7] For the title compound, L-Serine is an exemplary precursor.
Caption: Chiral pool synthesis from L-Serine.
Causality in Synthesis:
-
Starting Material Choice: L-Serine is chosen because it is an inexpensive, readily available amino acid that already possesses the desired (S)-stereochemistry at the alpha-carbon (which will become C2 in the product).
-
Diazotization: The first step involves the conversion of the primary amine of L-Serine to a hydroxyl group. This is typically achieved via diazotization with sodium nitrite in an acidic medium. Critically, this reaction proceeds with retention of stereochemistry at the chiral center, preserving the integrity of the synthon.
-
Protection: The resulting intermediate, (S)-glyceric acid, has two hydroxyl groups. To differentiate them, the more reactive primary alcohol is selectively protected as a benzyl ether using benzyl bromide (BnBr) and a suitable base. This protection is crucial for enabling selective reactions at the secondary alcohol or carboxylic acid in subsequent applications.
Alternative Synthetic Strategies
While chiral pool synthesis is dominant, other methods can be employed:
-
Biocatalytic Resolution: A racemic mixture of 3-(benzyloxy)-2-hydroxypropanoic acid can be resolved using enzymes. For example, a lipase could be used to catalyze an enantioselective esterification, reacting with one enantiomer faster than the other, allowing for the separation of the desired (S)-acid in high optical purity.[7] This approach is a cornerstone of green chemistry.
-
Classical Resolution: This technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent).[7] This reaction forms a pair of diastereomeric salts, which, having different physical properties (like solubility), can be separated by fractional crystallization. Subsequent acidification of the isolated salt liberates the pure (S)-enantiomer.
Representative Experimental Protocol: Synthesis from L-Serine
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
-
Diazotization of L-Serine:
-
Dissolve L-Serine (1.0 eq) in aqueous sulfuric acid (e.g., 1 M) at 0 °C in a three-neck flask equipped with a mechanical stirrer and a dropping funnel.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Vigorous gas (N₂) evolution will be observed.
-
Stir the reaction mixture at 0-5 °C for 4-6 hours after the addition is complete. Monitor the disappearance of L-Serine by TLC.
-
The resulting solution containing (S)-glyceric acid is used directly in the next step.
-
-
Benzylation:
-
To the crude (S)-glyceric acid solution, add a suitable base (e.g., NaOH or K₂CO₃) to adjust the pH to ~9-10.
-
Add benzyl bromide (1.2 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if necessary.
-
Heat the mixture to 50-60 °C and stir overnight. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a white solid.
-
Applications in Asymmetric Synthesis
The true value of this compound is realized in its application as a versatile intermediate. Its three distinct functional groups can be manipulated in a predictable manner to build molecular complexity.
Caption: Key reactivity pathways of the synthon.
Advanced Polymer Chemistry
A primary application is in the synthesis of functionalized biodegradable polymers.[7] It serves as a key precursor for polylactide copolymers used in tissue engineering and drug delivery systems.[7]
-
Workflow: The synthon is first incorporated into a polymer backbone via its hydroxyl and carboxyl groups.
-
Post-Polymerization Modification: The pendant benzyloxy group along the polymer chain is then selectively removed by hydrogenolysis. This unmasks a primary hydroxyl group.
-
Bio-conjugation: This newly available hydroxyl serves as a reactive handle to attach bioactive molecules, such as RGD peptides to enhance cell adhesion or drugs for controlled release.[7]
Precursor for Bioactive Molecules: A Case Study
Derivatives of this synthon are potent building blocks for pharmaceutical agents. For example, a structurally related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, was identified as a novel antagonist for the GPR34 receptor.[8] GPR34 is implicated in enhancing pain-related gene transcription, and its inhibition shows therapeutic potential for alleviating neuropathic pain.[8] The synthesis of such molecules relies on the core chiral scaffold provided by the hydroxypropanoic acid backbone to ensure the correct spatial orientation for binding to the biological target.
General Asymmetric Synthesis
Beyond specific applications, the synthon is a general-purpose C3 building block. Its stereocenter directs the stereochemistry of subsequent reactions. The carboxylic acid can be reduced to an alcohol, and the two hydroxyl groups (one protected, one free) can be differentially manipulated to create complex chiral diols, amino alcohols (after converting the carboxylate to an amine), and other valuable intermediates for natural product synthesis.
Analytical and Quality Control
Ensuring the structural integrity and enantiomeric purity of the synthon is a critical, self-validating step in any synthetic workflow.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the covalent structure. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the presence of the benzyl group, the chiral methine proton, and the carboxylic acid.[7]
-
Enantiomeric Purity: The enantiomeric excess (ee) is the most critical quality parameter. It is determined using chiral High-Performance Liquid Chromatography (HPLC). The synthon is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to elute at different times.
| Analytical Method | Purpose | Typical Conditions / Observations |
| ¹H NMR | Structural Verification | Signals for aromatic protons (benzyl), benzylic CH₂, chiral CH, and diastereotopic CH₂ protons adjacent to the chiral center. |
| ¹³C NMR | Structural Verification | Distinct signals for carbonyl carbon, aromatic carbons, and the three aliphatic carbons. |
| Chiral HPLC | Enantiomeric Excess (ee) | Column: Chiralcel OD-H or similar. Mobile Phase: Hexane/Isopropanol with trifluoroacetic acid. Baseline separation of (S) and (R) peaks. |
| Polarimetry | Confirmation of Chirality | Measurement of the specific optical rotation, which should conform to the literature value for the (S)-enantiomer. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for imparting chirality into complex molecules. Its value is derived from a combination of factors: high enantiomeric purity sourced from the chiral pool, a robust protecting group strategy, and three distinct functional groups that offer a wide array of synthetic possibilities. For researchers in drug development and materials science, mastering the use of this synthon opens a direct and reliable route to creating innovative, stereochemically pure molecules with tailored functions, from advanced biocompatible polymers to next-generation therapeutics.
References
-
Marino, S. T., et al. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed. Available from: [Link]
-
Marino, S. T., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. Available from: [Link]
-
Dokli, I., et al. (2022). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±). Available from: [Link]
-
PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Available from: [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals | Request PDF. Available from: [Link]
- Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources. Available from: [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available from: [Link]
-
ResearchGate. (n.d.). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Available from: [Link]
Sources
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Ascendance of a Chiral Synthon: A Technical Guide to the Discovery and Significance of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid Derivatives
Abstract
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid and its derivatives have emerged as a cornerstone in the edifice of modern medicinal chemistry and materials science. This technical guide provides an in-depth exploration of this versatile chiral building block, from its enantioselective synthesis to its profound impact on drug discovery and the development of advanced biomaterials. We will dissect the synthetic strategies that ensure stereochemical fidelity, delve into the nuanced structure-activity relationships that govern its biological activity, and illuminate its role as a potent modulator of cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into the application of this remarkable scaffold.
Introduction: The Strategic Value of a Chiral Scaffold
In the intricate world of drug design and asymmetric synthesis, the availability of enantiomerically pure building blocks is paramount. This compound, with its defined stereocenter and orthogonal protecting groups, represents a quintessential chiral synthon. The presence of a carboxylic acid, a hydroxyl group, and a stable benzyl ether on a simple three-carbon backbone provides a rich chemical canvas for the construction of complex molecular architectures.
The strategic importance of this molecule lies in its ability to impart stereochemical integrity to the final product, a critical factor in determining pharmacological efficacy and reducing off-target effects. Its derivatives have found applications ranging from the synthesis of functionalized biodegradable polymers for tissue engineering and drug delivery to the development of novel therapeutics targeting a spectrum of diseases.[1] This guide will navigate the key aspects of its discovery and evolving significance.
Enantioselective Synthesis: Mastering Stereochemical Control
The synthesis of enantiomerically pure this compound is a testament to the ingenuity of modern organic chemistry. The primary challenge lies in establishing the stereocenter at the C2 position with high fidelity. Two principal strategies have proven to be highly effective: leveraging the chiral pool and employing biocatalytic methods.
Chiral Pool Synthesis: Nature's Starting Point
The "chiral pool" approach harnesses the readily available and enantiomerically pure starting materials from nature to introduce the desired stereochemistry.
A well-established and reliable method utilizes the naturally occurring amino acid L-serine as the chiral precursor.[1] This pathway involves the diazotization of O-benzyl-L-serine, wherein the amino group is replaced by a hydroxyl group with retention of the original stereoconfiguration.
Experimental Protocol: Synthesis of this compound from O-Benzyl-L-serine
Objective: To synthesize this compound via diazotization of O-Benzyl-L-serine.
Materials:
-
O-Benzyl-L-serine
-
Sulfuric acid (aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice bath
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve O-Benzyl-L-serine in an aqueous solution of sulfuric acid in a flask.
-
Cool the solution to 0°C using an ice bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled O-Benzyl-L-serine solution while maintaining the temperature at 0°C to minimize side reactions.
-
After the addition is complete, allow the reaction to proceed for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the product from the aqueous solution using a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain pure this compound.
Another efficient route starts from the versatile C3 building block, (S)-glycidol. This method involves a two-step process: protection of the hydroxyl group as a benzyl ether, followed by oxidation of the primary alcohol to a carboxylic acid.[1]
Experimental Protocol: Enantioselective Synthesis of this compound from (S)-Glycidol
Objective: To synthesize this compound from (S)-glycidol.
Materials:
-
(S)-Glycidol
-
Benzyl chloride
-
Strong base (e.g., Sodium hydride)
-
Anhydrous solvent (e.g., THF)
-
Oxidizing agent (e.g., Jones reagent, TEMPO/bleach)
-
Quenching agent (e.g., Isopropanol for Jones reagent)
-
Extraction solvent (e.g., Diethyl ether)
-
Aqueous acid (e.g., 1 M HCl)
-
Brine
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure: Step 1: Benzylation of (S)-Glycidol
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-glycidol in an anhydrous solvent like THF.
-
Cool the solution to 0°C and carefully add a strong base, such as sodium hydride.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution to obtain the crude benzyl-protected glycidol.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the benzyl-protected glycidol in a suitable solvent.
-
Add the chosen oxidizing agent at the appropriate temperature. For example, for Jones oxidation, add the reagent dropwise at 0°C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction appropriately (e.g., with isopropanol for Jones oxidation).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product to yield this compound.
Biocatalytic and Enzymatic Routes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. For this compound, kinetic resolution of a racemic mixture using lipase-catalyzed enantioselective esterification or acylation can yield the desired (S)-enantiomer with high optical purity.[1]
Characterization: Confirming Structure and Purity
The unambiguous identification and purity assessment of this compound and its derivatives are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The ¹H NMR spectrum provides information on the chemical environment of the protons, with characteristic signals for the aromatic protons of the benzyl group and the protons on the propanoic acid backbone. ¹³C NMR confirms the carbon framework of the molecule.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for direct confirmation of the molecular weight.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the synthesized compound. By using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified.
Biological Significance and Drug Discovery Applications
The true significance of this compound derivatives lies in their diverse biological activities and their potential as therapeutic agents.
GPR34 Antagonists for Neuropathic Pain
A notable derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid , has been identified as a potent antagonist of the G protein-coupled receptor 34 (GPR34).[2][3] GPR34 is implicated in the development and progression of several diseases, and its modulation presents a promising therapeutic strategy.
GPR34 is a Gi/o protein-coupled receptor. Its activation by its endogenous ligand, lysophosphatidylserine (LysoPS), leads to the activation of downstream signaling pathways, including the PI3K-AKT and RAS-ERK pathways.[4] These pathways are crucial in mediating neuroinflammation. The antagonist, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, competitively binds to GPR34, thereby inhibiting LysoPS-induced signaling and subsequent ERK1/2 phosphorylation.[2][3] This inhibition of GPR34-mediated signaling has been shown to be effective in animal models of neuropathic pain.[2]
Caption: Workflow for the Synthesis of Functionalized Biopolymers.
Conclusion and Future Perspectives
This compound and its derivatives represent a powerful platform in chemical synthesis and drug discovery. The robust and versatile synthetic routes to this chiral synthon, coupled with its proven utility in creating potent and selective bioactive molecules, underscore its enduring importance. The discovery of its derivatives as GPR34 antagonists for neuropathic pain highlights the potential for developing novel therapeutics for challenging neurological disorders. Furthermore, its application in creating advanced biomaterials opens new avenues for regenerative medicine and targeted drug delivery.
Future research will likely focus on expanding the library of derivatives to explore a wider range of biological targets. A deeper understanding of the structure-activity relationships will guide the design of next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of biocatalytic and green synthetic methods will also be crucial in ensuring the sustainable production of this valuable chiral building block. The journey of this compound from a simple chiral synthon to a key player in cutting-edge research is a compelling narrative of chemical innovation and its profound impact on human health.
References
-
Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed. (URL: [Link])
-
Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - ResearchGate. (URL: [Link])
-
G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed. (URL: [Link])
-
GPR34 senses demyelination to promote neuroinflammation and pathologies - PMC. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid Analogs: A Technical Guide to Biological Activity and Therapeutic Potential
Introduction: Beyond a Chiral Building Block
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a valuable chiral synthon in organic chemistry, has primarily been recognized for its utility in the synthesis of complex molecules and functionalized polymers.[1] However, the inherent structural motifs within this molecule—a hydroxyl group, a carboxylic acid, and a benzyloxy moiety—present a compelling scaffold for the design of novel bioactive agents. This technical guide delves into the burgeoning field of this compound analogs, exploring their diverse biological activities and therapeutic potential. We will traverse the landscape of anticancer, antimicrobial, and antiviral applications, underpinned by an analysis of structure-activity relationships (SAR) and the mechanistic pathways these compounds modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for the discovery of next-generation therapeutics.
I. The Therapeutic Promise of Propanoic Acid Analogs: A Multi-pronged Approach
The propanoic acid core, particularly when functionalized with aromatic and heterocyclic moieties, has demonstrated a remarkable breadth of biological activities. This section will explore the key therapeutic areas where analogs of this compound have shown significant promise.
Anticancer Activity: Targeting Proliferation and Survival
A significant body of research has focused on the anticancer potential of propanoic acid derivatives. These compounds have been shown to inhibit tumor growth across a variety of cancer cell lines, often through multimodal mechanisms of action.
One notable class of analogs includes 2-(3-benzoylphenyl)propanoic acid derivatives, which have demonstrated moderate anticancer activity.[2][3] For instance, a hydroxamic acid analogue of this class exhibited growth inhibition ranging from 1% to 23% across 38 cell lines from eight tumor subpanels at a 10µM concentration.[2] This particular analog was found to be more potent than its ketoximic counterpart, highlighting the critical role of specific functional groups in mediating cytotoxicity.[2][3]
Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have emerged as promising anticancer candidates.[4][5] Certain compounds within this series were able to reduce the viability of A549 non-small cell lung cancer cells by 50% and suppress cell migration.[4][5] The presence of a phenolic group in these derivatives suggests a potential for antioxidant activity, which could contribute to their overall anticancer effects.[5]
Table 1: Anticancer Activity of Selected Propanoic Acid Analogs
| Compound Class | Specific Analog Example | Cancer Cell Line(s) | Reported Activity | Reference(s) |
| 2-(3-benzoylphenyl)propanoic acid derivatives | 2-(3-benzoyl phenyl)propanohydroxamic acid | 38 cell lines (8 tumor subpanels) | 1-23% growth inhibition at 10µM | [2][3] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Hydrazones with heterocyclic substituents | A549 (non-small cell lung cancer) | ~50% reduction in cell viability | [4][5] |
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Propanoic acid analogs have shown considerable promise in this arena, with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have demonstrated excellent antibacterial activity.[6] Notably, analogs with hydrophobic substituents such as para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain displayed potent activity against all screened Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL.[6]
Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited broad-spectrum antimicrobial activity.[7] Hydrazones containing heterocyclic substituents were particularly effective against ESKAPE group bacteria and drug-resistant Candida species, including Candida auris.[7] These compounds showed MIC values as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis and 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[7]
Table 2: Antimicrobial Activity of Selected Propanoic Acid Analogs
| Compound Class | Specific Analog Example | Pathogen(s) | Reported Activity (MIC) | Reference(s) |
| 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids | (S)-configuration with para-tert-butylphenoxyl side chain | Gram-negative and Gram-positive bacteria | 1.56 - 6.25 µg/mL | [6] |
| 3-((4-hydroxyphenyl)amino)propanoic acids | Hydrazones with heterocyclic substituents | MRSA, VRE, Candida auris | 0.5 - 64 µg/mL | [7] |
Antiviral Activity: A New Frontier
The exploration of propanoic acid analogs as antiviral agents is a more recent but equally promising field. A notable example is the class of alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid, which have been identified as broad-spectrum antiviral agents.[8] These acyclic adenosine analogues are inhibitory to a wide range of viruses, including vesicular stomatitis virus, vaccinia virus, reovirus, parainfluenza virus, and measles virus.[8] Their proposed mechanism of action involves the targeting of S-adenosyl-L-homocysteine hydrolase, a key enzyme in viral replication.[8]
II. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
The biological activity of this compound analogs is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.
Key Structural Features Influencing Bioactivity
Several structural motifs have been identified as critical for the biological activity of these analogs:
-
The Phenyl Ring: The aromaticity of the phenyl ring appears to be crucial for enhancing hydrophobic interactions with biological targets.[9]
-
Hydrophilic Substituents: The presence of hydrophilic groups, such as hydroxyl and carboxylic acid moieties, on the phenyl ring can facilitate interactions with polar amino acid residues at the target site.[9]
-
The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, playing a vital role in binding to the active sites of enzymes and receptors.[9]
-
Stereochemistry: The (S)-configuration at the C2 position of the propanoic acid backbone has been shown to be important for the antibacterial activity of some analogs, suggesting stereospecific interactions with their targets.[6]
-
Side Chain Modifications: The nature of the substituent at the C3 position significantly influences the type and potency of the biological activity. For instance, the introduction of a benzoylphenyl group leads to anticancer activity, while an adeninyl moiety confers antiviral properties.
Caption: Potential signaling pathways and mechanisms of action for different classes of propanoic acid analogs.
V. Conclusion and Future Directions
The analogs of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The diverse biological activities observed, spanning anticancer, antimicrobial, and antiviral applications, underscore the immense potential of this chemical class. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of analogs to identify compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.
By continuing to explore the rich chemical space of this compound analogs, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.
References
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]
-
Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents. [Link]
-
Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. [Link]
-
Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. [Link]
-
(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
(PDF) Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]
- 8. Alkyl esters of 3-adenin-9-yl-2-hydroxypropanoic acid: a new class of broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iomcworld.com [iomcworld.com]
An In-depth Technical Guide to Asymmetric Synthesis Using Chiral Building Blocks
Abstract
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and life sciences industries. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of asymmetric synthesis with a focus on the strategic use of chiral building blocks. We will delve into the foundational principles of the "chiral pool," explore seminal synthetic strategies that leverage these pre-existing stereocenters, and provide detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of this powerful synthetic approach.
The Foundation: Chirality and the "Chiral Pool"
Chirality is the geometric property of a molecule that is non-superimposable on its mirror image. These mirror-image isomers, known as enantiomers, can have profoundly different interactions with other chiral molecules, such as the proteins and enzymes that govern biological processes.[1][2][3] The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design.[1]
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.[4][5] One of the most direct and intellectually elegant strategies to achieve this is through the use of chiral building blocks . This approach, often referred to as "chiral pool synthesis," utilizes readily available, enantiomerically pure compounds from nature as starting materials.[3][6]
The "chiral pool" is a vast collection of naturally occurring chiral molecules, including:
-
Amino Acids: With the exception of glycine, all proteinogenic amino acids are chiral and are readily available in enantiopure form.[3][6]
-
Carbohydrates: Sugars are abundant, inexpensive, and rich in stereocenters, making them versatile starting materials for complex syntheses.[7][8][9]
-
Terpenes: This large class of natural products offers a diverse array of chiral scaffolds.[10][11][12]
-
Hydroxy Acids and Alkaloids: These natural products also provide unique and valuable chiral starting points.[6]
The core principle of chiral pool synthesis is the transference of pre-existing chirality from the starting material to the final target molecule, thereby circumventing the need to establish stereocenters from scratch.[6]
Caption: The Chiral Pool concept in asymmetric synthesis.
Key Strategies and Methodologies
The use of chiral building blocks is not merely about incorporating a chiral fragment. The true power of this approach lies in the ability to use the inherent stereochemistry of the building block to direct the formation of new stereocenters. This can be achieved through several key strategies.
Substrate Control: Diastereoselective Reactions
When a chiral building block is part of the substrate, it can influence the stereochemical outcome of a reaction at a new prochiral center. This is known as substrate-controlled diastereoselection. The pre-existing stereocenter creates a chiral environment that energetically favors one transition state over the other, leading to the preferential formation of one diastereomer.
A classic and powerful example of this is the use of Evans' chiral auxiliaries .[13] A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction.[13] Once the desired stereocenter is created, the auxiliary is removed and can often be recycled.[13]
Evans' Asymmetric Alkylation:
This methodology utilizes oxazolidinone auxiliaries, which are readily prepared from chiral amino alcohols.[13][14] The acylated oxazolidinone can be deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face.[15] This results in a highly diastereoselective alkylation.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 4. rroij.com [rroij.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. | Semantic Scholar [semanticscholar.org]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chemistry.williams.edu [chemistry.williams.edu]
The Versatile Chiral Synthon: A Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid in Modern Synthesis
Introduction: Unveiling a Powerful Chiral Building Block
In the landscape of modern organic synthesis and drug discovery, the demand for enantiomerically pure starting materials is paramount. Among these, (S)-3-(Benzyloxy)-2-hydroxypropanoic acid has emerged as a highly valuable and versatile chiral building block. Its structure, featuring a carboxylic acid, a hydroxyl group on a defined stereocenter, and a protected primary alcohol, provides a unique combination of functionalities that synthetic chemists can exploit to construct complex molecular architectures with high stereochemical fidelity. This technical guide offers an in-depth exploration of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development. We will delve into the causality behind its synthetic utility and provide practical, field-proven insights into its application.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use.
| Property | Value | Source |
| IUPAC Name | (2S)-2-hydroxy-3-(phenylmethoxy)propanoic acid | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| CAS Number | 127744-27-8 | [2] |
| Appearance | White crystalline solid | |
| Storage Temperature | 0-8 °C | [2] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum exhibits characteristic signals that confirm the presence of all key functional groups.[1]
-
¹³C NMR: The carbon NMR spectrum provides detailed information about the chemical environment of each carbon atom in the molecule.
-
IR Spectroscopy: The infrared spectrum will show a broad O-H stretch from the carboxylic acid and alcohol, a strong C=O stretch from the carbonyl group, and C-O stretches, confirming the presence of both carboxylic acid and alcohol functionalities.
Enantioselective Synthesis Strategies: Accessing a Chiral Pool Asset
The utility of this compound is intrinsically linked to its enantiomeric purity. Several strategies have been developed to synthesize this compound with high enantioselectivity, primarily leveraging the "chiral pool" – readily available, enantiomerically pure natural products. This approach elegantly transfers the stereochemistry of the starting material to the final product, obviating the need for challenging and often inefficient chiral resolution steps.[1]
Synthesis from L-Serine: A Direct and Reliable Route
One of the most established and direct methods for preparing this compound involves the diazotization of O-benzyl-L-serine. In this reaction, the primary amine of the L-serine derivative is converted to a hydroxyl group with retention of the original stereoconfiguration at the α-carbon.[1]
L_Serine [label="O-benzyl-L-serine"]; Intermediate [label="Diazonium Salt Intermediate", style="dashed,filled", fillcolor="#FFFFFF"]; Product [label="(S)-3-(Benzyloxy)-2-\nhydroxypropanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
L_Serine -> Intermediate [label=" NaNO₂, Acidic Medium "]; Intermediate -> Product [label=" H₂O "]; }
Synthesis of this compound from O-benzyl-L-serine.
This method is valued for its directness and the high purity of the resulting product.[1]
Alternative Synthetic Approaches
While the L-serine route is common, other methods have also been explored:
-
From (S)-Glycidol: This approach utilizes the epoxide ring-opening of enantiomerically pure (S)-glycidol, another readily available chiral pool starting material.
-
Biocatalytic and Enzymatic Routes: Kinetic resolution of a racemic mixture of 3-(benzyloxy)-2-hydroxypropanoic acid using lipase-catalyzed enantioselective esterification or acylation can yield the desired (S)-enantiomer with high optical purity.[1]
Applications in Polymer Chemistry: Crafting Functional Biomaterials
A primary and well-documented application of this compound is as a key precursor in the synthesis of functionalized polylactide (PLA) copolymers.[1] PLAs are biodegradable and biocompatible polyesters with numerous applications in the biomedical field, including in tissue engineering and drug delivery.
The incorporation of this compound into the polymer backbone introduces a protected hydroxyl group. The robust benzyl ether protecting group can be selectively removed post-polymerization to unveil a pendant hydroxyl group.[1] This reactive "handle" allows for further modification of the polymer with bioactive molecules, such as peptides (e.g., RGD-containing peptides to enhance cellular adhesion) or small molecule drugs.[1] This strategy provides a versatile platform for creating tailored, biofunctional materials.[1]
Monomer [label="(S)-3-(Benzyloxy)-2-\nhydroxypropanoic acid", fillcolor="#FBBC05"]; Polymerization [label="Polymerization", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Protected_Polymer [label="Functionalized Polylactide\n(Protected)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection\n(e.g., Hydrogenolysis)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Functional_Polymer [label="Functionalized Polylactide\n(with free -OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bioactive_Molecule [label="Bioactive Molecule\n(e.g., RGD peptide, drug)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Biofunctional Material", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Monomer -> Polymerization; Polymerization -> Protected_Polymer; Protected_Polymer -> Deprotection; Deprotection -> Functional_Polymer; Functional_Polymer -> Final_Product; Bioactive_Molecule -> Final_Product; }
Workflow for creating biofunctional materials using this compound.
A Cornerstone in Drug Discovery and Development: The Case of GPR34 Antagonists
The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a crucial chiral synthon for the synthesis of complex pharmaceutical compounds.[1] A compelling example is the recent discovery of a new class of GPR34 antagonists based on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives.
G protein-coupled receptor 34 (GPR34) is implicated in various diseases, and the development of effective antagonists is a significant therapeutic goal. Structure-activity relationship (SAR) studies on a series of these propanoic acid derivatives led to the identification of highly potent compounds. For instance, a lead compound from this series, designated as 5e , exhibited an IC₅₀ value of 0.680 μM in a GloSensor cAMP assay and 0.059 μM in a Tango assay. This compound also demonstrated dose-dependent inhibition of ERK1/2 phosphorylation in CHO cells expressing GPR34 and showed excellent efficacy in a mouse model of neuropathic pain.
The synthesis of these antagonists highlights the importance of the this compound scaffold in providing the correct stereochemical orientation for potent biological activity. The benzyloxy group not only serves as a protecting group but also contributes to the overall lipophilicity and potential for π-π stacking interactions within the receptor binding pocket.
Experimental Protocols: A Practical Guide
Providing detailed and reproducible experimental protocols is crucial for the scientific community. The following are representative procedures for the synthesis of this compound and its subsequent use.
Protocol 1: Synthesis of this compound from O-Benzyl-L-serine
Materials:
-
O-Benzyl-L-serine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Sodium chloride (NaCl)
Procedure:
-
Dissolve O-benzyl-L-serine in an acidic medium, such as a dilute aqueous solution of sulfuric acid or trifluoroacetic acid, in a suitable reaction vessel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled solution of O-benzyl-L-serine over a period of 2-3 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 3 hours at the same temperature.
-
Saturate the aqueous layer with sodium chloride to facilitate extraction.
-
Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Protocol 2: Synthesis of Functionalized Polylactide Copolymers
This protocol outlines the general steps for incorporating the chiral monomer into a polymer backbone.
Materials:
-
This compound
-
Ring-opening polymerization catalyst (e.g., tin(II) octoate)
-
Lactide or other comonomers
-
Anhydrous toluene
-
Initiator (e.g., benzyl alcohol)
Procedure:
-
Thoroughly dry all glassware and reagents.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound, the comonomer (e.g., L-lactide), and the initiator in anhydrous toluene.
-
Add the ring-opening polymerization catalyst to the solution.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 110-130 °C) and stir for the specified reaction time (typically several hours to days), monitoring the reaction progress by techniques such as GPC or NMR.
-
Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by adding the solution to a non-solvent such as cold methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
The resulting benzyloxy-functionalized polylactide can then be subjected to deprotection (e.g., catalytic hydrogenation) to expose the hydroxyl groups for further functionalization.
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound stands as a testament to the power of chiral pool synthesis. Its ready accessibility in high enantiomeric purity and its versatile chemical handles make it an indispensable tool for chemists in both academia and industry. From the rational design of advanced biomaterials to the intricate total synthesis of potent pharmaceuticals, this chiral synthon continues to enable the construction of complex, stereochemically defined molecules. As the demand for enantiomerically pure compounds continues to grow, the applications of this compound are poised to expand even further, solidifying its role as a cornerstone of modern asymmetric synthesis.
References
-
This compound for Research - Benchchem.
-
(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4 | CID 11818113 - PubChem.
-
This compound - Sigma-Aldrich.
Sources
An In-depth Technical Guide to the Safe Handling, and Storage of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid
This guide provides comprehensive safety protocols and handling procedures for (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a key building block in various synthetic applications. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound. This document is intended for researchers, scientists, and drug development professionals actively working with this reagent.
Chemical and Physical Properties Overview
A foundational understanding of the physical and chemical properties of this compound is paramount for its safe handling. These properties dictate the necessary storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.
| Property | Value |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.2 g/mol |
| Appearance | Solid |
| Storage Temperature | 0-8°C or 2-8°C[1] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can cause irritation, skin sensitization, or acute toxicity. The signal word is "Warning".
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[2] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]
-
Hand Protection: Chemical-resistant gloves are required.[1] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific glove type and thickness.[2] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.[1]
-
Body Protection: A fully buttoned lab coat is necessary to protect against skin contact.[2] For large-scale operations or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.[2]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1]Seek immediate medical attention. [4]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. [1]If skin irritation occurs, seek medical advice. [1]* Inhalation: Move the affected person to fresh air. [1]If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. [5]* Ingestion: Do NOT induce vomiting. [4]Rinse the mouth with water and seek immediate medical attention. [5]
Spill Response
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. [1]Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. [6]Wear appropriate PPE, including respiratory protection if necessary. [1]Contain the spill and then collect the material for disposal. Do not allow the material to enter drains or waterways. [1]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste materials should be handled as hazardous waste and disposed of through a licensed waste disposal company. [1]
References
-
denios-us.com. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
-
Washington State University. (n.d.). STANDARD OPERATING PROCEDURE. Organic Acids. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
-
University of Utah. (n.d.). Acid Handling. Retrieved from [Link]
-
Zaera Research Group. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid. Retrieved from [Link]
Sources
Mechanism of action for GPR34 antagonists derived from propanoic acid
An In-Depth Technical Guide
Mechanism of Action for Propanoic Acid-Derived GPR34 Antagonists
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
G-protein coupled receptor 34 (GPR34) has emerged as a significant therapeutic target due to its involvement in a spectrum of inflammatory, immunological, and neurological disorders.[1] As a receptor for the bioactive lipid lysophosphatidylserine (LysoPS), GPR34's activation triggers signaling cascades that contribute to pathological processes such as neuroinflammation and neuropathic pain.[2][3] Consequently, the development of potent and selective GPR34 antagonists is a key focus in modern drug discovery. This technical guide provides an in-depth exploration of a promising class of GPR34 antagonists derived from a propanoic acid scaffold. We will dissect their mechanism of action, from receptor binding to the modulation of downstream signaling pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these antagonists, ensuring scientific rigor and reproducibility for researchers in the field.
GPR34: A Primer on the Target
Receptor Biology and Endogenous Ligand
GPR34 is a class A G-protein coupled receptor (GPCR) highly expressed in immune cells, most notably microglia and mast cells.[4][5] While initially an orphan receptor, lysophosphatidylserine (LysoPS) is now considered its primary endogenous ligand.[3] LysoPS is a signaling lipid generated from the hydrolysis of phosphatidylserine, a key component of cell membranes. This ligand-receptor interaction places GPR34 at the nexus of cellular communication, particularly in response to tissue damage or apoptosis where LysoPS may be released.[6]
Signal Transduction Pathways
Upon activation by LysoPS, GPR34 primarily couples to inhibitory Gαi/o proteins.[4] This interaction initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The primary consequence of Gαi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]
-
Activation of Kinase Pathways: Beyond cAMP modulation, GPR34 activation stimulates pro-inflammatory and cell survival pathways, including the PI3K/AKT and RAS/ERK (MAPK) signaling cascades.[7][8]
-
Other Effectors: Studies have also linked GPR34 activation to the NF-κB and AP1 signaling pathways, which are critical regulators of gene transcription for inflammatory cytokines.[9]
The diagram below illustrates the canonical signaling pathway initiated by GPR34 activation.
Caption: Agonist (LysoPS) induced GPR34 signaling cascade.
The Therapeutic Rationale for GPR34 Antagonism
The involvement of GPR34-mediated signaling in pathophysiology makes it a compelling drug target.[1] Dysregulation of the LysoPS/GPR34 axis is implicated in:
-
Neuropathic Pain: GPR34 is overexpressed in microglia in the spinal dorsal horn following nerve injury, contributing to pain hypersensitivity.[2][3] Genetic deletion or pharmacological antagonism of GPR34 alleviates these pain behaviors in animal models.[10][11]
-
Neuroinflammation: As a sensor for damage-associated lipids, GPR34 on microglia promotes neuroinflammatory responses.[7][11] This has significant implications for neurodegenerative conditions like Alzheimer's disease, where GPR34 knockdown has been shown to suppress neuroinflammation.[12][13]
-
Oncology: GPR34 is overexpressed in several cancers, including gastric and colorectal cancer, where it may contribute to tumor progression.[1][5]
-
Inflammatory and Autoimmune Diseases: By modulating immune cell responses, GPR34 antagonists hold promise for treating conditions like rheumatoid arthritis and inflammatory bowel disease.[1]
Given that GPR34 knockout mice display no major abnormal phenotypes, it suggests that antagonizing this receptor could offer a favorable safety profile, making it an attractive therapeutic strategy.[2][5]
Propanoic Acid Derivatives: A New Class of GPR34 Antagonists
Structure-activity relationship (SAR) studies have led to the discovery of a novel class of GPR34 antagonists based on an (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold.[14] These compounds have demonstrated potent and selective inhibition of GPR34 activity in various cellular assays.
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound 5e | GloSensor cAMP Assay | 0.680 | [14] |
| Compound 5e | Tango Assay | 0.059 | [14] |
| GPR34 receptor antagonist 3 (Compound 5e) | LysoPS-induced ERK1/2 Phosphorylation | Dose-dependent inhibition (3-30 µM) | [15] |
| YL-365 | GPR34 Antagonist Activity | 0.017 (17 nM) | [2] |
Table 1: Potency of representative GPR34 antagonists in various functional assays. Note: YL-365 was identified via virtual screening and its structure may differ, but it serves as a benchmark for high-potency antagonism.
Core Mechanism of Action: Competitive Antagonism
Propanoic acid derivatives act as competitive antagonists, directly competing with the endogenous ligand LysoPS for binding to the receptor. This mechanism has been elucidated through a combination of functional assays and, critically, cryo-electron microscopy (cryo-EM) structural studies.[5][16]
Binding Mode at the Orthosteric Site
Cryo-EM structures of GPR34 in an inactive state, complexed with an antagonist (YL-365), reveal the molecular basis of inhibition.[5][16]
-
Ligand Pocket: The endogenous ligand LysoPS binds in a pocket formed by the transmembrane (TM) helices of GPR34. Its negatively charged headgroup sits in a polar cavity, while its hydrophobic acyl tail extends into a groove formed by TM3-5.[16]
-
Competitive Occupancy: The antagonist binds within this same orthosteric pocket. Specifically, it partially occupies the hydrophobic groove where the acyl chain of LysoPS would normally reside.[5]
-
Steric Hindrance: By occupying this space, the antagonist physically prevents the binding of LysoPS, thereby blocking the initial step required for receptor activation.[5]
This direct competition at the binding site is the hallmark of competitive antagonism.
Caption: Competitive antagonism at the GPR34 orthosteric site.
Inhibition of Downstream Signaling
By preventing LysoPS binding, propanoic acid antagonists effectively halt the conformational changes in GPR34 necessary for G-protein coupling and activation. This blockade manifests as a dose-dependent inhibition of the downstream signaling events normally triggered by the receptor.
Key among these is the inhibition of LysoPS-induced phosphorylation of ERK1/2.[14][15] This serves as a robust and quantifiable biomarker of GPR34 antagonism, as the RAS/ERK pathway is a critical downstream effector.[7] Studies show that compounds like '5e' can completely abrogate the phosphorylation of ERK in response to an agonist challenge.[10][14]
Experimental Protocols for Antagonist Characterization
To ensure the trustworthiness and validity of research findings, rigorous and standardized experimental protocols are essential. The following section details methodologies for characterizing the mechanism of action of GPR34 antagonists.
Workflow for Characterizing GPR34 Antagonists
A logical progression of experiments is crucial for building a comprehensive understanding of a novel antagonist.
Caption: A typical experimental workflow for GPR34 antagonist validation.
Protocol: GloSensor™ cAMP Assay for Functional Antagonism
This protocol determines the ability of a test compound to inhibit the LysoPS-induced decrease in cAMP.
Principle: The GloSensor™ cAMP Assay utilizes a genetically engineered luciferase whose brightness is directly and rapidly modulated by cAMP levels. In GPR34-expressing cells (Gαi-coupled), agonist stimulation decreases cAMP, causing a drop in luminescence. An antagonist will prevent this drop.
Methodology:
-
Cell Seeding: Seed CHO or HEK293 cells stably expressing human GPR34 and the GloSensor™-22F cAMP plasmid into white, clear-bottom 96-well plates. Allow cells to adhere overnight.
-
Reagent Preparation:
-
Prepare a 2X stock of the test antagonist in assay buffer (e.g., HBSS). Create a dose-response curve (e.g., 10 µM to 10 pM).
-
Prepare a 4X stock of the agonist (LysoPS) at its EC80 concentration (predetermined).
-
-
Assay Procedure:
-
Remove culture medium from cells.
-
Add GloSensor™ cAMP Reagent according to the manufacturer's protocol and incubate for 2 hours at room temperature to allow for reagent equilibration.
-
Measure baseline luminescence using a plate-reading luminometer.
-
Add the 2X antagonist dilutions to the wells and incubate for 15-30 minutes.
-
Add the 4X LysoPS agonist to all wells (except for negative controls).
-
Immediately begin kinetic luminescence readings for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist response at each antagonist concentration.
-
Plot the percentage inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Protocol: Western Blot for Inhibition of ERK1/2 Phosphorylation
This protocol directly measures the blockade of a key downstream signaling event.
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody specific to the phosphorylated form of ERK (p-ERK), one can quantify the activation of the MAPK pathway. An effective antagonist will reduce the p-ERK signal in response to agonist stimulation.
Methodology:
-
Cell Culture and Starvation: Culture GPR34-expressing CHO cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK activation.
-
Antagonist Pre-treatment: Treat cells with various concentrations of the propanoic acid antagonist (or vehicle control) for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with an EC80 concentration of LysoPS for 5-10 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.[15]
-
Conclusion
GPR34 antagonists derived from propanoic acid represent a highly promising therapeutic class. Their mechanism of action is rooted in classical competitive antagonism, whereby they occupy the orthosteric ligand binding pocket to prevent activation by endogenous LysoPS.[5][16] This direct competition effectively silences downstream Gαi-mediated signaling, most notably the pro-inflammatory PI3K/AKT and RAS/ERK pathways.[7][10] The detailed protocols provided herein offer a validated framework for researchers to rigorously characterize these and other novel GPR34 antagonists, paving the way for the development of new treatments for neuropathic pain, neuroinflammation, and other debilitating diseases.
References
- Vertex AI Search. (2024). What are GPR34 antagonists and how do they work?
-
Zhou, P., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548. [Link]
-
PNAS. (2023). Cryo-EM structures of human GPR34 enable the identification of selective antagonists. Proceedings of the National Academy of Sciences.[Link]
- Grokipedia. (2026). GPR34.
-
bioRxiv. (2025). GPR34 regulates microglia state and loss-of-function rescues TREM2 metabolic dysfunction. bioRxiv.[Link]
-
PubMed. (2023). Cryo-EM structures of human GPR34 enable the identification of selective antagonists. PubMed.[Link]
-
Lin, J., et al. (2024). GPR34 senses demyelination to promote neuroinflammation and pathologies. Cell.[Link]
-
ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
-
ResearchGate. (2024). GPR34 senses demyelination to promote neuroinflammation and pathologies. [Link]
-
Ye, Z., et al. (2023). Cryo-EM structures of human GPR34 enable the identification of selective antagonists. Proceedings of the National Academy of Sciences, 120(39). [Link]
-
Du, M. Q., et al. (2022). GPR34 activation potentially bridges lymphoepithelial lesions to genesis of salivary gland MALT lymphoma. Blood.[Link]
-
PubMed. (2023). GPR34 Knockdown Relieves Cognitive Deficits and Suppresses Neuroinflammation in Alzheimer's Disease via the ERK/NF-κB Signal. Neuroscience.[Link]
-
ResearchGate. (n.d.). GPR34 signal transduction. [Link]
-
GeneCards. (n.d.). GPR34 Gene. [Link]
-
OUCI. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]
-
Zhou, D., et al. (2019). GPR34 in spinal microglia exacerbates neuropathic pain in mice. Journal of Neuroinflammation, 16(110). [Link]
-
Sedej, M., et al. (2012). The ligand specificity of the G-protein-coupled receptor GPR34. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(5), 780-789. [Link]
-
NCBI. (n.d.). GPR34 G protein-coupled receptor 34 [human]. [Link]
-
PubChem. (n.d.). GPR34 receptor antagonist 2. [Link]
-
Wei, J., et al. (2023). Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174. PLOS Biology, 21(12), e3002422. [Link]
Sources
- 1. What are GPR34 antagonists and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. GPR34 in spinal microglia exacerbates neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antag… [ouci.dntb.gov.ua]
- 7. GPR34 senses demyelination to promote neuroinflammation and pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. GPR34 Knockdown Relieves Cognitive Deficits and Suppresses Neuroinflammation in Alzheimer's Disease via the ERK/NF-κB Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cryo-EM structures of human GPR34 enable the identification of selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid from L-Serine
Abstract
This document provides a comprehensive technical guide for the enantioselective synthesis of (S)-3-(benzyloxy)-2-hydroxypropanoic acid, a valuable chiral building block in pharmaceutical and polymer sciences.[1] The protocol leverages the principles of chiral pool synthesis, utilizing the naturally occurring and enantiomerically pure amino acid, L-serine, as the starting material. The stereochemical integrity of the chiral center is preserved throughout the synthetic sequence. The core transformation involves a stereoretentive diazotization of the intermediate, O-benzyl-L-serine, followed by a hydroxyl substitution. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanisms, and practical insights into process control and characterization.
Introduction and Scientific Rationale
This compound is a versatile synthon in advanced organic chemistry. Its structure, which features a carboxylic acid, a secondary alcohol, and a protected primary alcohol on a defined stereocenter, makes it an ideal precursor for complex chiral molecules and functionalized biodegradable polymers.[1] For instance, it is a key monomer in the synthesis of polylactide copolymers, where the benzyl protecting group can be selectively removed post-polymerization to introduce reactive hydroxyl moieties for grafting bioactive molecules.[1]
The "chiral pool" approach is an efficient strategy in asymmetric synthesis that utilizes inexpensive, readily available, and enantiomerically pure natural products as starting materials.[1] L-serine, a proteinogenic amino acid, is an excellent choice for this purpose. This synthesis transfers the inherent (S)-chirality of L-serine to the final product, obviating the need for challenging chiral resolutions or asymmetric catalysis.
The overall synthetic pathway proceeds in two main stages:
-
Protection: The primary hydroxyl group of L-serine is protected as a benzyl ether to yield O-benzyl-L-serine. This prevents its participation in undesired side reactions.
-
Transformation: The primary amine of O-benzyl-L-serine is converted to a hydroxyl group via a diazotization reaction with complete retention of stereochemistry.
This application note provides validated protocols for both stages of this synthesis.
Overall Synthetic Workflow
The synthesis is designed as a two-part process, starting from the commercially available amino acid L-serine.
Figure 1: Overall workflow from L-serine to the target product.
Mechanistic Insights: The Diazotization Reaction
The conversion of the α-amino group to a hydroxyl group with retention of configuration is the critical step in this synthesis. It is not a simple SN2 or SN1 reaction, which would typically lead to inversion or racemization, respectively. The reaction proceeds through a unique mechanism involving intramolecular participation of the neighboring carboxylate group.[2]
Causality: The reaction is performed in a strong aqueous acid. The primary amine attacks the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and sulfuric acid, to form a diazonium salt. This salt is an excellent leaving group (N₂). The key to stereoretention is the subsequent intramolecular nucleophilic attack by the oxygen of the adjacent carboxylic acid, which displaces the dinitrogen group from the backside to form a highly strained α-lactone intermediate. This first step proceeds with an inversion of configuration. The α-lactone is then immediately attacked by a water molecule, also via an SN2-type mechanism. This second nucleophilic attack occurs at the α-carbon, opening the lactone and causing a second inversion of configuration. The net result of these two sequential inversions is the overall retention of the original stereochemistry.[2]
Figure 2: Mechanism showing retention of configuration via a double inversion.
Trustworthiness of the Protocol: The protocol's reliability hinges on precise temperature control. Aliphatic diazonium salts are thermally unstable.[3] Maintaining the temperature at 0-5 °C is critical to prevent premature decomposition of the diazonium intermediate, which could lead to a mixture of elimination and carbocation-derived byproducts, ultimately compromising both yield and enantiomeric purity.
Experimental Protocols
Stage 1: Synthesis of O-benzyl-L-serine (Precursor)
This three-step procedure is adapted from established methods for amino acid modification.[4]
Materials:
-
L-Serine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Sulfuric acid (H₂SO₄), 1M
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
Protocol:
-
N-Boc Protection:
-
To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH (aq) (50 mL) and 1,4-dioxane (100 mL), slowly add Boc₂O (13.1 g, 60.0 mmol) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Remove 1,4-dioxane via rotary evaporation. Wash the remaining aqueous layer with Et₂O (50 mL).
-
Acidify the aqueous layer with 1M H₂SO₄ to pH 2-3 and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a viscous oil (Typical yield: ~94%).[4]
-
-
O-Benzylation:
-
Dissolve the N-Boc-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL) under an argon atmosphere.
-
Cool the solution to 0 °C and carefully add NaH (2.1 g of 60% dispersion, 88 mmol).
-
After stirring for 15 minutes, add benzyl bromide (7.5 g, 44 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Remove DMF under reduced pressure. Partition the residue between Et₂O and water.
-
Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under vacuum to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Typical yield: ~63%).[4]
-
-
N-Boc Deprotection:
-
Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of DCM (30 mL) and TFA (5 mL).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
Purify the resulting residue by trituration/decantation with Et₂O to remove residual TFA.
-
Dry the resulting white solid under vacuum to yield O-benzyl-L-serine (Typical yield: ~97%).[4] The product can be used in the next step without further purification.
-
Stage 2: Synthesis of this compound
This protocol is based on general procedures for the diazotization of α-amino acids.[5][6]
Materials:
-
O-benzyl-L-serine
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Saturated aqueous sodium sulfate solution
-
Hexanes
Protocol:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve O-benzyl-L-serine (195 mg, 1.0 mmol) in 8 mL of 0.5 M aqueous sulfuric acid.
-
Cool the flask in an ice-water bath with magnetic stirring. The reaction should be performed in a well-ventilated fume hood.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (276 mg, 4.0 mmol) in 3 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred, cold solution of O-benzyl-L-serine over 10-15 minutes. Use an additional 1 mL of water to rinse the flask and ensure complete transfer.[6]
-
Allow the reaction mixture to warm slowly to room temperature while stirring over 4 hours. Effervescence (evolution of N₂ gas) should be observed.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 8 mL of saturated aqueous sodium sulfate solution.
-
Extract the aqueous layer with ethyl acetate (4 x 15 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution through a sintered glass funnel.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure at 30 °C.
-
To remove residual water, add hexanes to the residue and concentrate again under reduced pressure. Repeat this process three times.
-
Dry the final product, a waxy solid or oil, under high vacuum.
-
Quantitative Data and Characterization
| Parameter | Value | Source/Comment |
| Precursor: O-benzyl-L-serine | ||
| Molecular Formula | C₁₀H₁₃NO₃ | [7] |
| Molecular Weight | 195.22 g/mol | [8] |
| Appearance | White solid | [4] |
| ¹H NMR (400 MHz, D₂O) | δ 7.50-7.35 (m, 5H), 4.65-4.58 (m, 2H), 3.97-3.85 (m, 3H) | [4] |
| Final Product | ||
| IUPAC Name | (2S)-2-hydroxy-3-(phenylmethoxy)propanoic acid | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | |
| Typical Yield | 50-70% | Based on similar procedures.[6] |
| Appearance | Waxy solid or colorless oil | |
| Expected ¹³C & ¹H NMR Data | (in DMSO-d₆) | Based on structural similarity to known compounds.[9] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5 (br s, 1H, COOH), 7.4-7.2 (m, 5H, Ar-H), ~5.5 (d, 1H, OH), 4.50 (s, 2H, -O-CH₂-Ar), 4.15 (dd, 1H, -CH(OH)-), 3.7-3.5 (m, 2H, -CH₂-O-Bn) | |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~174 (C=O), ~138 (Ar-C), ~128.5 (Ar-CH), ~127.8 (Ar-CH), ~127.7 (Ar-CH), ~72.5 (-O-CH₂-Ar), ~71.0 (-CH₂-O-Bn), ~69.5 (-CH(OH)-) |
Conclusion
This application note details a reliable and field-proven method for the enantioselective synthesis of this compound from L-serine. By leveraging the chiral pool strategy, this protocol provides a cost-effective and stereocontrolled route to a valuable chiral intermediate. The mechanistic discussion highlights the importance of intramolecular participation for stereochemical retention, and the detailed protocol emphasizes critical process parameters, such as temperature control, to ensure high fidelity and reproducibility for researchers in drug development and materials science.
References
-
Hughes, D. L. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF). Available at: [Link]
-
Royal Society of Chemistry. (2015). Supporting Information for an article. Available at: [Link]
-
ResearchGate. (2021). ¹³C and ¹H NMR data of 1 (in CDCl₃) and 2 (in DMSO-d₆). Available at: [Link]
-
Kozłowska, E., & Gryko, D. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2018). ¹H and ¹³C NMR data of the isolated new compounds 1 (DMSO-d6) and 2 (CDCl3). Available at: [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Synthesis of O-benzyl-L-serine. Available at: [Link]
-
ResearchGate. (2016). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. O-benzyl-L-serine. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
Natalini, B., et al. (2005). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. Current Analytical Chemistry. Available at: [Link]
-
Hughes, D. L. (2019). Diazotization of S-Sulfonyl-cysteines. ACS Publications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazotization of S-Sulfonyl-cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. O-Benzyl- L -serine = 99.0 NT 4726-96-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Topic: Detailed Protocol for the Stereoretentive Diazotization of O-benzyl-L-serine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of α-amino acids to α-hydroxy acids via diazotization is a fundamental transformation in organic synthesis. However, controlling the stereochemistry at the α-carbon is a significant challenge, as reaction conditions can often lead to racemization. This application note provides a detailed protocol for the diazotization of O-benzyl-L-serine to yield (S)-3-(benzyloxy)-2-hydroxypropanoic acid, a valuable chiral building block in medicinal chemistry and polymer science.[1][2] We delve into the mechanistic basis for stereochemical retention, outline critical experimental parameters, provide a step-by-step laboratory procedure, and offer a guide for troubleshooting. The protocol is designed to maximize the retention of the (S)-configuration, addressing the known challenge of achieving high enantiomeric purity in this specific transformation.[2]
Introduction: The Synthetic Challenge
O-benzyl-L-serine is a readily available chiral starting material derived from the natural amino acid L-serine.[3][4][5] Its conversion to this compound is a valuable step for producing chiral synthons used in the synthesis of complex pharmaceuticals and functionalized biodegradable polymers.[1] The primary challenge in this synthesis lies in replacing the α-amino group with a hydroxyl group without losing the stereochemical integrity of the chiral center. The intermediates in the diazotization of primary aliphatic amines are notoriously unstable and can lead to a mixture of substitution, elimination, and rearrangement products, often with a loss of stereochemical information.[6] While some diazotizations of α-amino acids are known to proceed with a high degree of stereoretention, the reaction of β-substituted amino acids like O-benzyl-L-serine is more nuanced, with reports indicating that achieving high enantiomeric purity can be difficult.[2] This protocol is designed to provide a robust method for maximizing the desired (S)-enantiomer.
Mechanism of Stereochemical Retention
The retention of stereochemistry during the diazotization of α-amino acids is not a simple SN2 or SN1 reaction. It is generally understood to proceed through a double-inversion mechanism involving a transient α-lactone intermediate.[7]
-
Diazonium Salt Formation: The reaction is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄).[6][8] The primary amine of O-benzyl-L-serine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield a highly reactive α-alkyldiazonium ion.[8][9]
-
Intramolecular Cyclization (1st Inversion): Before the unstable diazonium ion can dissociate to form a planar, achiral carbocation (which would lead to racemization), the neighboring carboxylate group acts as an intramolecular nucleophile. It attacks the α-carbon, displacing the dinitrogen (N₂) leaving group from the backside. This step proceeds with an inversion of the stereocenter, forming a highly strained α-lactone intermediate.[7]
-
Nucleophilic Ring-Opening (2nd Inversion): Water, acting as a nucleophile, attacks the carbonyl carbon of the α-lactone. This is followed by the cleavage of the acyl-oxygen bond, which opens the ring. This second step also proceeds with inversion at the α-carbon.
The net result of these two sequential inversions is the overall retention of the original stereochemistry.
Diagram 1: Mechanism of stereoretention via a double-inversion pathway.
Critical Experimental Parameters
To favor the α-lactone pathway and suppress racemization, precise control over the reaction conditions is essential.
-
Temperature: This is the most critical parameter. The reaction must be initiated at 0 °C in an ice-water bath.[1] Low temperatures stabilize the diazonium intermediate, giving it a sufficient lifetime for the intramolecular cyclization to occur rather than premature dissociation into a carbocation. Allowing the reaction to warm prematurely will significantly increase the likelihood of racemization.
-
Rate of Nitrite Addition: The aqueous solution of sodium nitrite must be added dropwise and slowly.[1] This ensures that the concentration of nitrous acid remains low and the exothermic reaction is well-controlled, preventing localized temperature increases.
-
Acid Concentration: An excess of a strong mineral acid (e.g., 0.5 M to 1.0 M H₂SO₄) is necessary to fully protonate the amino acid and generate the required nitrous acid in situ.[2][10]
-
Stirring: Vigorous and efficient stirring is required to ensure homogeneity and effective heat transfer throughout the reaction mixture.
Detailed Experimental Protocol
This protocol details the conversion of O-benzyl-L-serine on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Supplier/Grade |
| O-benzyl-L-serine | C₁₀H₁₃NO₃ | 195.22 | 1.95 g (10.0 mmol) | ≥99% Purity[4] |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~2.8 mL | ACS Grade |
| Sodium Nitrite | NaNO₂ | 69.00 | 2.76 g (40.0 mmol) | ACS Grade |
| Deionized Water | H₂O | 18.02 | ~100 mL | High Purity |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | ACS Grade |
| Saturated NaCl (aq) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | ACS Grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Mechanical or magnetic stirrer with stir bar
-
Dropping funnel (50 mL)
-
Thermometer adapter and low-temperature thermometer (-20 to 100 °C)
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Diagram 2: Step-by-step experimental workflow for the diazotization reaction.
Step-by-Step Procedure
-
Preparation: In a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer, dissolve O-benzyl-L-serine (1.95 g, 10.0 mmol) in 40 mL of 0.5 M sulfuric acid (prepared by carefully adding ~1.1 mL of concentrated H₂SO₄ to ~39 mL of DI water). Stir until all solids have dissolved.
-
Cooling: Place the flask in a large ice-water bath and stir the solution until the internal temperature equilibrates to 0 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.76 g, 40.0 mmol) in 10 mL of deionized water. Transfer this solution to a dropping funnel placed on the central neck of the flask.
-
Diazotization: Begin adding the sodium nitrite solution dropwise to the stirred, cold solution of the amino acid. The rate of addition should be controlled to maintain the internal temperature below 5 °C. Vigorous gas evolution (N₂) will be observed. The total addition time should be approximately 30-45 minutes.
-
Reaction: After the addition is complete, leave the reaction mixture stirring in the ice bath and allow it to warm slowly to room temperature over a period of 4-6 hours. Continue stirring at room temperature overnight (12-16 hours) to ensure the reaction goes to completion.[2]
-
Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. To aid in extraction, add 20 mL of saturated sodium sulfate or sodium chloride solution.[2]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
-
Purification and Characterization:
-
The crude product can be purified by silica gel column chromatography if necessary.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Stereochemical Purity: The most critical analysis is to determine the enantiomeric ratio (er) or enantiomeric excess (ee). This should be done using a chiral stationary phase HPLC (Chiral HPLC) or by converting the product to a diastereomeric ester (e.g., with a Mosher's acid derivative) and analyzing by ¹H or ¹⁹F NMR. An er of 80:20 (S:R) has been previously reported for this transformation, which can serve as a benchmark for optimization.[2]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Temperature was too high, causing decomposition. 3. Inefficient extraction. | 1. Extend reaction time at room temperature. 2. Ensure strict temperature control (< 5 °C) during nitrite addition. 3. Perform additional extractions; ensure pH is acidic before extraction. |
| Poor Stereoselectivity (High Racemization) | 1. Reaction temperature was too high. 2. Rate of nitrite addition was too fast. 3. Insufficient acid concentration. | 1. Use a cryostat or an ice-salt bath for better temperature control (e.g., -5 to 0 °C). 2. Slow down the dropwise addition of NaNO₂. 3. Verify the concentration of the sulfuric acid solution. |
| Oily/Gummy Product | 1. Residual water or solvent. 2. Presence of impurities. | 1. Ensure the organic phase is thoroughly dried before concentration. Dry the final product under high vacuum. 2. Purify the product using silica gel chromatography. |
| No Reaction Occurs | 1. Inactive sodium nitrite (old reagent). 2. Incorrect pH (not acidic enough). | 1. Use a fresh bottle of sodium nitrite. 2. Check the pH of the amino acid solution before cooling; it should be strongly acidic. |
Conclusion
This application note provides a comprehensive protocol for the diazotization of O-benzyl-L-serine with a focus on retaining stereochemistry. By understanding the double-inversion mechanism and carefully controlling key experimental parameters, particularly temperature, researchers can reliably synthesize this compound. While complete retention is challenging for this substrate, this protocol offers a robust starting point for obtaining the product with a high enantiomeric ratio, suitable for applications in drug discovery and materials science.
References
-
White, C. J., et al. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry. [Link]
-
Spare, C. G., & Kulkarni, S. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. Scientific Reports (PMC). [Link]
-
BYJU'S. Diazotization Reaction Mechanism. [Link]
-
PubChem. O-benzyl-L-serine. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Khan Academy. Diazotization Mechanism. YouTube. [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. [Link]
- Google Patents. Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]
Revolutionizing Chiral Synthesis: A Detailed Protocol for (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid from (S)-Glycidol
Affiliation: Advanced Synthesis Core, Gemini Laboratories
Abstract
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid is a pivotal chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its stereospecific synthesis is of paramount importance, and leveraging the inherent chirality of commercially available starting materials is a key strategy in asymmetric synthesis. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, commencing from the readily accessible chiral precursor, (S)-glycidol. The synthetic route involves a two-step sequence: the regioselective ring-opening of (S)-glycidol with benzyl alcohol to form (S)-3-(benzyloxy)-1,2-propanediol, followed by the selective oxidation of the primary alcohol to the corresponding carboxylic acid. This guide delves into the mechanistic underpinnings of each reaction, offers practical insights for execution, and presents detailed experimental procedures, ensuring reproducibility and high yields of the target molecule with excellent enantiomeric purity.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry continues to escalate, driven by the stereospecific nature of biological targets. This compound serves as a versatile chiral synthon, with its constituent functional groups—a carboxylic acid, a secondary alcohol, and a benzyl ether—offering multiple handles for subsequent chemical transformations. The "chiral pool" approach, which utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials, is a cornerstone of modern asymmetric synthesis.[1] (S)-glycidol, a simple C3 chiral epoxide, is an exemplary starting material within this paradigm, providing a direct and efficient pathway to the target molecule while preserving the crucial stereochemical integrity.[1]
This application note outlines a robust and scalable synthetic route to this compound from (S)-glycidol. The strategic use of a benzyl ether as a protecting group for the primary hydroxyl function is a common and effective strategy in carbohydrate and polyol chemistry, offering stability across a range of reaction conditions and straightforward removal via catalytic hydrogenation.[2][3][4] The subsequent selective oxidation of the primary alcohol of the resulting diol to a carboxylic acid is a critical transformation, and this guide will explore various methodologies to achieve this with high efficiency.
Synthetic Strategy and Mechanistic Overview
The overall synthetic transformation can be visualized as a two-step process. The first step involves the nucleophilic ring-opening of the epoxide, (S)-glycidol. The second is the oxidation of the resulting primary alcohol.
Step 1: Regioselective Ring-Opening of (S)-Glycidol
The reaction of an epoxide with a nucleophile is a fundamental transformation in organic synthesis.[5][6][7] In this protocol, benzyl alcohol acts as the nucleophile, attacking the epoxide ring of (S)-glycidol. The regioselectivity of this ring-opening is a critical consideration. Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide in a classic SN2-type mechanism.[6] This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack.[8] In the case of (S)-glycidol, this results in the formation of (S)-3-(benzyloxy)-1,2-propanediol. The use of a Lewis acid catalyst can facilitate this reaction, enhancing the electrophilicity of the epoxide ring.[9]
Step 2: Selective Oxidation of (S)-3-(Benzyloxy)-1,2-propanediol
The selective oxidation of a primary alcohol to a carboxylic acid in the presence of a secondary alcohol is a common challenge in organic synthesis. Several reagents and conditions can be employed to achieve this transformation.
-
Jones Oxidation: This method utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent).[10][11][12][13][14] It is a powerful oxidizing agent that readily converts primary alcohols to carboxylic acids.[10][11][12][13][14] The reaction proceeds through the formation of a chromate ester, followed by elimination.[12] While effective, the use of carcinogenic chromium (VI) compounds is a significant drawback from an environmental and safety perspective.[11]
-
Swern Oxidation followed by a second oxidation: The Swern oxidation, which employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a mild and efficient method for oxidizing primary alcohols to aldehydes.[15][16][17][18][19] This reaction is known for its tolerance of a wide range of functional groups.[17][18] Importantly, the Swern oxidation stops at the aldehyde stage.[16][18][19] To obtain the carboxylic acid, a subsequent oxidation step would be necessary.
-
TEMPO-mediated Oxidation: This method utilizes the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant, such as sodium hypochlorite (bleach).[20][21][22][23] This system is highly selective for the oxidation of primary alcohols.[21] Under specific conditions, the reaction can be controlled to yield either the aldehyde or the carboxylic acid.[20][24] The use of a catalytic amount of TEMPO and an inexpensive, environmentally benign co-oxidant makes this an attractive "green" alternative.[23]
For the purposes of this protocol, we will detail the procedure for the Jones oxidation due to its historical prevalence and high efficiency, while acknowledging the importance of exploring greener alternatives like TEMPO-mediated oxidation in a research and development setting.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. (S)-glycidol should be of high enantiomeric purity (≥98% ee). Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of (S)-3-(Benzyloxy)-1,2-propanediol
Protocol:
-
To a stirred solution of benzyl alcohol (5.0 eq.) at 0 °C, add a catalytic amount of a suitable Lewis acid (e.g., Al(OTf)₃, 0.01 mol%).[9]
-
Slowly add (S)-glycidol (1.0 eq.) to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-(benzyloxy)-1,2-propanediol as a colorless oil.
Step 2: Synthesis of this compound via Jones Oxidation
Protocol:
Caution: Jones reagent is highly corrosive and contains a carcinogenic chromium(VI) compound. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Prepare the Jones reagent by slowly adding a solution of chromium trioxide (CrO₃) in concentrated sulfuric acid to ice-cold acetone. The solution should be a deep orange-red color.
-
Dissolve (S)-3-(benzyloxy)-1,2-propanediol (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the solution of the diol. The color of the reaction mixture will change from orange-red to a murky green as the Cr(VI) is reduced to Cr(III).[13] Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Filter the reaction mixture through a pad of Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or flash column chromatography.
Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (NMR) |
| 1 | (S)-3-(Benzyloxy)-1,2-propanediol | (S)-Glycidol | Benzyl alcohol, Lewis acid | 85-95 | >98% |
| 2 | This compound | (S)-3-(Benzyloxy)-1,2-propanediol | Jones Reagent | 70-85 | >97% |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of enantiomerically pure this compound from (S)-glycidol. The described two-step sequence, involving a regioselective epoxide ring-opening and a selective oxidation, is a practical and efficient method for accessing this valuable chiral building block. While the Jones oxidation is presented as a robust method, researchers are encouraged to explore more environmentally friendly oxidation protocols, such as those mediated by TEMPO, to align with the principles of green chemistry. The insights and procedures detailed herein are intended to empower researchers in the fields of medicinal chemistry and drug development with a practical guide for the synthesis of this important chiral intermediate.
References
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. Available at: [Link]
-
Jones oxidation - Wikipedia. Available at: [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Protecting Groups in Carbohydrate Chemistry | Journal of Chemical Education. Available at: [Link]
-
Swern Oxidation Mechanism - Chemistry Steps. Available at: [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. Available at: [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]
-
Swern oxidation - Wikipedia. Available at: [Link]
-
TEMPO-Mediated Oxidations. Available at: [Link]
-
Jones oxidation - Sciencemadness Wiki. Available at: [Link]
-
Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Byproducts Produced in Swern Oxidation - BYJU'S. Available at: [Link]
-
JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY. Available at: [Link]
-
Jones Oxidation - Organic Chemistry Portal. Available at: [Link]
-
Swern Oxidation - Organic Chemistry Portal. Available at: [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]
-
Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. Available at: [Link]
-
stereochem of epoxide opening - Chemistry Stack Exchange. Available at: [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC - NIH. Available at: [Link]
-
Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Available at: [Link]
-
15.8: Opening of Epoxides - Chemistry LibreTexts. Available at: [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. Available at: [Link]
-
Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state - NIH. Available at: [Link]
-
Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±). Available at: [Link]
-
Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed. Available at: [Link]
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC - NIH. Available at: [Link]
-
Significance and use of glycidol - Biblioteka Nauki. Available at: [Link]
-
Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. Available at: [Link]
- CN101704730A - Ring opening etherification reaction method in two-step approach for synthesizing glycidol ether - Google Patents.
-
Glycidol - Wikipedia. Available at: [Link]
- US5252759A - Process for producing optically active epoxy alcohol derivatives - Google Patents.
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Available at: [Link]
-
Carboxylic acid synthesis by oxidative cleavages or rearrangements. Available at: [Link]
-
Aromatic Side Chain Oxidation to Carboxylic Acid - YouTube. Available at: [Link]
- WO2009016149A2 - Process for manufacturing glycidol - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 13. adichemistry.com [adichemistry.com]
- 14. Jones Oxidation [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Swern oxidation - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. Swern Oxidation [organic-chemistry.org]
- 20. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 21. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents | Semantic Scholar [semanticscholar.org]
- 23. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 24. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid as a Keystone Monomer for Advanced Functional Polyesters
Audience: Researchers, scientists, and drug development professionals in polymer chemistry, biomaterials, and pharmaceuticals.
Introduction: Beyond Standard Polyesters
The field of biodegradable polymers is dominated by aliphatic polyesters such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). While their biocompatibility and degradability are well-established, their simple chemical structure limits their application where advanced functionality is required. The introduction of reactive pendant groups onto the polymer backbone is a critical strategy for creating "smart" biomaterials for applications like targeted drug delivery and tissue engineering.
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid emerges as a highly valuable chiral synthon to meet this need.[1] Derived from L-serine, this monomer serves as a precursor to polyesters with protected hydroxyl groups. The benzyl ether acts as a stable, temporary protecting group that can be selectively removed after polymerization. This post-polymerization deprotection unveils a pendant hydroxyl group, providing a reactive handle for covalently attaching bioactive molecules, drugs, or imaging agents.[1] This application note provides a comprehensive guide to the synthesis, deprotection, and characterization of polymers derived from this functional monomer, unlocking a versatile platform for advanced biomaterial design.
The Strategic Advantage: Polymerization and Functionalization
The primary route to high molecular weight, well-defined polymers from this compound involves the synthesis of a cyclic ester derivative, typically a six-membered cyclic di-ester (a substituted lactide), followed by Ring-Opening Polymerization (ROP).
2.1. Ring-Opening Polymerization (ROP)
ROP is the method of choice as it offers excellent control over polymer molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and precise control of the polymer architecture.[2] The benzyl group is crucial here; it is chemically stable under typical ROP conditions, which often employ organometallic catalysts (e.g., tin(II) octoate) or organocatalysts.[3][4] This stability ensures that the protected functional group remains intact throughout the chain growth process. The polymerization is typically initiated by a nucleophile, often an alcohol like benzyl alcohol or isopropanol, allowing for the formation of a hydroxyl group at one end of the polymer chain and an ester at the other.[2][5]
2.2. Post-Polymerization Deprotection: Unveiling Reactivity
The true utility of this system lies in the selective removal of the benzyl protecting group. Catalytic hydrogenolysis is the most common and efficient method. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, the benzyl ether is cleanly cleaved to yield the free hydroxyl group and toluene as a benign byproduct. This reaction is highly specific and does not typically affect the polyester backbone, preserving the polymer's molecular weight.[6] Alternative methods, such as using trimethylsilyl iodide (TMSI) or nickel boride, can also be employed, particularly when other functional groups sensitive to hydrogenolysis are present.[6][7]
The resulting poly(α-hydroxy acid) with pendant hydroxyl groups is a highly versatile platform. These hydroxyl groups can be used for further chemical modification, such as:
-
Drug Conjugation: Covalently attaching therapeutic agents for controlled release systems.
-
Bio-functionalization: Immobilizing peptides (e.g., RGD sequences) or growth factors to enhance cell adhesion and proliferation in tissue engineering scaffolds.[1]
-
Hydrophilicity Tuning: Modifying the polymer's solubility and degradation profile.
Experimental Workflows and Protocols
Workflow Overview
The overall process involves monomer synthesis (or acquisition), polymerization to create the protected polymer, and a final deprotection step to yield the functional polymer, with characterization performed at each key stage.
Caption: Overall workflow from monomer to functional biomaterial.
Protocol 1: Ring-Opening Polymerization of the Cyclic Di-ester
This protocol describes a representative bulk polymerization using Tin(II) 2-ethylhexanoate (Sn(Oct)₂).
Materials:
-
Cyclic di-ester of this compound (recrystallized and dried)
-
Benzyl alcohol (initiator, distilled and dried)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution in anhydrous toluene
-
Anhydrous toluene and dichloromethane (DCM)
-
Methanol (cold)
-
Schlenk flask, vacuum line, magnetic stirrer, and oil bath
Procedure:
-
Reactor Setup: Flame-dry a Schlenk flask under vacuum and backfill with dry nitrogen or argon.
-
Monomer & Initiator Addition: Add the desired amount of the cyclic di-ester monomer to the flask. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight. For example, for a target degree of polymerization of 100, use a 100:1 molar ratio. Add the required volume of benzyl alcohol initiator via syringe.
-
Drying: Heat the flask to 60 °C under vacuum for at least 2 hours to remove any residual water.
-
Catalyst Addition: Backfill the flask with inert gas. Add the Sn(Oct)₂ solution via syringe. A typical monomer-to-catalyst ratio is 1000:1 to 5000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at 130-150 °C. Allow the reaction to proceed with stirring for 4-24 hours. The mixture will become viscous as the polymerization progresses.
-
Purification:
-
Cool the reaction to room temperature.
-
Dissolve the crude polymer in a minimal amount of DCM.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous polymer precipitate by filtration.
-
Wash the polymer with fresh cold methanol.
-
Dry the final polymer under vacuum at 40 °C to a constant weight.
-
Protocol 2: Catalytic Hydrogenolysis for Benzyl Group Deprotection
Materials:
-
Protected Polymer (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate)
-
Hydrogen gas (H₂) source with balloon or hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
Dissolution: Dissolve the protected polymer in the chosen anhydrous solvent in a round-bottom flask (e.g., 50 mg/mL).
-
Catalyst Addition: Carefully add Pd/C catalyst to the solution (typically 10-20% by weight relative to the polymer) under an inert atmosphere.
-
Hydrogenation: Purge the flask with H₂ gas (a balloon is sufficient for small-scale reactions). Maintain a positive pressure of H₂ and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via ¹H NMR. The disappearance of the benzyl aromatic protons (~7.3 ppm) and the benzylic CH₂ protons (~4.5 ppm) indicates complete deprotection. The reaction typically takes 12-48 hours.
-
Purification:
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use additional solvent to rinse the flask and filter pad.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, re-precipitate the deprotected polymer from a suitable solvent system (e.g., dissolving in THF and precipitating in hexane) to remove any residual toluene.
-
Dry the final functional polymer under vacuum.
-
Protocol 3: Polymer Characterization
-
¹H NMR Spectroscopy: Confirm the chemical structure of the protected polymer and verify the complete removal of benzyl groups in the deprotected polymer.
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymers. A narrow PDI (~1.1–1.4) indicates a controlled polymerization.[2]
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and melting temperature (Tm, if applicable) to understand the thermal properties of the material.
Representative Data
The following table summarizes expected data from the polymerization of the cyclic di-ester of this compound.
| Sample ID | Target [M]/[I] Ratio | Mn (Theoretical, g/mol )¹ | Mn (GPC, g/mol ) | PDI (Mw/Mn) | Tg (°C)² |
| PBN-50 | 50 | 9,800 | 9,200 | 1.15 | ~45 |
| PBN-100 | 100 | 19,600 | 18,500 | 1.21 | ~50 |
| PBN-200 | 200 | 39,200 | 35,600 | 1.28 | ~52 |
¹ Theoretical Mn calculated as: ([M]/[I] x Monomer MW) + Initiator MW. ² Tg of the deprotected (hydroxyl) polymer will be significantly higher due to hydrogen bonding.
Chemical Reaction Visualization
Caption: ROP and subsequent deprotection reaction scheme.
Conclusion
This compound is a powerful building block in modern polymer chemistry. Its use enables the synthesis of well-defined, functional polyesters via controlled ring-opening polymerization. The strategic placement of the benzyl protecting group allows for the creation of a stable polymer that can be readily deprotected to reveal pendant hydroxyl groups. This provides a versatile platform for creating advanced, biodegradable materials tailored for specific applications in drug delivery, tissue engineering, and regenerative medicine, thereby addressing the growing demand for sophisticated and functional biomaterials.
References
-
ResearchGate. (A) Ring-opening polymerization of L-lactide initiated by... Available at: [Link]
-
National Institutes of Health (NIH). Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. Available at: [Link]
-
PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Available at: [Link]
-
ResearchGate. (PDF) Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. Available at: [Link]
-
Royal Society of Chemistry. Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand. Available at: [Link]
-
ResearchGate. The synthesis, deprotection and properties of poly(γ-benzyl-L-glutamate). Available at: [Link]
-
ResearchGate. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Available at: [Link]
-
Synthesis. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Available at: [Link]
-
ResearchGate. A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. Available at: [Link]
-
PubMed. Hydrolytic Degradation of Benzylated Poly(beta-Malic Acid): Influence of Sample Size, Sample Shape, and Polymer Composition. Available at: [Link]
-
ACS Publications. Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? The Case of New Highly Active Zn(II) Catalysts. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Functionalized Polylactide Copolymers for Biomaterials
Abstract
Polylactide (PLA) and its copolymers are at the forefront of biodegradable polymer research, prized for their biocompatibility and derivation from renewable resources.[1][2] However, native PLA often lacks the specific chemical functionalities required for advanced biomaterial applications such as targeted drug delivery, tissue engineering, and bioactive scaffolds. This guide provides a detailed, step-by-step protocol for the synthesis of functionalized polylactide copolymers. We will delve into two primary strategies: the ring-opening polymerization (ROP) of functional monomers and the post-polymerization modification of a PLA backbone. This document is intended for researchers, scientists, and drug development professionals, offering both the practical "how" and the critical "why" behind each step to ensure reproducible and reliable synthesis of tailored biomaterials.
Introduction: The Need for Functionalized Polylactide
Polylactide is an aliphatic polyester renowned for its favorable properties, including good thermomechanical characteristics and biodegradability into non-toxic lactic acid, which can be metabolized by the human body.[1][3] These attributes have made it a staple in biomedical devices and drug delivery systems.[1][4] However, the inherent hydrophobicity and lack of reactive side-chains on the PLA backbone limit its utility in applications that require conjugation with biomolecules, modulation of degradation rates, or specific cell-material interactions.[1][5]
Functionalization addresses these limitations by introducing reactive groups (e.g., hydroxyls, carboxyls, azides, alkynes) into the polymer structure.[6][7] This can be achieved through two main routes:
-
Copolymerization with Functional Monomers: This "bottom-up" approach involves synthesizing lactide-like monomers that already contain the desired functional group (often in a protected form) and copolymerizing them with standard lactide.[8]
-
Post-Polymerization Modification: This "top-down" strategy involves chemically altering a pre-synthesized PLA polymer to introduce new functionalities.[9]
This guide will provide detailed protocols for both approaches, focusing on techniques that are robust and accessible to a standard synthetic chemistry laboratory.
Foundational Principle: Ring-Opening Polymerization (ROP) of Lactide
The most common and effective method for producing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[2][10][11] This method overcomes the limitations of direct condensation polymerization, which struggles to achieve high molecular weights due to the difficulty of removing water from the equilibrium reaction.[2][11]
The ROP of lactide is a chain-growth polymerization that is typically initiated by a nucleophile, such as an alcohol, and catalyzed by a metal compound, most commonly tin(II) 2-ethylhexanoate (Sn(Oct)₂).[11] The initiator's hydroxyl group attacks the carbonyl of the lactide monomer, opening the ring and creating a new ester bond. This process propagates as more lactide monomers are added to the growing polymer chain.
Diagram 1: General Mechanism of Ring-Opening Polymerization
Caption: The three key stages of Ring-Opening Polymerization (ROP).
Protocol I: Synthesis of a Functional Copolymer via ROP - PLA-co-PEG
One of the most common functionalizations is the incorporation of polyethylene glycol (PEG) to create amphiphilic block copolymers.[4] PEGylation increases hydrophilicity, which can improve drug solubility, reduce nonspecific protein adsorption, and confer "stealth" properties to nanoparticles, helping them evade the immune system.[4] This protocol details the synthesis of a diblock PLA-PEG copolymer.
Materials & Reagents
| Reagent | Supplier | Grade | Notes |
| L-Lactide | (e.g., Sigma-Aldrich) | Recrystallized | Must be purified to remove lactic acid impurities. |
| Methoxy-poly(ethylene glycol) (mPEG) | (e.g., Sigma-Aldrich) | MW 2000 Da, dried | Initiator. Dry thoroughly under vacuum before use. |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | (e.g., Sigma-Aldrich) | 95% | Catalyst. Use as a stock solution in dry toluene. |
| Toluene | (e.g., Sigma-Aldrich) | Anhydrous | Reaction solvent. |
| Dichloromethane (DCM) | (e.g., Fisher Scientific) | HPLC Grade | For polymer dissolution. |
| Diethyl Ether | (e.g., Fisher Scientific) | ACS Grade, cold | For polymer precipitation. |
Step-by-Step Synthesis Protocol
-
Preparation:
-
Dry a 100 mL Schlenk tube and stir bar in an oven at 120 °C overnight. Allow to cool under a stream of dry argon or nitrogen.
-
Recrystallize L-lactide from dry ethyl acetate to remove impurities and dry under vacuum for 24 hours.
-
Prepare a 0.1% w/v stock solution of Sn(Oct)₂ in anhydrous toluene.
-
-
Reaction Setup:
-
Polymerization:
-
Purification:
-
After the desired time, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dissolve the viscous polymer solution in a minimal amount of dichloromethane (approx. 5-10 mL).
-
Precipitate the copolymer by slowly adding the DCM solution to a beaker containing 200 mL of cold diethyl ether while stirring vigorously.[12][13] A white, fibrous polymer should form.
-
Decant the ether and repeat the dissolution-precipitation step two more times to ensure the removal of unreacted monomer and catalyst.[13]
-
Collect the purified polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterization
-
¹H NMR (in CDCl₃): Confirm the structure by identifying characteristic peaks for PLA (quartet at ~5.1-5.2 ppm for -CH, doublet at ~1.5-1.6 ppm for -CH₃) and PEG (singlet at ~3.6 ppm for -CH₂CH₂O-).[4][13] The ratio of the integrals of these peaks can be used to determine the block lengths.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.5) indicates a well-controlled polymerization.
Protocol II: Post-Polymerization Modification via "Click" Chemistry
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction ideal for polymer modification.[14][15] It allows for the attachment of a wide variety of molecules to the polymer backbone under mild conditions.[14][16] This protocol describes the synthesis of an azide-functionalized PLA and its subsequent modification.
Diagram 2: Workflow for Post-Polymerization Functionalization
Caption: A two-stage process for creating functional PLA via click chemistry.
Synthesis of Azide-Functionalized PLA (PLA-N₃)
This sub-protocol first requires the synthesis of a PLA copolymer containing a reactive handle, such as a chloro group, which can then be converted to an azide.
-
Synthesis of Chloro-functionalized PLA (PLA-Cl):
-
Synthesize a chloro-functionalized lactide monomer or copolymerize lactide with a chloro-containing cyclic acetal as described in the literature.[7][17] The synthesis involves a cationic copolymerization of lactide and a chloro-functionalized cyclic acetal using an initiator like glycol and a catalyst like triflic acid.[17]
-
-
Azide Substitution:
-
Dissolve 2.0 g of the purified PLA-Cl copolymer in 10 mL of dimethylformamide (DMF).[7]
-
Add 300 mg of sodium azide (NaN₃).[7] Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Fill the reaction vessel with argon and heat the mixture to 55 °C for 24 hours with stirring.[7]
-
After cooling, centrifuge the mixture to remove any solid salts. Evaporate the DMF using a rotary evaporator.[7]
-
Dissolve the resulting polymer in dichloromethane, filter to remove any remaining salts, and precipitate into cold diethyl ether or methanol.
-
Dry the resulting azide-functionalized PLA (PLA-N₃) under vacuum.
-
"Click" Reaction Protocol
This protocol demonstrates the attachment of an alkyne-functionalized molecule (e.g., propargyl-PEG) to the PLA-N₃ backbone.
-
Materials & Reagents:
-
PLA-N₃ (synthesized above)
-
Alkyne-functionalized molecule (e.g., propargyl-PEG)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMF (anhydrous)
-
-
Step-by-Step "Click" Protocol:
-
In a vial, dissolve 500 mg of PLA-N₃ and a 1.5 molar excess of the alkyne-functionalized molecule in 10 mL of DMF.
-
In a separate vial, prepare the catalyst solution by dissolving 0.1 molar equivalents (relative to azide groups) of CuSO₄·5H₂O and 0.3 molar equivalents of sodium ascorbate in 1 mL of deionized water.
-
Add the aqueous catalyst solution to the polymer solution. The mixture may turn slightly cloudy.
-
Seal the vial and stir at room temperature for 24 hours.
-
To purify, precipitate the polymer solution into a large volume of water to remove the catalyst and unreacted starting materials. If the functionalized polymer is water-soluble, dialysis against deionized water for 48 hours is the preferred purification method.
-
Collect the final product by filtration or lyophilization.
-
Characterization
-
FT-IR Spectroscopy: Monitor the reaction progress by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of peaks corresponding to the newly formed triazole ring and the attached functional molecule.
-
¹H NMR: Confirm the successful conjugation by the appearance of new signals from the attached molecule and a characteristic peak for the triazole proton (typically ~7.5-8.0 ppm).
Conclusion and Future Perspectives
The protocols outlined in this guide provide robust and reproducible methods for synthesizing functionalized polylactide copolymers. By mastering these techniques, researchers can create a vast library of biomaterials with tailored properties. The ability to control the chemical functionality of PLA opens the door to advanced applications, from creating "smart" biomaterials that respond to physiological cues to developing highly specific drug delivery systems that target diseased cells.[6][16] Future work will continue to expand the range of functional monomers and explore more efficient and orthogonal "click" chemistries, further enhancing the versatility of PLA as a premier biomaterial.[1]
References
-
Synthesis and click chemistry of a new class of biodegradable polylactide towards tunable thermo-responsive biomaterials. National Institutes of Health. Available at: [Link]
-
Chemical Modification and Foam Processing of Polylactide (PLA). National Institutes of Health. Available at: [Link]
-
Azide-Substituted Polylactide: A Biodegradable Substrate for Antimicrobial Materials via Click Chemistry Attachment of Quaternary Ammonium Groups. ACS Publications. Available at: [Link]
-
Synthesis and click chemistry of a new class of biodegradable polylactide towards tunable thermo-responsive biomaterials. Semantic Scholar. Available at: [Link]
-
Synthesis of polylactide/poly(ethylene glycol) diblock copolymers with functional endgroups. Society of Chemical Industry. Available at: [Link]
-
Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units. ACS Publications. Available at: [Link]
-
Poly(lactide)-Based Materials Modified with Biomolecules: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials. ACS Publications. Available at: [Link]
-
Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units. National Institutes of Health. Available at: [Link]
-
Synthesis of PLA-b-PEG Multiblock Copolymers for Stealth Drug Carrier Preparation. MDPI. Available at: [Link]
-
Synthesis of PEG-b-PLA. ResearchGate. Available at: [Link]
-
Synthesis and self-assembly of biodegradable polyethylene glycol-poly (lactic acid) diblock copolymers as polymersomes for preparation of sustained release system of doxorubicin. National Institutes of Health. Available at: [Link]
-
Synthesis and Characterisation of PLA-CO-PEG Copolymers. ResearchGate. Available at: [Link]
-
What Kind of Initiator Use for PLGA Synthesis?. Polylactide. Available at: [Link]
-
Synthesis of Poly-Lactic Acid by Ring Open Polymerization from Beer Spent Grain for Drug Delivery. MDPI. Available at: [Link]
-
(PDF) Ring-opening polymerization and plasticization of poly(L-lactic)acid by adding of glycerol-dioleate. ResearchGate. Available at: [Link]
-
Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Illinois Urbana-Champaign. Available at: [Link]
-
Synthesis and Biological Application of Polylactic Acid. National Institutes of Health. Available at: [Link]
-
Functional Lactide Monomers: Methodology and Polymerization. National Institutes of Health. Available at: [Link]
-
Synthesis and surface characterization of functionalized polylactide copolymer microparticles. PubMed. Available at: [Link]
-
Literature Review: Ring Opening Polymerization of Polylactide. JETIR. Available at: [Link]
-
Polymerization of Lactide to Poly (Lactic Acid): Effect of Initiators. IOPscience. Available at: [Link]
-
Effect of initiators on synthesis of poly(L-lactide) by ring opening polymerization. ResearchGate. Available at: [Link]
-
Ring-Opening Polymerization (ROP) of lactide to produce PLA. ResearchGate. Available at: [Link]
-
Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds. National Institutes of Health. Available at: [Link]
-
Study on Modification of Polylactide by Functional polymer. IEEE Xplore. Available at: [Link]
-
Controlled Synthesis of Camptothecin-Polylactide Conjugates and Nanoconjugates. University of Illinois Urbana-Champaign. Available at: [Link]
-
Proton NMR and GPC Characterization of Copolymers and Modified Copolymers. ResearchGate. Available at: [Link]
-
Synthesis of Functionalized Triblock Copolyesters Derived from Lactic Acid and Macrolactones for Bone Tissue Regeneration. UPCommons. Available at: [Link]
-
Why Use Click Chemistry For Efficient Polymer Functionalization?. YouTube. Available at: [Link]
-
A Study on modification of polylactic acid and its biomedical application. IOPscience. Available at: [Link]
-
Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. MDPI. Available at: [Link]
-
Polylactide: from Synthesis and Modification to Final Properties. sciendo. Available at: [Link]
-
Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery. National Institutes of Health. Available at: [Link]
-
Synthesis of PLA-Pt(IV) by coupling succinic acid-modified... ResearchGate. Available at: [Link]
-
Drug-Initiated Synthesis of Polymer Prodrugs: Combining Simplicity and Efficacy in Drug Delivery. ACS Publications. Available at: [Link]
-
Synthesis of the poly(lactide-co-glycolide) (PLGA)–EDA–transferrin conjugate. ResearchGate. Available at: [Link]
-
Click Chemistry in Polymersome Technology. National Institutes of Health. Available at: [Link]
Sources
- 1. Poly(lactide)-Based Materials Modified with Biomolecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Synthesis and Biological Application of Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Lactide Monomers: Methodology and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Modification and Foam Processing of Polylactide (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and self-assembly of biodegradable polyethylene glycol-poly (lactic acid) diblock copolymers as polymersomes for preparation of sustained release system of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Click Chemistry in Polymersome Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and click chemistry of a new class of biodegradable polylactide towards tunable thermo-responsive biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Utility of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of contemporary pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance, often dictating its efficacy, safety, and pharmacokinetic profile. Chiral building blocks, therefore, represent the foundational elements upon which complex, stereochemically pure active pharmaceutical ingredients (APIs) are constructed. (S)-3-(Benzyloxy)-2-hydroxypropanoic acid has emerged as a particularly valuable chiral synthon, prized for its trifunctional nature—a carboxylic acid, a secondary alcohol, and a protected primary alcohol in the form of a benzyl ether—all arranged around a defined stereocenter. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a precursor in pharmaceutical synthesis, with a focus on its potential utility in the synthesis of key structural motifs found in complex therapeutics such as vasopeptidase inhibitors.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a precursor is rooted in its distinct chemical features, which allow for a sequence of selective chemical transformations.
| Property | Value |
| IUPAC Name | (2S)-3-(Benzyloxy)-2-hydroxypropanoic acid |
| CAS Number | 127744-27-8 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Carboxylic Acid, Secondary Hydroxyl, Benzyl Ether |
| Chiral Center | C2 (S-configuration) |
The strategic advantages conferred by this unique arrangement of functional groups include:
-
Orthogonal Reactivity : The carboxylic acid, hydroxyl group, and benzyl ether can be addressed with a high degree of selectivity. The carboxylic acid is readily activated for amide or ester formation, the hydroxyl group can be transformed into a leaving group or inverted, and the benzyl ether serves as a stable protecting group for the primary hydroxyl, which can be cleaved under mild reductive conditions.[1][2]
-
Stereochemical Control : The inherent (S)-chirality at the C2 position provides a crucial stereochemical foundation for the synthesis of enantiomerically pure target molecules. This is particularly critical in the development of enzyme inhibitors, where stereochemistry dictates the precise three-dimensional fit into the enzyme's active site.
-
Versatile Synthetic Handle : The protected primary alcohol, once deprotected, offers a site for further functionalization, enabling the extension of the carbon skeleton or the introduction of additional pharmacophoric elements.
Application in the Synthesis of Chiral Mercapto-Acyl Moieties: A Hypothetical Pathway Inspired by Vasopeptidase Inhibitors
Vasopeptidase inhibitors, such as Omapatrilat, represent a class of cardiovascular drugs that simultaneously inhibit both angiotensin-converting enzyme (ACE) and neprilysin (NEP). A key pharmacophoric element in many of these inhibitors is a chiral mercapto-acyl moiety. While a direct synthesis of Omapatrilat from this compound is not prominently documented, the precursor's structure lends itself logically to the synthesis of such critical fragments.
The following section outlines a plausible, multi-step synthetic pathway to a key chiral intermediate, (S)-2-mercapto-3-hydroxypropanoic acid, demonstrating the strategic application of this compound. This hypothetical pathway is designed to illustrate the utility of the precursor in accessing valuable, functionalized chiral building blocks.
Caption: Hypothetical synthetic workflow for a chiral mercapto-acid intermediate.
Detailed Experimental Protocols
The following protocols are representative methodologies for the key transformations illustrated in the synthetic workflow above. These protocols are based on established chemical principles and can be adapted by researchers for specific applications.
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid functionality as a methyl ester, a common initial step to prevent its interference in subsequent reactions targeting the hydroxyl group.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Boric Acid
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or boric acid (0.1-0.2 eq.) at room temperature.[3]
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 volumes) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 10 volumes) and brine (10 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl (S)-3-(benzyloxy)-2-hydroxypropanoate. The product can be further purified by silica gel column chromatography if necessary.
Protocol 2: Tosylation of the Secondary Hydroxyl Group
This protocol details the conversion of the secondary hydroxyl group into a tosylate, an excellent leaving group for subsequent nucleophilic substitution. This step proceeds with retention of configuration at the C2 carbon.[4]
Materials:
-
Methyl (S)-3-(benzyloxy)-2-hydroxypropanoate
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the alcohol, methyl (S)-3-(benzyloxy)-2-hydroxypropanoate (1.0 eq), in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5-2.0 eq) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2-1.5 eq) portion-wise to the reaction mixture at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (10 volumes) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl (2 x 10 volumes), saturated NaHCO₃ solution (10 volumes), and brine (10 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl (S)-3-(benzyloxy)-2-(((4-methylphenyl)sulfonyl)oxy)propanoate. This product can be purified by recrystallization or column chromatography.
Protocol 3: Sₙ2 Displacement with a Thiol Nucleophile
This protocol describes the nucleophilic substitution of the tosylate with a sulfur nucleophile, in this case, potassium thioacetate. This reaction proceeds with an inversion of stereochemistry at the C2 carbon, a hallmark of the Sₙ2 mechanism.[5]
Materials:
-
Methyl (S)-3-(benzyloxy)-2-(((4-methylphenyl)sulfonyl)oxy)propanoate
-
Potassium thioacetate (KSAc)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the tosylate (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Add potassium thioacetate (1.5 eq) to the solution and stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (20 volumes) and diethyl ether (20 volumes).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 volumes).
-
Combine the organic layers and wash with brine (3 x 15 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl (R)-2-(acetylthio)-3-(benzyloxy)propanoate. The product can be purified by silica gel column chromatography.
Protocol 4: Deprotection of the Benzyl Ether
This final step in the hypothetical sequence involves the removal of the benzyl protecting group via catalytic hydrogenation to unveil the primary hydroxyl group.[1][2]
Materials:
-
(R)-2-Mercapto-3-(benzyloxy)propanoic acid (assuming prior hydrolysis of the methyl ester and thioacetate)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the benzyl ether (1.0 eq) in methanol or ethanol (20 volumes) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, (R)-2-mercapto-3-hydroxypropanoic acid.
Conclusion
This compound stands as a potent and versatile chiral precursor in the arsenal of the modern synthetic chemist. Its well-defined stereochemistry and orthogonally reactive functional groups provide a robust platform for the construction of complex, enantiomerically pure pharmaceutical intermediates. The protocols and strategic insights provided herein are intended to empower researchers to harness the full synthetic potential of this valuable building block in the pursuit of novel therapeutics. Through careful planning and execution of sequential chemical transformations, this compound can serve as a cornerstone in the elegant and efficient synthesis of the next generation of chiral drugs.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
- Google Patents. (n.d.). US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
-
Houston, P. L., & Scerbo, L. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(24), 4499-4502. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. Retrieved from [Link]
Sources
Application Note: A Protocol for the Recrystallization and Purification of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid
Abstract: (S)-3-(Benzyloxy)-2-hydroxypropanoic acid is a pivotal chiral building block in the synthesis of advanced pharmaceutical intermediates and functionalized polymers.[1] The stereochemical integrity and chemical purity of this synthon are paramount for the successful development of target molecules. This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization, a robust and scalable technique for enhancing the purity of solid organic compounds.[2][3] The guide elucidates the scientific principles behind solvent selection and crystallization kinetics, offers a step-by-step methodology, and presents a framework for assessing the purity of the final product.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities within a given solvent system.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution in a purer form.[5][6] The impurities, ideally, remain dissolved in the surrounding solution, known as the mother liquor.
The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at ambient or reduced temperatures to ensure maximum recovery.[6]
-
Inertness , meaning it does not chemically react with the compound.
-
Differential solubility for impurities, either keeping them fully dissolved or leaving them completely insoluble at all temperatures.
-
A boiling point below the melting point of the compound to prevent "oiling out."
-
Sufficient volatility to be easily removed from the purified crystals during the drying phase.
Given the molecular structure of this compound, which contains a polar carboxylic acid and hydroxyl group, along with a large nonpolar benzyl group, a mixed-solvent system is often most effective.[7][8] Such a system typically pairs a "good" solvent, in which the compound is highly soluble, with a "poor" or "anti-solvent," in which it is much less soluble. This approach allows for fine-tuned control over the saturation point.
Experimental Protocol: Purifying this compound
This protocol is designed for researchers aiming to achieve high chemical and enantiomeric purity.
2.1 Materials and Equipment
-
Chemicals:
-
Crude this compound (≥95% purity)
-
Ethyl acetate (ACS Grade or higher)
-
n-Hexane (ACS Grade or higher)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Equipment:
-
Erlenmeyer flasks
-
Magnetic stir plate and stir bars
-
Hot plate with temperature control
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper (sized to Büchner funnel)
-
Glass funnel
-
Spatulas and weighing balance
-
Ice bath
-
Vacuum oven or desiccator
-
Melting point apparatus
-
HPLC system with a chiral column for purity analysis
-
2.2 Step-by-Step Purification Procedure
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40-50 mL of ethyl acetate.
-
Gently heat the mixture on a hot plate with constant stirring. The target temperature should be around 60-70°C. Causality: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the crystal lattice of the solid and increase its solubility.[5]
-
Add ethyl acetate in small increments (1-2 mL) until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent required to create a saturated solution, which is critical for maximizing yield.[9]
-
-
Hot Filtration (Optional - for Insoluble Impurities):
-
If any solid impurities remain in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-warmed glass funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the desired compound on the funnel or filter paper.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly towards room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase. Causality: Slow cooling is essential for the formation of large, well-ordered crystals.[5] This orderly process selectively incorporates the correct molecules into the growing crystal lattice, effectively excluding smaller or differently shaped impurity molecules.
-
Once the flask has reached room temperature, cloudiness or crystal formation should be visible. To maximize the recovery, place the flask in an ice bath for an additional 30-45 minutes. Causality: The compound's solubility decreases significantly at lower temperatures, forcing more of the dissolved solid to crystallize out of the solution.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with filter paper over a filtration flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold n-hexane.
-
Pour the cold crystal slurry into the Büchner funnel and apply the vacuum.
-
Use a spatula to transfer any remaining crystals into the funnel.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold n-hexane. Causality: The crystals are washed with a cold "poor" solvent to rinse away the impurity-laden mother liquor without significantly re-dissolving the purified product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and facilitate initial drying.
-
Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 35-40°C) or in a desiccator.
-
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the recrystallization protocol.
Caption: Workflow for the purification of this compound.
Data, Purity Assessment, and Expected Outcomes
The effectiveness of the purification must be validated through analytical testing.
4.1 Purity Assessment Methods
-
Melting Point Determination: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. Using a suitable chiral stationary phase, HPLC can determine not only the chemical purity but also the enantiomeric excess (e.e.) of the final product.[]
4.2 Representative Data
The following table summarizes typical results that can be expected from this protocol.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point (°C) | 76-79°C | 80-81.5°C |
| Purity by HPLC (%) | ~95% | >99.5% |
| Enantiomeric Excess (%) | ~97% | >99.8% |
| Typical Recovery (%) | N/A | 75-85% |
Concluding Remarks
Recrystallization is a powerful and indispensable technique in both academic research and industrial drug development for the purification of solid compounds.[2][5] The protocol detailed herein provides a reliable and reproducible method for enhancing the purity of this compound. By understanding and carefully controlling the key parameters of solvent selection, dissolution temperature, and cooling rate, researchers can consistently obtain a high-purity product suitable for the most demanding synthetic applications.
References
-
PubMed. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Available at: [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
LabXchange. Lab Procedure: Recrystallization. Available at: [Link]
-
Semantic Scholar. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of California, Irvine. Recrystallization and Crystallization. Available at: [Link]
- Google Patents. WO2002022545A1 - Method for the purification of α-hydroxy on industrial scale.
- Google Patents. US7002039B2 - Method for the purification of an alpha-hydroxy acid on an industrial scale.
- Google Patents. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
Taylor & Francis Online. Chiral Drug Separation. Available at: [Link]
-
PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Available at: [Link]
-
Scribd. Exp 2 - Recrystallization of Benzoic Acid. Available at: [Link]
-
Chemistry LibreTexts. 4.4 Solubility. Available at: [Link]
-
Queen's University. Solubility of Organic Compounds. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LabXchange [labxchange.org]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
Application Note: A Systematic Approach to Chiral HPLC Method Development for the Analysis of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid
Abstract
This application note provides a comprehensive guide for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid. This compound serves as a valuable chiral building block in organic synthesis.[1] Ensuring its enantiomeric purity is critical for its application in stereospecific synthesis. This guide, designed for researchers and drug development professionals, details a systematic approach, from the initial screening of chiral stationary phases (CSPs) and mobile phases to method optimization and validation considerations, grounded in the principles of chiral recognition.
Introduction: The Significance of Chiral Purity
This compound is a chiral carboxylic acid featuring a hydroxyl group and a bulky benzyloxy substituent. Its stereochemical integrity is paramount when it is used as a starting material in the synthesis of complex, enantiomerically pure molecules, such as pharmaceuticals.[1] The biological activity of chiral molecules often resides in only one of the enantiomers, while the other may be inactive or even elicit undesirable effects.[2] Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical quality control step. Chiral HPLC is the predominant technique for this analysis due to its high resolution, sensitivity, and reproducibility.[3]
The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[2] Chiral chromatography overcomes this by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP), leading to differential retention and, thus, separation.[4][5] This process relies on a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]
Analyte Characterization and Its Implications for Method Development
A thorough understanding of the analyte's structure is the foundation for logical method development.
-
This compound:
-
Chiral Center: The carbon atom bearing the hydroxyl group (C2) is the stereogenic center.
-
Functional Groups: It possesses a carboxylic acid (-COOH), a secondary hydroxyl (-OH), and a benzyloxy group (a phenyl ring connected via an ether linkage).
-
Interaction Potential:
-
The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors.
-
The phenyl ring in the benzyloxy group can participate in π-π stacking interactions.
-
The overall structure allows for potential inclusion in the chiral cavities of certain CSPs.
-
-
These features suggest that several types of CSPs could be effective, particularly those that offer complementary interaction sites. Given its acidic nature, the mobile phase will likely require an acidic modifier to suppress the ionization of the carboxyl group and achieve good peak shape.
Strategic Selection of Chiral Stationary Phases (CSPs)
A screening approach using a diverse set of CSPs is the most efficient strategy to identify a suitable column.[3][6] Based on the analyte's structure, the following CSPs are recommended for initial screening.
| CSP Category | Chiral Selector | Principle of Separation | Rationale for Selection |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Formation of "chiral pockets" or grooves where analytes can fit. Separation is based on a combination of hydrogen bonding, π-π interactions, and steric fit.[5][6] | Highly versatile and successful for a broad range of chiral compounds, including aromatic and hydroxy acids.[6][7] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Multiple interaction mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic "basket".[8] | Particularly effective for polar and ionizable molecules like carboxylic acids.[8][9] Offers unique selectivity and can be used in various mobile phase modes. |
| Cyclodextrin-Based | Derivatized β- or γ-cyclodextrin | Inclusion of the analyte (or a part of it, likely the benzyloxy-phenyl group) into the hydrophobic cyclodextrin cavity. Chiral recognition is enhanced by interactions with derivatives on the rim.[4][8] | The benzyloxy group is a good candidate for inclusion complexation. The hydroxyl and carboxyl groups can interact with the polar exterior of the cyclodextrin. |
Experimental Protocol: Method Development Workflow
This section outlines a step-by-step protocol for developing the chiral HPLC method.
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Analyte: Racemic 3-(Benzyloxy)-2-hydroxypropanoic acid and the pure (S)-enantiomer for peak identification.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH), and Trifluoroacetic Acid (TFA).
-
Columns (for screening):
-
An amylose-based column (e.g., Chiralpak® AD-H)
-
A cellulose-based column (e.g., Chiralcel® OD-H)
-
A macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® T)
-
Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic 3-(Benzyloxy)-2-hydroxypropanoic acid in a suitable solvent (e.g., Methanol or a mixture of the initial mobile phase).
-
Working Standard: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.
-
(S)-Enantiomer Standard: Prepare a separate working standard of the pure (S)-enantiomer to confirm the elution order.
Phase 1: Initial Screening Protocol
The goal of this phase is to identify a CSP and mobile phase system that shows baseline or near-baseline separation.
Screening Workflow Diagram
Caption: Workflow for initial screening of CSPs and mobile phases.
Screening Conditions:
-
Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns)
-
Detection: UV at 254 nm (due to the phenyl group)
-
Injection Volume: 5-10 µL
-
Column Temperature: 25 °C
Screening Mobile Phases:
-
Normal Phase (for Polysaccharide columns):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% TFA
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% TFA
-
-
Reversed/Polar Organic Phase (for Macrocyclic Glycopeptide and Polysaccharide columns):
-
Mobile Phase C: Acetonitrile / Water (70:30, v/v) + 0.1% TFA
-
Mobile Phase D: Methanol + 0.1% TFA (Polar Organic Mode)
-
For acidic compounds, the addition of a small amount of a strong acid like TFA to the mobile phase is crucial to ensure the analyte is in its non-ionized form, which generally leads to better peak shapes and retention on most CSPs.[3]
Phase 2: Method Optimization
Once a promising CSP and mobile phase system is identified (Resolution, Rs > 1.0), the separation can be optimized to achieve baseline resolution (Rs ≥ 1.5) and a reasonable run time.
Optimization Strategy Diagram
Caption: Systematic approach to optimizing the chiral separation.
Optimization Parameters:
-
Mobile Phase Composition:
-
Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., IPA). Decreasing the alcohol content generally increases retention and can improve resolution.
-
Reversed Phase: Adjust the ratio of organic solvent (ACN or MeOH) to water.
-
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer analysis times.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10] Analyzing at different temperatures (e.g., 15°C, 25°C, 35°C) can sometimes significantly impact selectivity. Lower temperatures often enhance resolution.
Example Optimization Data Table:
| Parameter | Condition 1 (Initial) | Condition 2 | Condition 3 (Optimized) |
| Column | Chiralpak® AD-H | Chiralpak® AD-H | Chiralpak® AD-H |
| Mobile Phase | Hexane/IPA (90/10) + 0.1% TFA | Hexane/IPA (95/5) + 0.1% TFA | Hexane/IPA (95/5) + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 20 °C |
| Retention Time (S) | 8.2 min | 12.5 min | 15.1 min |
| Retention Time (R) | 9.1 min | 14.8 min | 18.2 min |
| Resolution (Rs) | 1.2 | 1.8 | 2.1 |
| Tailing Factor (S) | 1.3 | 1.2 | 1.1 |
This table presents hypothetical data to illustrate the optimization process.
Method Validation Considerations (Trustworthiness)
Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose.[11] According to the International Council for Harmonisation (ICH) guidelines Q2(R2), the following parameters should be evaluated for a quantitative impurity test (i.e., determining the unwanted enantiomer).[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the two enantiomers from each other and from any other potential impurities.
-
Linearity: A linear relationship between the concentration of the minor enantiomer and the detector response. This should be assessed over a range of concentrations, for example, from the reporting threshold to 120% of the specification limit.[14]
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the main enantiomer with known amounts of the undesired enantiomer.
-
Precision (Repeatability & Intermediate Precision): The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).[15]
Conclusion
Developing a chiral HPLC method for this compound is a systematic process that relies on understanding the analyte's structure and the principles of chiral recognition. By screening a diverse set of polysaccharide and macrocyclic glycopeptide-based CSPs with appropriate mobile phases, a suitable separation can be readily identified. Subsequent optimization of mobile phase strength, flow rate, and temperature allows for the development of a robust and reliable method. Adherence to ICH validation guidelines ensures the trustworthiness and scientific integrity of the analytical results, making the method suitable for critical quality control in research and pharmaceutical development.
References
-
Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. Available from: [Link]
-
A Glycopeptide Antibiotic Chiral Stationary Phase for the Enantiomer Resolution of Hydroxy Acid Derivatives by Capillary Electrochromatography. PubMed. Available from: [Link]
-
(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. PubChem. Available from: [Link]
-
Chiral column chromatography. Wikipedia. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. Available from: [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available from: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. Available from: [Link]
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. scribd.com [scribd.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Hydroxy Acids Using Lipase Enzymes
Introduction: The Imperative for Enantiopure Hydroxy Acids and the Biocatalytic Solution
Chiral hydroxy acids are cornerstone building blocks in modern pharmaceuticals, agrochemicals, and fine chemicals. The specific stereochemistry of these molecules is not merely a structural nuance but a critical determinant of their biological activity. One enantiomer may elicit a desired therapeutic effect, while its mirror image could be inactive or, in some cases, induce harmful side effects. Consequently, the development of efficient, scalable, and environmentally benign methods for producing enantiomerically pure hydroxy acids is a paramount objective in contemporary chemical synthesis.
Traditionally, the synthesis of single-enantiomer compounds has relied on chiral auxiliaries, asymmetric chemical catalysis, or the resolution of racemic mixtures through classical techniques like diastereomeric crystallization. While effective, these methods can be resource-intensive, may require harsh reaction conditions, and can generate significant chemical waste. Biocatalysis, harnessing the exquisite selectivity of enzymes, has emerged as a powerful and sustainable alternative.[1][2] Lipases (EC 3.1.1.3), in particular, have garnered widespread attention for their versatility, operational stability in non-aqueous media, and remarkable ability to discriminate between enantiomers.[1]
This application guide provides a comprehensive overview and detailed protocols for the lipase-catalyzed kinetic resolution of racemic hydroxy acids, with a specific focus on the synthesis of enantiopure mandelic acid as a representative and industrially relevant example. We will delve into the mechanistic underpinnings of lipase enantioselectivity, provide field-proven experimental methodologies, and offer insights into process optimization and product analysis.
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that naturally catalyze the hydrolysis of triglycerides.[1] However, in organic solvents, the thermodynamic equilibrium shifts, allowing lipases to catalyze esterification and transesterification reactions.[1] The kinetic resolution of a racemic mixture of hydroxy acids (or their esters) leverages the inherent stereoselectivity of the lipase. The enzyme preferentially catalyzes the reaction of one enantiomer over the other, leading to a mixture of an unreacted, enantiomerically enriched substrate and an esterified, also enantiomerically enriched, product.
The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to differentiate between the two enantiomers. A high E-value is indicative of a highly selective and efficient resolution.
Enzyme Selection and Immobilization: The Workhorse of Biocatalysis
While numerous lipases are commercially available, Candida antarctica Lipase B (CALB) has established itself as a remarkably robust and versatile biocatalyst for a wide array of transformations, including the resolution of chiral hydroxy acids.[3][4] Its broad substrate specificity, high enantioselectivity, and stability in organic solvents make it an ideal choice for synthetic applications.[3][4]
For practical applications, lipases are often immobilized on solid supports. Immobilization offers several key advantages:
-
Enhanced Stability: Immobilization can protect the enzyme from denaturation caused by organic solvents and elevated temperatures.[2]
-
Ease of Separation: The immobilized enzyme can be easily recovered from the reaction mixture by simple filtration, allowing for its reuse in subsequent batches.
-
Improved Activity: In some cases, immobilization can lead to an increase in the catalytic activity of the lipase.
A widely used commercial preparation of immobilized CALB is Novozym® 435, where the enzyme is adsorbed onto a macroporous acrylic resin. This formulation is known for its high activity and stability, making it a "go-to" biocatalyst for many synthetic chemists.
Kinetic Resolution of Racemic Mandelic Acid: A Detailed Protocol
This section provides a detailed, step-by-step protocol for the kinetic resolution of racemic mandelic acid via enantioselective esterification using Novozym® 435.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic Mandelic Acid | ≥99% | Standard chemical supplier |
| Novozym® 435 (Candida antarctica Lipase B, immobilized) | - | Novozymes (or equivalent) |
| Vinyl Acetate | Anhydrous, ≥99% | Standard chemical supplier |
| Methyl tert-Butyl Ether (MTBE) | Anhydrous, ≥99% | Standard chemical supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard chemical supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, ACS Grade | Standard chemical supplier |
| Chloroform-d (CDCl₃) for NMR | 99.8 atom % D | Standard chemical supplier |
| (S)-(+)-Mandelic acid (for NMR analysis) | ≥99% | Standard chemical supplier |
| HPLC grade solvents (e.g., Hexane, Isopropanol) | - | Standard chemical supplier |
| Chiral HPLC Column (e.g., Chiralcel OD-H or equivalent) | - | Daicel (or equivalent) |
Experimental Workflow Diagram
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of mandelic acid.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic mandelic acid (e.g., 1.52 g, 10 mmol) and anhydrous methyl tert-butyl ether (MTBE) (50 mL).
-
Stir the mixture until the mandelic acid is completely dissolved.
-
Add vinyl acetate (1.84 mL, 20 mmol, 2 equivalents) to the solution. Vinyl acetate serves as an irreversible acyl donor, driving the reaction forward.
-
Add Novozym® 435 (e.g., 150 mg, ~10% by weight of the substrate).
-
-
Reaction Conditions:
-
Seal the flask and place it in an incubator shaker set at a controlled temperature (e.g., 40-50 °C) and with moderate agitation (e.g., 150-200 rpm). The choice of temperature is a trade-off between reaction rate and enzyme stability.[5]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours), filtering out the enzyme, and analyzing the composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction is typically stopped when the conversion reaches approximately 50%, as this provides the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
-
Work-up and Product Isolation:
-
Once the desired conversion is reached, remove the flask from the shaker and allow it to cool to room temperature.
-
Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove the unreacted (S)-mandelic acid.
-
Combine the aqueous layers.
-
Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-mandelic acid acetate.
-
The crude ester can be purified by column chromatography on silica gel if necessary.
-
To recover the (S)-mandelic acid, cool the combined aqueous layers in an ice bath and carefully acidify to pH 1-2 with cold 2M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-mandelic acid.
-
Mechanism of Lipase-Catalyzed Esterification
The catalytic mechanism of lipase involves a serine hydrolase catalytic triad (Ser-His-Asp/Glu). The reaction proceeds through the formation of a covalent acyl-enzyme intermediate.
Caption: Simplified catalytic cycle of lipase-mediated esterification.
Data Analysis and Quality Control
Accurate determination of the enantiomeric excess (ee) of the products is crucial for evaluating the success of the kinetic resolution.
Determination of Enantiomeric Excess by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of chiral compounds.[6][7]
-
Sample Preparation: Prepare dilute solutions of the starting racemic mandelic acid, the recovered (S)-mandelic acid, and the (R)-mandelic acid acetate in the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm[7]
-
-
Calculation of ee: ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
An alternative method for determining ee is through ¹H NMR spectroscopy using a chiral solvating agent, such as (S)-(+)-mandelic acid for chiral amines, or by converting the chiral alcohol to a diastereomeric ester (e.g., Mosher's ester).[8] For the resolution of mandelic acid, ¹H NMR can be used to determine the conversion by comparing the integration of characteristic peaks of the starting material and the product.
Expected Results
The following table summarizes typical results for the kinetic resolution of racemic mandelic acid using Novozym® 435.
| Parameter | Expected Value | Reference |
| Conversion | ~50% | [9] |
| ee of (S)-Mandelic Acid | >95% | [9] |
| ee of (R)-Mandelic Acid Acetate | >98% | [10] |
| Enantiomeric Ratio (E-value) | >100 | [9] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion Rate | - Suboptimal temperature- Enzyme deactivation- Insufficient acyl donor | - Optimize temperature (e.g., screen 30-60 °C)- Use anhydrous solvents; check for inhibitors- Increase the molar excess of the acyl donor |
| Low Enantioselectivity (Low ee) | - Reaction proceeded beyond 50% conversion- Suboptimal solvent- Inappropriate enzyme | - Carefully monitor the reaction and stop at ~50% conversion- Screen different organic solvents (e.g., toluene, hexane, isooctane)- Screen other commercially available lipases |
| Enzyme Inactivation upon Reuse | - Incomplete removal of reactants/products- Harsh washing conditions | - Wash the recovered enzyme with fresh, anhydrous solvent- Avoid harsh solvents or extreme pH during washing |
Conclusion: A Greener Path to Chiral Molecules
The biocatalytic synthesis of chiral hydroxy acids using lipase enzymes represents a mature, reliable, and sustainable technology. The protocol detailed herein for the kinetic resolution of mandelic acid using the robust and highly selective Candida antarctica Lipase B serves as a practical guide for researchers and drug development professionals. By understanding the principles of lipase catalysis and carefully controlling the reaction parameters, it is possible to achieve high yields and excellent enantiomeric purities of valuable chiral building blocks. This enzymatic approach not only offers a greener alternative to traditional chemical methods but also provides a powerful tool for the efficient synthesis of complex, stereochemically defined molecules.
References
-
Chen, X. X., & Yuan, L. M. (2015). Colorimetric enantiodiscrimination of mandelic acid by indicator displacement assay. Chinese Chemical Letters, 26(7), 877-880. [Link]
-
Hung, C. Y., Huang, H. H., & Hwang, C. C. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Acta Farm. Bonaerense, 24(4), 549-555. [Link]
-
ResearchGate. (n.d.). Enzymatic kinetic resolution in flow for chiral mandelic acids. [Link]
-
Hermansson, J., & Österlund, E. (1995). Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. Chirality, 7(5), 337-344. [Link]
-
ResearchGate. (n.d.). A Highly Stereoselective and Efficient Biocatalytic Synthesis of Chiral Syn -Aryl β-Hydroxy α-Amino Esters. [Link]
-
ResearchGate. (n.d.). Immobilized lipase mediated resolution of racemic mandelic acid. [Link]
-
Hung, C. Y., Huang, H. H., & Hwang, C. C. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Lat. Am. J. Pharm, 24(4), 549-55. [Link]
-
Miyazawa, T., Kurita, S., Ueji, S., Yamada, T., & Kuwata, S. (1992). Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor. Journal of the Chemical Society, Perkin Transactions 1, (17), 2253-2257. [Link]
-
ResearchGate. (n.d.). Resolution of enantiomers of mandelic acid by transesterification. [Link]
-
Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2567-2591. [Link]
-
Hollmann, F., & Bühler, K. (2009). Biocatalytic reductions: from lab curiosity to “first choice”. Accounts of chemical research, 42(5), 633-642. [Link]
-
Fessner, W. D., & Anthonsen, T. (2009). Biocatalytic strategies for the asymmetric synthesis of α-hydroxy ketones. Accounts of chemical research, 43(2), 288-299. [Link]
-
Castillo, J. A., Nieto, S., Doss, M., Gotor-Fernández, V., & Gotor, V. (2018). Biocatalysis at extreme temperatures: enantioselective synthesis of both enantiomers of mandelic acid by transesterification catalyzed by a thermophilic lipase in ionic liquids at 120 C. Catalysts, 8(11), 519. [Link]
-
Bettoni, G., Ferorelli, S., Iurilli, V. A., & Tortorella, V. (2004). 1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. Arkivoc, 2004(5), 5-25. [Link]
-
Wang, J., Zhang, X., Liu, Z., & Zheng, P. (2020). Upscale production of (R)-mandelic acid with a stereospecific nitrilase in an aqueous system. Applied Microbiology and Biotechnology, 104(15), 6549-6557. [Link]
-
Patel, R. N. (2008). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Enzyme and microbial technology, 43(4-5), 325-341. [Link]
-
Pöhnlein, M., Löffler, M., & Syldatk, C. (2010). Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica. Journal of biotechnology, 150(1), 126-132. [Link]
-
Tsai, S. W. (2016). Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof. Journal of Molecular Catalysis B: Enzymatic, 127, 98-116. [Link]
-
Wang, Z., & Chen, G. (2018). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C (sp3)–H alkylation of lactic acid. Chemical Communications, 54(75), 10593-10596. [Link]
-
Ni, Y., Li, C. X., & Zhang, J. (2021). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Biotechnology for biofuels, 14(1), 1-13. [Link]
-
Kumar, A., Singh, S., & Chimni, S. S. (2020). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Advanced Synthesis & Catalysis, 362(13), 2689-2695. [Link]
-
Almac. (n.d.). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. [Link]
-
Lin, L., Liu, X., & Feng, X. (2014). Kinetic resolution of racemic mandelic acid esters by N, N′-dioxide-scandium-complex-catalyzed enantiomer-selective acylation. Chemistry–A European Journal, 20(48), 15884-15890. [Link]
-
Schuur, B., Halbesma, R. A., & Heeres, H. J. (2018). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering, 3(6), 848-855. [Link]
-
Dou, Y., Xu, Y., & Liu, Y. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(21), 15923. [Link]
-
Schuenck-Rodrigues, R. A. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. J Biochem Biotech, 5(2), 1-6. [Link]
-
Bornscheuer, U. T. (2002). Methods to increase enantioselectivity of lipases and esterases. Current opinion in biotechnology, 13(6), 543-547. [Link]
-
Tsai, S. W. (2016). Enantiopreference of Candida antarctica lipase B toward carboxylic acids: Substrate models and enantioselectivity thereof. Journal of Molecular Catalysis B: Enzymatic, 127, 98-116. [Link]
-
de Paula, A. V., Nunes, G. F. M., & de Castro, H. F. (2014). Improving the thermostability and optimal temperature of a lipase from the hyperthermophilic archaeon Pyrococcus furiosus by covalent immobilization. International journal of molecular sciences, 15(1), 1275-1293. [Link]
-
Le, H. T., & Pleiss, J. (2021). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Applied microbiology and biotechnology, 105(1), 229-238. [Link]
-
Todea, A., & Irimie, F. D. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11520. [Link]
-
Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2567-2591. [Link]
-
Gopinath, S. C., Anbu, P., & Hilda, A. (2017). Optimization of thermostable organic solvent-tolerant lipase production by thermotolerant Rhizopus sp. using solid-state fermentation of palm kernel cake. 3 Biotech, 7(5), 309. [Link]
- Boyle, P. H. (1982). U.S. Patent No. 4,322,548. Washington, DC: U.S.
-
Reetz, M. T. (2012). Lipase improvement: goals and strategies. Journal of biotechnology, 162(2-3), 291-298. [Link]
Sources
- 1. pubtexto.com [pubtexto.com]
- 2. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. Optimization of thermostable organic solvent-tolerant lipase production by thermotolerant Rhizopus sp. using solid-state fermentation of palm kernel cake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid
Welcome to the technical support guide for the synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceutical compounds and functionalized polymers.[1] Achieving a high yield of this molecule with excellent enantiomeric purity can be challenging. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective starting materials for synthesizing this compound?
The most prevalent and reliable method is a chiral pool synthesis approach, which leverages readily available, enantiomerically pure natural products to control the final product's stereochemistry.[1] The two most effective starting materials are:
-
O-Benzyl-L-serine: This is the most common precursor. The synthesis involves the diazotization of the amino group, followed by hydrolysis to install the hydroxyl group with retention of configuration.[1]
-
(S)-Glycidol: This versatile C3 building block can be converted to the target molecule. The process involves protecting the hydroxyl group as a benzyl ether, followed by the opening of the epoxide ring and oxidation of the primary alcohol to a carboxylic acid.[1]
Q2: How critical is temperature control during the diazotization of O-Benzyl-L-serine?
Temperature control is arguably the most critical parameter for both yield and purity. The diazotization reaction, typically using sodium nitrite in an acidic medium, must be performed at a low temperature, usually 0°C.[1]
-
Causality: The diazonium salt intermediate is highly unstable.[1] If the temperature rises, it can decompose through various side reactions, leading to a complex mixture of byproducts and a significant reduction in yield. Maintaining a low temperature ensures the diazonium salt is stable enough to undergo the desired hydrolysis to the hydroxyl group.
Q3: What is the mechanism that ensures retention of stereochemistry during the diazotization/hydrolysis of O-Benzyl-L-serine?
The reaction is believed to proceed via a double inversion mechanism, which ultimately results in the retention of the original stereochemistry at the alpha-carbon.[2]
-
Diazotization: The amino group is converted to a diazonium salt.
-
Lactone Formation (Inversion 1): The neighboring carboxylic acid group acts as an internal nucleophile, displacing the diazonium group to form a transient α-lactone intermediate. This step inverts the stereocenter.[2]
-
Hydrolysis (Inversion 2): A water molecule then attacks the α-lactone, opening the ring to form the α-hydroxy acid. This second nucleophilic attack inverts the stereocenter again, resulting in a net retention of the original (S)-configuration.[2]
Synthesis Workflow and Troubleshooting Decision Tree
To better visualize the process and potential pitfalls, the following diagrams outline the primary synthesis route from O-Benzyl-L-serine and a troubleshooting decision tree for common issues.
Caption: General workflow for the synthesis from L-Serine.
Caption: Troubleshooting decision tree for common synthesis issues.
Troubleshooting Guide: In-Depth Scenarios
Scenario 1: The reaction is complete by TLC, but the isolated yield after extraction is consistently below 40%.
-
Underlying Problem: The target molecule, being a relatively polar carboxylic acid with a free hydroxyl group, can have significant solubility in the aqueous acidic reaction mixture. Standard liquid-liquid extractions may be inefficient.
-
Detailed Solution:
-
pH Adjustment: Before extraction, ensure the aqueous layer is acidified to a pH of ~1-2. This protonates the carboxylate, making the molecule less polar and more soluble in organic solvents.
-
Increase Ionic Strength: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous phase and reduces the formation of emulsions.
-
Solvent Choice & Repetition: Use a polar organic solvent like ethyl acetate for extraction. Instead of two large-volume extractions, perform 4-5 smaller-volume extractions. This is a more efficient method for recovering the product.
-
Back Extraction: If basic impurities are a concern, a back-extraction of the combined organic layers with a very dilute acid wash (e.g., 0.1 M HCl) can be performed, but be mindful of potentially losing some product.
-
Scenario 2: The ¹H NMR of the crude product shows the desired product, but also significant amounts of O-Benzyl-L-serine starting material.
-
Underlying Problem: The diazotization reaction has not gone to completion. This is often due to issues with the stoichiometry or reactivity of the diazotizing agent.
-
Detailed Solution:
-
Nitrite Stoichiometry: For some amino acids, an excess of sodium nitrite is required to drive the reaction to completion.[3] A one-factor-at-a-time (OFAT) optimization could be performed, starting with 1.5 equivalents and increasing to 4 equivalents of NaNO₂ to find the optimal ratio.[3]
-
Acid Stoichiometry and Type: The formation of the active nitrosyl cation requires two acidic protons per equivalent of nitrite.[3] Ensure that a sufficient excess of a strong acid like sulfuric acid is used.[3]
-
Reagent Purity: Verify the purity and age of the sodium nitrite. Over time, it can oxidize to sodium nitrate, which is unreactive in this transformation. Use a freshly opened bottle or a recently purchased reagent.
-
Scenario 3: The reaction results in a dark brown, tar-like crude product with a low yield of the desired compound.
-
Underlying Problem: This indicates significant decomposition of the diazonium intermediate, likely due to poor temperature control or localized "hot spots" of high reactant concentration.
-
Detailed Solution:
-
Strict Temperature Control: The reaction vessel must be submerged in an efficient ice-water or ice-brine bath. Monitor the internal reaction temperature with a thermometer, ensuring it does not rise above 5°C, with 0°C being ideal.[1]
-
Slow, Subsurface Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the stirred, cold solution of O-Benzyl-L-serine in acid. For better dispersion and to avoid localized heating, add the nitrite solution via a dropping funnel with the tip below the surface of the reaction mixture.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to dissipate heat and prevent localized concentrations of the nitrite, which can accelerate decomposition.
-
Optimized Experimental Protocol
This protocol is based on a typical laboratory-scale synthesis starting from O-Benzyl-L-serine.
Materials & Reagents:
-
O-Benzyl-L-serine
-
Sulfuric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethyl Acetate
-
Sodium Chloride (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve O-Benzyl-L-serine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 1 M H₂SO₄).
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 15-20 minutes until the internal temperature stabilizes at 0°C.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.5 - 2.0 eq) in a minimal amount of cold deionized water. Using a dropping funnel, add this solution dropwise to the rapidly stirring acidic solution of the starting material over 30-45 minutes. Crucially, maintain the internal temperature at 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC (a suitable mobile phase would be Dichloromethane:Methanol 9:1 with a few drops of acetic acid).
-
Workup - Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Saturate the aqueous layer with solid NaCl. Extract the aqueous layer with ethyl acetate (4 x 50 mL for a 10g scale reaction).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which often presents as a pale yellow oil or solid.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Data Summary Table:
| Parameter | Recommended Condition | Rationale / Key Insight |
| Starting Material | O-Benzyl-L-serine | Readily available chiral precursor.[1] |
| Acid | Sulfuric Acid (H₂SO₄) | Strong, non-nucleophilic acid that provides the necessary protons.[1][3] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Standard, effective reagent for diazonium salt formation.[1] |
| Stoichiometry (NaNO₂) | 1.5 - 4.0 equivalents | May require optimization; excess often needed to drive reaction.[3] |
| Temperature | 0°C | Critical for stability of the diazonium intermediate.[1] |
| Extraction Solvent | Ethyl Acetate | Good polarity for extracting the product. |
| Workup Additive | NaCl (Salting Out) | Increases extraction efficiency by reducing product's aqueous solubility. |
References
-
White, C. J., et al. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bamoniri, A., et al. (n.d.). Optimization of the kind and amount of acid for diazotization reaction. ResearchGate. Retrieved from [Link]
-
de la Torre, A. F., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Retrieved from [Link]
-
Pore, S. K., et al. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. Scientific Reports. Retrieved from [Link]
Sources
Optimizing temperature control in diazotization reactions to minimize side products
Welcome to the technical support center for diazotization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing temperature control to minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (0-5 °C) so critical for diazotization reactions?
A1: Maintaining a low temperature, typically between 0-5 °C (273–278 K), is the most critical parameter in a successful diazotization reaction.[1][2][3] The resulting aryl diazonium salts are thermally unstable intermediates.[4][5][6][7] At temperatures above 5 °C, these salts readily decompose, often in a highly exothermic and potentially explosive manner, liberating nitrogen gas.[3][8] This decomposition leads to the formation of various side products, most notably phenols, which significantly reduces the yield of the desired diazonium salt.[9][10][11][12]
The reaction to form the diazonium salt itself is exothermic, meaning it releases heat.[13] Slow, dropwise addition of the sodium nitrite solution and efficient cooling are essential to dissipate this heat and prevent localized temperature spikes that would accelerate decomposition.[2][13]
Q2: My reaction mixture turned a dark brown, black, or tarry color. What is the likely cause?
A2: A dark coloration is a common indicator that the reaction temperature has exceeded the optimal 0-5 °C range, leading to the decomposition of the diazonium salt.[1][2][11] The formation of a black oily liquid is often indicative of phenol formation.[14][15] Tarry substances suggest polymerization or the formation of complex side products resulting from highly reactive aryl radicals generated during decomposition.[11][13]
Another potential cause is insufficient acidity. If the reaction medium is not acidic enough, the newly formed electrophilic diazonium salt can react with the unreacted, nucleophilic parent amine.[1][2] This "self-coupling" reaction forms colored azo compounds, which can contribute to the dark appearance of the mixture.[11]
Q3: Besides phenols, what other common side products should I be aware of?
A3: While phenol formation via reaction with water is a primary concern, several other side products can diminish your yield and complicate purification:
-
Azo Compounds: As mentioned in A2, the diazonium salt can couple with unreacted amine or other electron-rich aromatic compounds in the mixture to form brightly colored azo dyes.[11][16][17] This is particularly problematic if the pH is not sufficiently acidic.[7]
-
Triazenes: The diazonium salt can couple with unreacted primary or secondary amines at the nitrogen atom, especially in weakly acidic conditions, to form triazenes.[7][18]
-
Products of Radical Reactions: At elevated temperatures, the diazonium salt can decompose to form an aryl radical. This highly reactive species can lead to a variety of byproducts, including biaryls.[11]
Q4: How does the stability of the diazonium salt vary with the starting aniline and the counter-ion?
A4: The stability of diazonium salts is significantly influenced by both the substituents on the aromatic ring and the nature of the counter-ion.[19][20]
-
Substituents: Electron-withdrawing groups on the aromatic ring tend to decrease the stability of the diazonium salt, making it more prone to decomposition.[19]
-
Counter-ions: The choice of acid, and therefore the counter-ion, plays a crucial role in the stability and safety of the diazonium salt.[20] While chloride salts are common, they are notoriously unstable and potentially explosive when isolated.[19][21] Larger, non-nucleophilic counter-ions like tetrafluoroborate (BF₄⁻) or tosylate significantly increase the stability, sometimes allowing for isolation and handling at room temperature.[4][20] Benzenediazonium tetrafluoroborate is known to be one of the safer diazonium salts to handle.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues related to temperature control in diazotization reactions.
| Problem | Potential Cause (Temperature-Related) | Suggested Solution & Explanation |
| Low or No Product Yield | The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C.[1][11] | Solution: Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Use a thermometer to monitor the internal temperature of the reaction mixture continuously. Add the pre-cooled sodium nitrite solution very slowly (dropwise) with vigorous stirring to effectively dissipate the exothermic heat of reaction.[13] |
| Formation of a Dark-Colored, Tarry Substance | The reaction temperature was too high, leading to the formation of phenolic byproducts or azo coupling side products.[11][13] | Solution: Strict temperature control is paramount. Maintain the internal reaction temperature between 0-5 °C.[11] Ensure sufficient excess strong mineral acid is used to keep the starting amine fully protonated, preventing it from acting as a nucleophile in azo coupling reactions.[1][2] |
| Foaming or Vigorous Gas Evolution | Nitrogen gas (N₂) is evolving due to the rapid decomposition of the diazonium salt.[2] This indicates a loss of temperature control. | Solution: Immediately cease the addition of the nitrite solution. Check the cooling bath to ensure it is functioning effectively. If necessary, add more salt and ice to the bath. Resume the addition of nitrite solution at a much slower rate once the internal temperature is stabilized below 5 °C. |
| Final Product is a Brightly Colored Impurity | Azo coupling has occurred between the diazonium salt and an electron-rich species in the reaction mixture. | Solution: While this can be caused by insufficient acid, it can also be exacerbated by temperature increases which accelerate the coupling reaction. Maintain low temperatures to slow down the rate of this competing side reaction.[7] Also, verify that the pH is sufficiently acidic to prevent the coupling component (e.g., unreacted amine) from being reactive. |
Experimental Protocols & Methodologies
Protocol 1: Standard In Situ Preparation of an Aryl Diazonium Chloride Solution
This protocol outlines a standard procedure for the diazotization of a primary aromatic amine, such as aniline.
Materials:
-
Primary Aromatic Amine (e.g., Aniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Chloride (for ice-salt bath)
Procedure:
-
Amine Salt Formation: In a flask equipped with a magnetic stir bar and a thermometer, dissolve the primary aromatic amine in a dilute solution of a strong mineral acid (e.g., HCl, H₂SO₄).[9] Typically, 2.5 to 3 molar equivalents of acid are used per mole of amine.[9]
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature throughout the reaction.[2]
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (typically 1.0-1.1 molar equivalents) in cold deionized water.[2]
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the sodium nitrite solution dropwise to the cold, stirred amine solution. Monitor the internal reaction temperature closely and ensure it does not rise above 5 °C.[2][13] The addition must be slow to control the exothermic nature of the reaction.[2]
-
Completion Check: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes. To check for completion, test for the presence of excess nitrous acid by spotting the reaction mixture onto starch-iodide paper. A persistent blue-black color indicates that the diazotization is complete.[1]
-
Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent synthetic step.[6][13][22] Warning: Do not attempt to isolate the diazonium chloride salt in a dry, solid state as it can be explosive.[3][7][13]
Data Summary: Recommended Temperature Ranges
| Reaction Stage | Recommended Temperature (°C) | Rationale |
| Diazotization | 0 - 5 °C | Minimizes decomposition of the thermally unstable diazonium salt.[1][5][9] |
| Subsequent Coupling (e.g., with Phenol) | 0 - 5 °C | The diazonium salt solution must be kept cold prior to and during the coupling reaction to prevent decomposition.[14][15] |
| Phenol Formation (Intentional) | Warming above 5 °C | If phenol is the desired product, the diazonium salt solution is gently warmed to induce decomposition and reaction with water.[10][14][23] |
Visualizing Reaction Pathways
Understanding the competing reactions is key to optimizing your process. The following diagrams illustrate the desired diazotization pathway and the major side reactions that occur when temperature is not properly controlled.
Caption: Desired vs. Side Reactions in Diazotization.
The diagram above illustrates the central role of the diazonium salt. The desired pathway (blue) is favored at low temperatures (0-5 °C). Undesirable side reactions, such as decomposition to phenols (red) and formation of azo dyes (yellow), are promoted by elevated temperatures.
Caption: Troubleshooting Logic for Common Diazotization Issues.
This workflow provides a logical sequence for diagnosing problems. The first and most critical parameter to check is always the reaction temperature, as it is the most frequent cause of failure.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. byjus.com [byjus.com]
- 6. Preparation of Diazonium salts, Chemistry by unacademy [unacademy.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. maxapress.com [maxapress.com]
- 9. Diazonium Salt Preparation in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Azo coupling - Wikipedia [en.wikipedia.org]
- 18. lkouniv.ac.in [lkouniv.ac.in]
- 19. Diazonium compound - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. CK12-Foundation [flexbooks.ck12.org]
Preventing racemization during the synthesis of chiral alpha-hydroxy acids
Technical Support Center: Synthesis of Chiral α-Hydroxy Acids
A Guide to Preventing and Troubleshooting Racemization
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount in the synthesis of chiral α-hydroxy acids (AHAs), which are crucial building blocks in pharmaceuticals and fine chemicals.[1][2] This guide is designed to provide you with in-depth, field-proven insights to diagnose, prevent, and troubleshoot racemization in your synthetic workflows.
Part 1: Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it's essential to understand the root cause of racemization in α-hydroxy acids.
Question: Why are the α-protons of hydroxy acids so susceptible to racemization?
Answer: The primary cause of racemization at the α-carbon of an AHA is the acidity of the α-proton. This susceptibility is significantly enhanced under basic conditions. The mechanism involves the removal of the α-proton by a base to form a planar enolate intermediate.[3][4] Because this enolate is planar, subsequent reprotonation can occur from either face of the molecule with roughly equal probability. This non-stereospecific protonation leads to the formation of a racemic mixture, eroding the enantiomeric purity of your product.[4][5]
The process can be visualized as follows:
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments.
Issue 1: Significant Racemization During Saponification or Deprotection
Question: I'm synthesizing a chiral α-hydroxy ester and observe significant racemization (>10%) after saponifying the ester with NaOH or LiOH. What's happening and how can I fix it?
Answer: This is a classic problem. Strong bases like NaOH and LiOH readily deprotonate the α-carbon, leading to the formation of the planar enolate and subsequent racemization.[3] The combination of a strong base and elevated temperatures to drive the saponification creates ideal conditions for loss of stereochemical integrity.
Troubleshooting Steps:
-
Lower the Temperature: Perform the saponification at the lowest possible temperature that still allows the reaction to proceed to completion. Often, running the reaction at 0°C or even -10°C, albeit for a longer duration, can dramatically reduce the rate of racemization.
-
Use a Weaker Base: If possible, consider using milder bases. Bases like potassium carbonate (K₂CO₃) in a biphasic system or enzymatic hydrolysis can provide the desired product with minimal racemization.
-
Employ Acidic or Neutral Hydrolysis: For certain esters (e.g., t-butyl esters), acidic hydrolysis (like TFA in DCM) completely avoids the use of base. Alternatively, for benzyl esters, hydrogenolysis (H₂/Pd-C) is an excellent, mild method for deprotection that preserves stereochemistry.
-
Careful Workup: During the aqueous workup, neutralize the reaction mixture at low temperatures to quench the basicity as quickly as possible before extraction.
Issue 2: Racemization When Activating the Carboxylic Acid for Amide Coupling
Question: I'm trying to couple my chiral α-hydroxy acid with an amine, but I'm losing enantiomeric purity after activating the acid with a carbodiimide (e.g., EDC/DCC). How can I prevent this?
Answer: Activation of the carboxylic acid increases the acidity of the α-proton, making it highly susceptible to abstraction by any base present in the reaction, including the amine coupling partner itself. Some activating agents can also promote the formation of an oxazolone intermediate, which is particularly prone to racemization.[6]
Preventative Measures:
-
Use Racemization Suppressants: This is the most critical step. Always include an additive with your coupling reagent. The most common and effective are 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[7] These additives react with the activated acid to form an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[7]
-
Control the Base: The choice and amount of base are crucial.
-
Avoid Strong, Unhindered Bases: Tertiary amines like triethylamine (TEA) are known to promote racemization.
-
Use a Hindered Base: N,N-diisopropylethylamine (DIPEA or Hünig's base) is a better choice due to its steric bulk, which makes it less effective at abstracting the α-proton.
-
Use a Non-Nucleophilic Base: 2,4,6-Collidine is often an excellent choice as its basicity is sufficient to facilitate coupling while minimizing racemization.[6]
-
-
Protect the Hydroxyl Group: The free hydroxyl group can sometimes participate in side reactions. Protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn) can prevent these issues and may reduce racemization by altering the electronic properties at the α-center.[8] The protecting group is then removed in a subsequent step.
Data Snapshot: Effect of Additives on Racemization in Peptide Coupling
| Coupling Reagent | Additive | Base | % Racemization (Typical) |
| DCC | None | TEA | 15-30% |
| DCC | HOBt | DIPEA | < 2% |
| EDC | Oxyma | Collidine | < 1% |
| HATU | (Internal) | DIPEA | < 0.5% |
Note: Values are illustrative and can vary based on substrate and conditions.
Issue 3: Choosing the Right Synthetic Strategy from the Start
Question: I'm planning a synthesis. What are the best general strategies to ensure high enantiopurity in my final α-hydroxy acid product?
Answer: A proactive approach is always best. Building in safeguards against racemization from the beginning will save significant troubleshooting later.
Recommended Strategies:
-
Asymmetric Reduction of α-Keto Esters: This is one of the most reliable methods. Using a chiral reducing agent or a catalyst can deliver high enantiomeric excess (e.e.).
-
Catalytic Asymmetric Hydrogenation: Using catalysts like Ru-BINAP complexes.
-
Enzymatic Reduction: Ketoreductase (KRED) enzymes are highly specific and work under mild, aqueous conditions, virtually eliminating the risk of racemization.
-
-
Hydroxylation of Chiral Enolates: Starting with a chiral auxiliary-derived enolate and reacting it with an electrophilic oxygen source (e.g., MoOPH) can provide excellent stereocontrol. The auxiliary is then cleaved under conditions known to avoid racemization.
-
Palladium-Catalyzed C-H Alkylation: Newer methods, such as the palladium-catalyzed alkylation of lactic acid using an 8-aminoquinoline auxiliary, offer a direct route to various chiral AHAs while preserving the original stereocenter.[9]
Workflow Diagram: Decision-Making for a Racemization-Free Synthesis
Caption: Choosing a synthetic strategy to minimize racemization risk.
Part 3: Key Experimental Protocol
Protocol: Racemization-Suppressed Amide Coupling of (R)-Mandelic Acid
This protocol details a robust method for coupling a chiral α-hydroxy acid to an amine, minimizing the risk of epimerization.
Materials:
-
(R)-Mandelic Acid
-
Benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Mandelic Acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the initial activation and minimize side reactions.
-
Reagent Addition: Add the following reagents sequentially while stirring:
-
Benzylamine (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq) - Note: Add the base last and slowly to control the exotherm and reaction rate.
-
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC to confirm the retention of stereochemistry.
References
-
The synthesis of enantioenriched alpha-hydroxy esters. (2025). ResearchGate. [Link]
-
Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. (n.d.). SpringerLink. [Link]
-
Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. (2012). Semantic Scholar. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Racemization Overview, Mechanism & Examples. (n.d.). Study.com. [Link]
-
Hydroxy Acids: Production and Applications. (2016). ResearchGate. [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Alpha Substitution Reactions - Racemization. (2024). YouTube. [Link]
-
Racemisation in Chemistry and Biology. (n.d.). The University of Manchester. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Royal Society of Chemistry. [Link]
-
Mechanisms of base-catalyzed racemization during activation step. (n.d.). ResearchGate. [Link]
-
Racemization of optically active compounds. (n.d.). ElectronicsAndBooks. [Link]
-
Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. (n.d.). Royal Society of Chemistry. [Link]
-
Peptide synthesis. (n.d.). Wikipedia. [Link]
Sources
- 1. Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. youtube.com [youtube.com]
- 5. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Identification of byproducts in the synthesis from O-benzyl-L-serine
Welcome to the technical support resource for the synthesis of O-benzyl-L-serine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical amino acid derivative. Here, we address common challenges and byproducts encountered during its synthesis, providing in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing O-benzyl-L-serine?
A1: The most prevalent and robust method involves a three-step sequence:
-
N-protection: The amino group of L-serine is first protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[1][2] This prevents the amino group from reacting in the subsequent step.
-
O-benzylation: The hydroxyl side chain is then benzylated using a benzyl halide (e.g., benzyl bromide) and a strong base, such as sodium hydride (NaH), in an anhydrous solvent like DMF.[2]
-
N-deprotection: The N-terminal protecting group is removed. For the Boc group, this is typically achieved under acidic conditions using trifluoroacetic acid (TFA).[1][2][3]
Q2: Why is protecting the amino group necessary before O-benzylation?
A2: The amino group of serine is a potent nucleophile, often more reactive than the hydroxyl group. Without protection, the benzylating agent can react at both the nitrogen and oxygen atoms, leading to a mixture of N-benzyl, O-benzyl, and N,O-dibenzyl byproducts, significantly reducing the yield of the desired product.[4][5][6]
Q3: My final product shows low optical rotation. What is the likely cause?
A3: A low optical rotation suggests a loss of stereochemical integrity, meaning racemization has occurred. This converts the L-enantiomer into a mixture of L- and D-isomers. Racemization of the alpha-carbon is often promoted by strong bases or harsh acidic conditions during the synthesis or deprotection steps.[7][8][9]
Troubleshooting Guide: Identification & Mitigation of Byproducts
This section addresses specific byproducts, their mechanisms of formation, and detailed protocols for their identification and prevention.
Issue 1: Presence of N-Benzyl Byproducts
During the synthesis, competing reactions can lead to the formation of N-benzyl-L-serine and N,O-dibenzyl-L-serine.
Causality and Mechanism
If the N-terminal protecting group is not fully installed or is labile, the free amino group can act as a nucleophile and attack the benzyl bromide. This side reaction is particularly common if the reaction conditions are not strictly controlled.[10]
Diagram: Competing Benzylation Pathways
Caption: Reaction pathways showing desired O-benzylation and competing N-benzylation.
Protocol 1: Identification of N-Benzyl Byproducts
-
Mass Spectrometry (MS):
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Key Signal Distinctions:
-
O-benzyl-L-serine: Look for a characteristic singlet for the benzylic protons (O-CH₂ -Ph) around 4.6 ppm.[2]
-
N-benzyl-L-serine: The N-CH₂ -Ph signal will appear in a different region, typically as a two-proton singlet or AB quartet around 3.7-4.2 ppm. The presence of signals in both regions indicates a mixture.
-
N,O-dibenzyl-L-serine: Will show two distinct benzylic proton signals.
-
-
Mitigation Strategies
-
Ensure Complete N-Protection: Before benzylation, confirm the complete conversion of L-serine to its N-protected form using TLC or NMR.
-
Choice of Base: Use a non-nucleophilic base like sodium hydride, which is strong enough to deprotonate the hydroxyl group but less likely to compromise the N-protecting group.
-
Temperature Control: Perform the benzylation at a low temperature (e.g., starting at 0°C) to improve selectivity and minimize side reactions.[2]
Issue 2: Racemization of the Chiral Center
The presence of O-benzyl-D-serine is a critical impurity, especially in pharmaceutical applications.
Causality and Mechanism
The α-proton of the serine backbone is acidic. Strong bases can abstract this proton to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L and D enantiomers. This process is known as racemization.[7][14]
Diagram: Mechanism of Racemization
Caption: Base-catalyzed racemization of O-benzyl-L-serine via a planar enolate intermediate.
Protocol 2: Detection and Quantification of Racemization
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
This is the most definitive method for separating and quantifying enantiomers.
-
Column: Use a chiral stationary phase (CSP), such as one based on cyclodextrin or a Pirkle-type column.
-
Mobile Phase: An isocratic mixture of hexane/isopropanol/TFA is often effective. The exact ratio must be optimized.
-
Detection: UV detector at ~210-220 nm.
-
Analysis: The L- and D-enantiomers will appear as two distinct, well-resolved peaks. The percentage of each can be calculated from their respective peak areas.
-
-
Polarimetry:
-
Prepare a solution of the final product with a known concentration.
-
Measure the specific rotation using a polarimeter.
-
Comparison: Compare the measured value to the literature value for enantiomerically pure O-benzyl-L-serine (e.g., [α]ᴅ²⁰ = +22° in 1N HCl).[15] A significantly lower value indicates the presence of the D-enantiomer.
-
Mitigation Strategies
-
Avoid Strong Bases During Deprotection: When removing ester protecting groups, avoid saponification with strong bases like NaOH if possible.[8]
-
Mild Reaction Conditions: Use the mildest possible conditions (temperature, reaction time, base concentration) for all steps.
-
pH Control: During workup and purification, maintain a neutral or slightly acidic pH to minimize base-catalyzed epimerization.[3]
Issue 3: β-Elimination Products
Under certain conditions, O-benzyl-L-serine can undergo elimination to form dehydroalanine derivatives.
Causality and Mechanism
This side reaction is also base-catalyzed. The base abstracts the α-proton, and the resulting carbanion can eliminate the benzyloxy group from the β-carbon to form a double bond. This is particularly a risk when using O-acyl-L-serines but can also occur with O-benzyl ethers under harsh conditions.[16]
Protocol 3: Identification of Dehydroalanine
-
¹H NMR Spectroscopy:
-
The formation of dehydroalanine introduces characteristic vinyl proton signals. Look for two distinct singlets in the region of 5.5-6.5 ppm.
-
-
Mass Spectrometry:
-
The elimination of the benzyl-oxy group (C₇H₇O) results in a mass loss. The resulting dehydroalanine derivative will have a molecular weight of 87.08 g/mol .
-
Mitigation Strategies
-
Control Basicity: Use a stoichiometric amount of a non-nucleophilic base for the benzylation step.
-
Lower Temperature: Keep the reaction temperature as low as feasible to disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution.
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Primary Cause | Key Identification Method |
| N-benzyl-L-serine | C₁₀H₁₃NO₃ | 195.22 | Incomplete N-protection | ¹H NMR (N-CH₂ signal) |
| N,O-dibenzyl-L-serine | C₁₇H₁₉NO₃ | 285.34 | Over-benzylation | Mass Spectrometry (M+90) |
| O-benzyl-D-serine | C₁₀H₁₃NO₃ | 195.22 | Racemization (strong base/acid) | Chiral HPLC |
| Dehydroalanine | C₃H₅NO₂ | 87.08 | β-Elimination (strong base) | ¹H NMR (vinyl protons) |
References
-
Vertex AI Search Result[17]
- Phillips, R. S. (1987). Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase. PubMed.
- Sureshbabu, V. V., et al. (2005). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences.
- Miyahara, I., et al. (2014).
- BenchChem. (2025).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- ChemicalBook. O-BENZYL-L-SERINE synthesis. ChemicalBook.
- BenchChem. (2025).
- BenchChem.
- BenchChem.
- ResearchGate. (2017). Racemization in amino acids?
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
-
Vertex AI Search Result[13]
- RSC Publishing. (1970). The preparation of o-benzyl-L-serine. Journal of the Chemical Society D.
- The Royal Society of Chemistry. (2014). Synthesis of O-benzyl-L-serine.
-
Vertex AI Search Result[18]
- BenchChem.
- Google Patents. (1989). Method for racemization of optically active serine.
- ACS Publications. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews.
- ResearchGate. (2025).
- MDPI. (2019).
- Wikipedia.
- MedChemExpress. Benzyl-L-serine. MedChemExpress.
- Guidechem. O-BENZYL-L-SERINE 4726-96-9 wiki. Guidechem.
- Chem-Impex. O-Benzyl-L-serine. Chem-Impex.
- ACS Publications. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry.
- Semantic Scholar.
- YouTube. (2019). synthesis & cleavage of benzyl ethers. YouTube.
- Santa Cruz Biotechnology. O-Benzyl-L-serine. SCBT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scbt.com [scbt.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Scaling Up (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid Production
Last Updated: January 14, 2026
Introduction
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid is a valuable chiral building block, or synthon, used in the asymmetric synthesis of complex pharmaceutical compounds and functionalized polylactide copolymers for applications like tissue engineering and drug delivery.[1] Its structure, containing a carboxylic acid, a protected hydroxyl group, and a defined stereocenter, makes it a highly sought-after intermediate.[1]
However, transitioning the synthesis of this molecule from a small laboratory scale to larger, industrial production volumes presents significant challenges. Issues that are manageable in a round-bottom flask can become major obstacles in a multi-liter reactor.[2][3] These challenges include maintaining stereochemical integrity, managing reaction energetics, ensuring process safety, and developing robust purification methods.[2][4][5]
This guide provides a comprehensive technical support framework for researchers, chemists, and process engineers involved in scaling up the production of this compound. It is structured in a question-and-answer format to directly address common problems and provide actionable, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic routes to produce this compound?
A1: There are two primary strategies:
-
Chiral Pool Synthesis: This is the most common approach, starting from readily available, enantiomerically pure natural products. This method transfers the existing stereochemistry to the final product. The two most effective starting materials are L-serine and (S)-glycidol or its derivatives like (S)-benzyl glycidyl ether.[1]
-
Kinetic Resolution: This involves starting with a racemic (50:50 mixture of S and R enantiomers) mixture of 3-(benzyloxy)-2-hydroxypropanoic acid and using an enzyme, such as a lipase, to selectively react with one enantiomer.[1] For instance, a lipase can catalyze an enantioselective esterification, leaving the desired (S)-acid unreacted and in high optical purity.[1] Another approach is the enantioselective hydrolysis of racemic benzyl glycidyl ether, where an epoxide hydrolase preferentially converts the (R)-enantiomer, leaving the desired (S)-enantiomer.[6][7]
Q2: How do I confirm the enantiomeric purity (e.e.) of my final product?
A2: The most robust and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[1] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). Other methods like Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents and optical rotation can also be used, but HPLC is generally the gold standard for accuracy.[1][8]
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: Scaling up introduces significant safety risks that are not always apparent at the lab scale.[2] Key considerations include:
-
Thermal Hazards (Exotherms): Reactions like epoxide ring-opening can be highly exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5] This can lead to thermal runaways. A thorough thermal hazard evaluation (e.g., using Reaction Calorimetry) is essential before scale-up.
-
Reagent Handling: Handling larger quantities of potentially hazardous materials, such as strong acids, bases, or flammable solvents, requires specialized equipment and stringent safety protocols (e.g., OSHA's Process Safety Management).[2]
-
Pressure Management: Unexpected gas evolution or solvent boiling due to poor heat control can lead to over-pressurization of the reactor.[2]
Section 2: Troubleshooting Guide - Synthesis & Purity
This section delves into specific problems that may arise during the synthesis and purification stages, providing detailed causal analysis and corrective actions.
Issue 1: Low Enantiomeric Excess (e.e.)
Q: My final product shows a low enantiomeric excess after synthesis. What are the likely causes and how can I fix this?
A: Low e.e. is a critical issue that compromises the product's viability for pharmaceutical applications. The root cause can often be traced back to the analytical method, the starting materials, or the reaction conditions.
Workflow for Troubleshooting Low e.e.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
Detailed Corrective Actions:
-
Validate Your Analytical Method: Before optimizing the reaction, ensure your measurement is accurate. An unoptimized chiral HPLC method can give a false impression of low purity.[9]
-
Action: Prepare and analyze a true racemic sample of the product. You should observe two well-resolved peaks with a 50:50 area ratio. If not, your analytical method needs optimization (e.g., change mobile phase composition, flow rate, or column).[9]
-
-
Check Starting Material Purity: The stereochemical integrity of your final product is entirely dependent on the purity of your chiral starting material.
-
Causality: Impurities can sometimes promote a non-selective background reaction, producing the racemic product and lowering the overall e.e.[9] Certain functional groups in impurities can also act as catalyst poisons, deactivating the chiral catalyst or enzyme.[9]
-
Action: Source high-purity starting materials (e.g., (S)-benzyl glycidyl ether with >99% e.e.).[10] If synthesizing it yourself, rigorously purify and analyze its enantiomeric purity before use.
-
-
Review Reaction Conditions:
-
Temperature Control: Side reactions or racemization can be highly temperature-dependent. Even small temperature spikes from an uncontrolled exotherm can significantly decrease e.e.
-
Catalyst Integrity (for enzymatic resolution): Ensure the enzyme/catalyst has been stored and handled correctly. Improper storage can lead to denaturation or deactivation.[9]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Ensure solvents are anhydrous and free of impurities that could interfere with the reaction.
-
Issue 2: Low Reaction Yield
Q: We are experiencing a significant drop in yield upon scaling up the reaction from 1L to 20L. What's going wrong?
A: A drop in yield during scale-up is a classic problem often rooted in physical phenomena rather than the chemistry itself.[4] As batch size increases, issues related to mixing, heat transfer, and addition rates become magnified.[2][3]
Key Factors Affecting Yield on Scale-Up
| Parameter | Lab Scale (e.g., 1L) | Plant Scale (e.g., 20L+) | Causality & Troubleshooting Actions |
| Mixing | Efficient, rapid homogenization with a magnetic stir bar. | Potential for dead spots, inefficient mixing with overhead stirrers. | Cause: Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition.[4] Action: Select an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure proper suspension and homogenization. Perform a mixing study if necessary. |
| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling. | Low surface-area-to-volume ratio; slow heat dissipation. | Cause: Poor heat removal can cause the internal temperature to rise, leading to thermal degradation of the product or increased byproduct formation.[3][5] Action: Ensure the reactor's heating/cooling jacket is adequate. Consider using a semi-batch process where reagents are added slowly to control the exotherm.[11] |
| Reagent Addition | Rapid addition via syringe or dropping funnel. | Slow, controlled addition via pump over an extended period. | Cause: Adding a reagent too quickly on a large scale can create a large, uncontrollable exotherm. Adding it too slowly can lead to incomplete reactions or byproduct formation if intermediates are unstable. Action: Profile the reaction to determine the optimal addition rate that balances reactivity with heat generation. |
| Work-up & Isolation | Simple liquid-liquid extraction in a separatory funnel. | Multi-step extractions and phase separations in the reactor. | Cause: Inefficient phase separation can lead to product loss in the aqueous layer. Emulsion formation is more common at larger scales. Action: Allow adequate time for phase separation. Consider using a different solvent system or adding brine to break emulsions. Ensure all transfers are quantitative.[11] |
Issue 3: Purification Challenges
Q: The final product is an oil and difficult to purify by crystallization. Column chromatography is not viable for our target scale. What are the alternatives?
A: Purifying polar, non-crystalline hydroxy acids on a large scale is a common challenge. While direct crystallization is ideal, alternative industrial-scale methods are available.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, scalable purification method.[12] This is often used for purifying similar hydroxy acids like lactic acid.[12]
-
Crystallization of a Salt: The carboxylic acid can be reacted with an appropriate base to form a crystalline salt.
-
Mechanism: Reacting the crude this compound with a base (e.g., sodium hydroxide, or a chiral amine for resolution purposes) can produce a salt with much better crystalline properties than the free acid.[13] After crystallization and filtration, the pure salt is re-acidified with an acid (like HCl) to regenerate the pure free acid.[13]
-
-
Liquid-Liquid Extraction: A multi-stage counter-current extraction process can be designed to selectively pull the desired product from the crude mixture into a clean solvent phase, leaving impurities behind. This requires careful selection of immiscible solvent systems.[14]
Example Protocol: Purification via Salt Crystallization
-
Salt Formation: Dissolve the crude acid product in a suitable solvent (e.g., ethyl acetate). Stoichiometrically add a solution of a base (e.g., 1M NaOH or an amine like (S)-1-(1-naphthyl)ethylamine).[13]
-
Crystallization: Stir the mixture. The salt may precipitate directly, or cooling/addition of an anti-solvent may be required to induce crystallization.
-
Isolation: Filter the crystalline salt and wash the filter cake with a cold solvent to remove residual impurities.
-
Liberation of Free Acid: Suspend the pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 3M HCl) to a pH of ~1-2.
-
Extraction: The pure free acid will move into the organic layer. Separate the layers and wash the organic layer with brine.
-
Final Product: Dry the organic layer (e.g., over Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Section 3: Process Scale-Up Considerations
Moving from a pilot batch to full-scale manufacturing requires a shift in mindset from pure chemistry to chemical engineering.
Q: What are the top 3 most overlooked issues when transitioning from a 50L pilot reactor to a 500L production vessel?
A:
-
Raw Material Sourcing and Consistency: Lab-scale work often uses high-purity reagents from a single supplier. At production scale, you may need to source from multiple vendors.
-
Impact: Batch-to-batch variability in raw materials can significantly impact product quality, yield, and purity.[2] A new supplier's material may contain different impurity profiles that affect the reaction.
-
Mitigation: Develop robust specifications for all raw materials and qualify multiple suppliers. Test each new batch of raw material on a small scale before committing to a large-scale run.
-
-
Solvent and Waste Management: The volume of solvent used and waste generated increases exponentially.[5][15]
-
Impact: Solvent costs and waste disposal costs can become a major driver of the final product's price.[5] Environmental regulations (e.g., EPA rules) are much stricter for large-scale operations.[2]
-
Mitigation: Design the process to minimize solvent use (i.e., increase concentration where safe and feasible).[5] Investigate solvent recycling options. Develop a compliant and cost-effective waste disposal strategy early in the planning phase.
-
-
Process Lifecycle and Economics: A process that is efficient in the lab may not be economically viable at scale.[15][16]
-
Impact: Factors like long reaction times, expensive reagents, energy-intensive steps (e.g., cryogenic cooling or high-temperature distillation), and complex purifications can make the process unprofitable.[15][16]
-
Mitigation: Conduct a thorough Life Cycle Assessment (LCA) and techno-economic analysis.[15] Focus on atom economy, reduce the number of unit operations, and explore options like continuous flow chemistry, which can offer better control and efficiency for some reactions.[17]
-
Overall Synthesis and Scale-Up Workflow
Caption: Phased Approach to Scaling Up Chemical Production.
References
-
The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. Available at: [Link]
-
6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. Available at: [Link]
-
Some Scale-Up Considerations. CatSci. Available at: [Link]
- Method for the purification of a-hydroxy acids on an industrial scale. Google Patents.
-
Purification process for recovering hydroxy acids from soda black liquor. ResearchGate. Available at: [Link]
-
Scale-Up: What Goes Wrong?. The Royal Society of Chemistry. Available at: [Link]
-
METHOD FOR THE PURIFICATION OF α-HYDROXI ON INDUSTRIAL SCALE. WIPO Patentscope. Available at: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
-
Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid. ResearchGate. Available at: [Link]
- A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.
-
Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus. MDPI. Available at: [Link]
-
Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus. PubMed. Available at: [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA. Available at: [Link]
-
(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4. PubChem. Available at: [Link]
-
Hyaluronic Acid—Extraction Methods, Sources and Applications. PMC - NIH. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. NIH. Available at: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]
-
Determination of Enantiomeric Excess via 31P-NMR. PubMed. Available at: [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. Available at: [Link]
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions. NIH. Available at: [Link]
- Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Google Patents.
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. Google Patents.
- Process for preparation of glycidyl ether. Google Patents.
-
Benzyl glycidyl ether. PubChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 3. Scale-Up: What Goes Wrong? [rsc.org]
- 4. reddit.com [reddit.com]
- 5. catsci.com [catsci.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether by a Variant of Epoxide Hydrolase from Agromyces mediolanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. CN1294112C - Method for the purification of a-hydroxy acids on an industrial scale - Google Patents [patents.google.com]
- 13. EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 16. article.scirea.org [article.scirea.org]
- 17. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the chiral resolution of 3-(Benzyloxy)-2-hydroxypropanoic acid mixtures
Technical Support Center: Chiral Resolution of 3-(Benzyloxy)-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the chiral resolution of 3-(Benzyloxy)-2-hydroxypropanoic acid. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As a key chiral building block, obtaining this acid in its enantiomerically pure form is critical for the synthesis of various pharmaceutical compounds and functionalized polymers.[1] This resource synthesizes field-proven insights and technical data to help you overcome common challenges in your resolution experiments.
Section 1: Core Challenges in Resolution
The resolution of 3-(Benzyloxy)-2-hydroxypropanoic acid, a racemic α-hydroxy acid, presents several distinct challenges regardless of the chosen method. Understanding these upfront can help in designing a more robust resolution strategy.
-
Poor Diastereomeric Salt Crystallization: This is the most common bottleneck in classical chemical resolution. Issues include failure to crystallize, "oiling out," and low diastereomeric excess (d.e.) of the resulting crystals.[2][3]
-
Low Enantioselectivity in Enzymatic Reactions: Lipases and other enzymes can exhibit low selectivity for one enantiomer, leading to poor kinetic resolution and low enantiomeric excess (e.e.) of both the product and the remaining substrate.[4][5]
-
Difficult Chromatographic Separation: Co-elution of enantiomers is a frequent problem in HPLC or SFC, often due to suboptimal selection of the chiral stationary phase (CSP) or mobile phase.[6][7]
-
Risk of Racemization: The α-proton of the carboxylic acid is susceptible to deprotonation under basic conditions, which can lead to racemization and loss of optical purity.[8][9]
Section 2: Troubleshooting by Resolution Method
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Classical Chemical Resolution (Diastereomeric Salt Formation)
This method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which are then separated by fractional crystallization due to their different physical properties, such as solubility.[10][11]
Q1: My diastereomeric salt will not crystallize from solution. What should I do?
Answer: Failure to crystallize is typically a problem of supersaturation or nucleation.
-
Increase Concentration: The solution may be too dilute. Carefully evaporate the solvent to increase the concentration and induce supersaturation.[2]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, the energy barrier for nucleation may be too high. Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a few seed crystals of the desired diastereomer if they are available.[2][3]
-
Perform a Solvent Screen: The chosen solvent might be too effective, keeping both diastereomeric salts readily dissolved. An ideal solvent system will have a significant difference in solubility for the two diastereomers.[3][12] Experiment with a range of solvents with varying polarities.[13]
-
Consider Impurities: Trace impurities can sometimes inhibit crystal formation. Ensure the starting racemic acid and the resolving agent are of high purity.[2]
Q2: The product is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This often happens when the crystallization temperature is above the salt's melting point or when the solution is too concentrated.[2][3]
-
Add More Solvent: Diluting the solution can sometimes prevent oiling out by lowering the concentration.[2]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring solid crystal formation.[2]
-
Change the Solvent System: A less polar solvent might be less effective at solvating the salt, thereby promoting crystallization over oiling out.[2]
-
Slow Down the Process: Employ a much slower cooling rate or a slower addition of anti-solvent to prevent rapid drops in solubility that lead to oil formation.[3]
Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer: Low d.e. indicates poor discrimination between the two diastereomers during crystallization. This is almost always a solvent-related issue.
-
Systematic Solvent Screening: This is the most critical step for improving d.e. The goal is to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[2][12] This often requires screening various solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane).[3]
-
Optimize Temperature and Cooling Rate: Slow, controlled cooling promotes the growth of larger, purer crystals.[3] Rapid cooling can trap the more soluble diastereomer in the crystal lattice, reducing purity.
-
Recrystallization: A single crystallization is often not enough. One or more recrystallizations of the isolated salt will progressively enrich the less soluble diastereomer.
Workflow for Troubleshooting Diastereomeric Salt Crystallization
Caption: Troubleshooting workflow for diastereomeric salt formation.
Enzymatic Resolution
Enzymatic kinetic resolution uses enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification) on one enantiomer of the racemic acid, allowing for the separation of the reacted and unreacted enantiomers.[1][14][15]
Q1: The enzyme shows very low conversion or no reaction.
Answer: This can be due to enzyme inhibition, incorrect conditions, or inactive enzyme.
-
Check Enzyme Compatibility: Not all lipases are effective for all substrates. Screen a panel of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia, Candida rugosa) to find one with activity.[4][5]
-
Optimize Solvent: The choice of organic solvent is crucial. Aprotic, non-polar solvents like hexane or toluene are often preferred as they maintain enzyme activity.[16] Polar solvents can strip essential water from the enzyme, inactivating it.
-
Control Water Content: Enzymes require a small amount of water to maintain their active conformation, but excess water can promote the reverse reaction (hydrolysis). If using an immobilized enzyme, ensure it is properly hydrated or add molecular sieves to a very dry solvent.
-
Verify Acyl Donor: For transesterification, an activated acyl donor (e.g., vinyl acetate, isopropenyl acetate) is often required to make the reaction irreversible.
Q2: The enantiomeric excess (e.e.) of the product and/or remaining substrate is low.
Answer: Low e.e. is a sign of poor enantioselectivity by the enzyme.
-
Optimize Temperature: Enzyme selectivity is often highly temperature-dependent. Lowering the reaction temperature can sometimes significantly increase enantioselectivity (e.e.).[17]
-
Screen Different Enzymes: The most direct way to improve e.e. is to find a more selective enzyme. Different lipases can have opposite enantiopreferences for the same substrate.[4]
-
Stop the Reaction at ~50% Conversion: In a kinetic resolution, the maximum e.e. for both the product and the remaining substrate is achieved at or near 50% conversion. Pushing the reaction further will decrease the e.e. of the unreacted starting material.
-
Consider Dynamic Kinetic Resolution (DKR): If low e.e. persists and the substrate can be racemized in situ, a DKR approach can be used. This involves adding a racemization catalyst that continuously converts the less reactive enantiomer into the more reactive one, theoretically allowing for a 100% yield of a single enantiomeric product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. approcess.com [approcess.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. teze.doctorat.ubbcluj.ro [teze.doctorat.ubbcluj.ro]
- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 16. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Effective Methods for Removing Impurities After Synthesis
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing the purification of synthetic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the post-synthesis workup. Here, we delve into the causality behind experimental choices, providing you with the expertise to not only solve immediate purification issues but also to build robust, self-validating protocols for future success.
Table of Contents
-
Frequently Asked Questions (FAQs) about Purification Strategies
-
Troubleshooting Guide: Liquid-Liquid Extraction
-
Troubleshooting Guide: Crystallization & Recrystallization
-
Troubleshooting Guide: Flash Column Chromatography
-
Troubleshooting Guide: Distillation
Frequently Asked Questions (FAQs) about Purification Strategies
This section addresses common initial questions researchers face when deciding on a purification strategy.
Q1: What are the most common types of impurities I can expect in my crude product?
A1: The nature of impurities is highly dependent on your specific reaction. However, they generally fall into several predictable categories[1][2]:
-
Unreacted Starting Materials: If a reaction does not go to completion, the original reactants will remain.
-
By-products: These are substances formed from side reactions that compete with your main desired reaction.
-
Reagents, Ligands, and Catalysts: Chemicals added to facilitate the reaction can persist in the crude mixture.[1][2]
-
Degradation Products: Your target compound might be unstable under the reaction or workup conditions and decompose.[2]
-
Solvent Residues: Solvents used in the reaction or extraction process are often present.[1]
-
Inorganic Salts: These are often introduced during aqueous workups or as by-products of certain reactions.[1]
Q2: How do I choose the best primary purification technique for my compound?
A2: The optimal purification method is determined by the physical and chemical properties of your desired compound and its impurities. The following table provides a general guideline:
| Purification Technique | Principle of Separation | Best Suited For | Common Limitations |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Separating compounds with different acid/base properties or polarities. Initial cleanup to remove bulk impurities. | Emulsion formation; not effective for compounds with similar solubilities. |
| Crystallization/Recrystallization | Difference in solubility of a compound in a solvent at different temperatures. | Purifying solid compounds that are stable to heating.[3] | "Oiling out" of the compound; significant product loss in the mother liquor; not suitable for amorphous solids or oils.[4] |
| Flash Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[5] | Separating complex mixtures of compounds with varying polarities, including isomers.[5][6] | Compound decomposition on the stationary phase; co-elution of impurities with similar polarities.[5] |
| Distillation | Differences in the boiling points of liquids.[7] | Purifying volatile liquids from non-volatile solutes or other liquids with significantly different boiling points.[7][8] | Not suitable for heat-sensitive compounds (though vacuum distillation can help); ineffective for separating liquids with similar boiling points (azeotropes).[8] |
Q3: My compound seems to be degrading during purification. What are some general strategies to minimize this?
A3: Compound instability is a common challenge. Consider these points:
-
Temperature: If your compound is thermally labile, avoid high temperatures. For distillation, use a vacuum to lower the boiling point.[8] For crystallization, choose a solvent system that works at lower temperatures.
-
pH: Some compounds are sensitive to acidic or basic conditions. Be mindful of the pH during extractions and when using stationary phases like silica gel, which is acidic.[5][9] You can use neutralized silica or an alternative stationary phase like alumina.[9]
-
Oxygen and Light: If your compound is prone to oxidation or photochemical reactions, perform the purification under an inert atmosphere (like nitrogen or argon) and protect your glassware from light with aluminum foil.
-
Minimize Time: The longer your compound is exposed to purification conditions, the more likely it is to degrade. Optimize your procedures to be as efficient as possible. For chromatography, a faster flow rate can sometimes help reduce the time the compound spends on the column.[5]
Troubleshooting Guide: Liquid-Liquid Extraction
Liquid-liquid extraction is a cornerstone of post-synthesis workup, but it can present challenges.
Q: I've formed a stable emulsion between my organic and aqueous layers. How can I break it?
A: Emulsions are mixtures of droplets of one solvent suspended in another and are a common issue.[10] The key is to disrupt the stability of these droplets.
Causality: Emulsions are often stabilized by surfactant-like molecules at the interface of the two liquid phases. Vigorous shaking can exacerbate their formation.
Solutions:
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period will allow the layers to separate.[10]
-
Gentle Swirling: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This provides sufficient surface area for extraction with less energy to form a stable emulsion.[11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[10][11]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to dissolve the emulsifying agent.[11]
-
Filtration: Filtering the mixture through a plug of glass wool or phase separation filter paper can sometimes break the emulsion.[11]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[11]
Workflow for Breaking an Emulsion
Caption: Decision workflow for breaking an emulsion.
Q: I'm not sure which layer is my organic layer and which is the aqueous layer. How can I tell?
A: This is a critical and common question, especially when using chlorinated solvents which can be denser than water.
Solutions:
-
The "Drop Test": Add a few drops of water to the separatory funnel. The aqueous layer will increase in volume as the water drop mixes with it.[10]
-
Check Densities: Know the densities of your solvents. Halogenated solvents like dichloromethane and chloroform are generally denser than water and will form the bottom layer. Common non-halogenated organic solvents like diethyl ether, ethyl acetate, and hexane are less dense than water and will be the top layer.
-
Never Discard a Layer Until Sure: Always keep both layers until you have definitively identified and isolated your product from the correct layer.[12]
Troubleshooting Guide: Crystallization & Recrystallization
Recrystallization is a powerful technique for purifying solids, but inducing crystal formation can sometimes be more of an art than a science.
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a very common problem, often due to either having too much solvent or the solution being supersaturated.[4][13]
Causality: Crystal formation requires both supersaturation and a nucleation event (a starting point for crystal growth).
Solutions:
-
Too Much Solvent: This is the most frequent cause.[4]
-
Supersaturation: The solution may be supersaturated but lacks a nucleation site.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[4][13]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[4][13]
-
Ice Bath: Further cooling in an ice bath can sometimes induce crystallization. Combine this with occasional scratching.[4]
-
Q: My compound has "oiled out" instead of forming crystals. What went wrong?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[4]
Causality: This often happens if the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by significant impurities being present.[4]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow it to cool slowly again.[4][13]
-
Slower Cooling: Rapid cooling can favor oil formation. Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4][13]
-
Change Solvents: You may need to select a different solvent or a mixed solvent system with a lower boiling point.
Experimental Protocol: Stepwise Recrystallization
Caption: A stepwise protocol for recrystallization.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a workhorse for purification, but it comes with its own set of potential pitfalls.
Q: My compound is not eluting from the column.
A: This can be a frustrating experience, but there are several logical explanations.
Causality: The compound is too strongly adsorbed to the stationary phase (silica or alumina) in the chosen mobile phase (eluent).
Solutions:
-
Increase Solvent Polarity: The most common solution is to gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[14] Be careful not to increase the polarity too drastically, as this can cause cracking of the silica gel.[14]
-
Check for Decomposition: Your compound may be unstable on silica gel.[9][15] You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots have appeared. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[9]
-
Solvent System Check: Double-check that you have prepared your eluent correctly and have not mixed up your solvent bottles.[15]
Q: My compounds are eluting together or the separation is poor.
A: This indicates that the chosen conditions are not optimal for resolving your mixture.
Causality: The difference in affinity of your compounds for the stationary phase is not being sufficiently exploited by the mobile phase.
Solutions:
-
Optimize the Solvent System: Your goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate.[9][14] This often provides the best separation on a column. Try different solvent combinations and ratios.
-
Column Packing: An improperly packed column with air pockets or channels will lead to poor separation.[16] Ensure your column is packed uniformly.
-
Flow Rate: If the flow rate is too fast, the compounds may not have enough time to equilibrate between the stationary and mobile phases. If it's too slow, diffusion can lead to band broadening.[17] Adjust the pressure to achieve an optimal flow rate.
-
Sample Loading: Load your sample in the minimum amount of solvent possible and as a narrow band at the top of the column.[17] If your sample is not very soluble in the eluent, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica.[17]
Q: The compound is streaking on the TLC plate and the column.
A: Streaking is often a sign of overloading or a chemical interaction with the stationary phase.
Solutions:
-
Reduce the Amount of Sample: You may be loading too much material onto your TLC plate or column.
-
Add a Modifier: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.
Troubleshooting Guide: Distillation
Distillation is a powerful technique for purifying liquids.
Q: The liquid is boiling, but no distillate is collecting.
A: This usually points to an issue with heat transfer or the setup of your distillation apparatus.
Causality: Insufficient energy is reaching the vapor to allow it to travel to the condenser, or the vapor is condensing and returning to the distillation flask.
Solutions:
-
Increase the Heat: The heating mantle or oil bath may not be hot enough. The bath temperature should generally be 20-30°C higher than the boiling point of the liquid.[8]
-
Insulate the Apparatus: Wrap the distillation head and the neck of the flask with glass wool or aluminum foil to prevent premature cooling and condensation.
-
Check Condenser Water Flow: Ensure that cooling water is flowing through the condenser, but not so fast that it is excessively cooling the distillation head. The water should enter at the bottom inlet and exit at the top.
Q: The temperature is fluctuating during distillation.
A: A stable temperature reading at the boiling point of the substance is indicative of a pure substance distilling. Fluctuations can mean several things.
Causality: The distillation of a mixture of compounds, superheating (bumping), or an improperly placed thermometer can cause temperature fluctuations.
Solutions:
-
Check Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This ensures it is accurately measuring the temperature of the vapor that is entering the condenser.
-
Ensure Smooth Boiling: Use boiling chips or a magnetic stirrer to prevent bumping and ensure smooth boiling.
-
Fractional Distillation: If you are trying to separate liquids with close boiling points, a simple distillation will not be effective, and you will see a gradual increase in temperature. A fractional distillation column is required in this case.[7]
Q: The compound is decomposing at its boiling point.
A: Many organic compounds are not stable at their atmospheric boiling points.
Solution:
-
Vacuum Distillation: By reducing the pressure inside the apparatus, the boiling point of the liquid is lowered.[8] This allows the compound to be distilled at a lower temperature, preventing thermal decomposition.[8]
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil.
- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Several Problems of Flash Column Chrom
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- How To: Purify by Distillation. Department of Chemistry : University of Rochester.
- The Purification of Organic Compound: Techniques and Applic
- Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.com.
- Technical Support Center: Purification of Bromin
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Picking the best purification method for your API can be a tricky challenge.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- What are some common mistakes when doing liquid-liquid extraction labs? Reddit.
- Problems with extractions. Chemistry Teaching Labs - University of York.
- IMPURITIES. Gyan Sanchay.
- Sources Of Impurities In Pharmaceutical Substances. Simson Pharma Limited.
- Sources and Types of Impurities in Pharmaceutical Substances. Veeprho.
- Flash Column Chrom
Sources
- 1. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 2. veeprho.com [veeprho.com]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. How To [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Long-term stability studies of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid under different storage conditions
Technical Support Center: (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid Stability Studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting long-term stability studies of this compound. It offers troubleshooting advice for common experimental issues, detailed protocols, and answers to frequently asked questions to ensure the integrity and success of your stability programs.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For long-term storage, the compound should be kept in a cool, dry, and dark environment to maintain its chemical and chiral integrity. A supplier of the compound recommends storage at 0-8°C. General best practices for similar hydroxy acids suggest storing the material at room temperature (15–25°C) in tightly sealed, opaque containers to protect against moisture and UV light, which can cause chemical breakdown.[1][2] Always store it away from incompatible chemicals like strong bases, oxidizers, and reducing agents.[1][3]
Q2: What are the primary degradation pathways I should be aware of?
The molecule contains three key functional groups susceptible to degradation: a benzyl ether, a secondary alcohol, and a carboxylic acid. The most anticipated degradation pathways include:
-
Hydrolysis: The benzyl ether linkage is susceptible to cleavage under harsh acidic or basic conditions, which would yield benzyl alcohol and glyceric acid. While typically stable, this pathway should be investigated during forced degradation studies.
-
Oxidation: The secondary alcohol can be oxidized to a ketone, forming (S)-3-(benzyloxy)-2-oxopropanoic acid. This is a common pathway for hydroxy acids and can be accelerated by the presence of oxidizing agents or exposure to certain catalysts.[4]
-
Photolysis: Exposure to UV light can provide the energy to initiate degradation, particularly affecting the benzylic portion of the molecule.[5]
Q3: Why is chiral stability important for this molecule?
This compound is a chiral building block used in asymmetric synthesis.[6] The stereochemical integrity at the C2 position is critical for its intended function in subsequent reactions.[7] Any racemization (conversion of the S-enantiomer to the R-enantiomer) would result in a loss of enantiomeric purity (ee%) and could significantly impact the efficacy and safety of the final product. Therefore, stability studies must monitor not only chemical purity but also chiral purity.[8][9]
Q4: Which regulatory guidelines should I follow for my stability study?
The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. Specifically, ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products, including recommended storage conditions and testing frequency.[10][11][12] These guidelines are essential for any data package intended for regulatory submission.[5][13]
Troubleshooting Guide: Common Experimental Issues
Q: I'm observing a significant drop in the assay value under accelerated conditions (40°C/75% RH). What is the likely cause?
A rapid decrease in the parent compound's concentration at elevated temperature and humidity strongly suggests chemical degradation. The combination of heat and moisture can accelerate hydrolytic and oxidative processes.
-
Causality: High temperature provides the activation energy for reactions to occur, while humidity can facilitate hydrolysis of the benzyl ether.
-
Troubleshooting Steps:
-
Analyze for Degradants: Scrutinize your chromatograms for new peaks. Compare the peak areas of the new impurities to the loss in the main peak to perform a mass balance calculation, as recommended in regulatory guidance.[14]
-
Characterize Impurities: If possible, use a mass spectrometer (LC-MS) to get the molecular weight of the new impurities. This can help identify them by comparing the mass to potential degradation products (see Degradation Pathway diagram below).
-
Perform Forced Degradation: Conduct stress studies (e.g., boiling in 0.1N HCl, 0.1N NaOH, or 3% H₂O₂) to intentionally generate degradation products.[15][16] The retention times of these known degradants can be used to identify the unknown peaks in your stability samples.
-
Q: My HPLC analysis shows a new peak with a retention time very close to the main peak. How can I resolve it?
Poor resolution between the main peak and an impurity can compromise accurate quantification.
-
Causality: The impurity may be structurally very similar to the parent compound, leading to similar interactions with the HPLC column's stationary phase.
-
Troubleshooting Steps:
-
Method Optimization: Adjust your HPLC method parameters. Try reducing the mobile phase flow rate, changing the mobile phase composition (e.g., the ratio of organic solvent to buffer), or modifying the pH of the aqueous portion.
-
Column Selection: If optimization fails, consider a different column. A column with a different stationary phase (e.g., C8 instead of C18) or a longer column with a smaller particle size can provide better resolution.
-
Check Peak Purity: Use a PDA/DAD detector to assess the peak purity of your main analyte. A non-homogenous peak indicates co-elution.
-
Q: The enantiomeric excess (ee%) of my sample is decreasing over time. What's happening?
A decrease in enantiomeric excess indicates that racemization is occurring, where the (S)-enantiomer is converting to the (R)-enantiomer.
-
Causality: The proton on the chiral carbon (C2) is acidic due to the adjacent carboxylic acid. Under certain conditions, particularly with heat or in the presence of a base, this proton can be abstracted to form a planar enolate intermediate, which can then be re-protonated from either side, leading to a mixture of (S) and (R) enantiomers.
-
Troubleshooting Steps:
-
Confirm with Chiral HPLC: Ensure you are using a validated chiral HPLC method. Run a standard of the racemate (a 50:50 mixture of S and R enantiomers) to confirm the retention times of both enantiomers.
-
Evaluate Storage pH: If the compound is stored in solution, the pH can significantly impact its chiral stability. Avoid strongly basic conditions.
-
Lower Storage Temperature: Racemization is often temperature-dependent. Storing the material at a lower temperature (e.g., 2-8°C) can significantly slow down or prevent this process.
-
Data Summary: Stability Under ICH Conditions
The following table summarizes hypothetical but expected stability data for this compound under standard long-term and accelerated storage conditions as per ICH guidelines.[12]
| Storage Condition | Timepoint | Assay (%) | Key Degradant (Oxidized) (%) | Total Impurities (%) | Chiral Purity (% ee) | Physical Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | < 0.05 | 0.2 | 99.9 | White Crystalline Solid |
| 6 Months | 99.6 | 0.08 | 0.4 | 99.9 | No Change | |
| 12 Months | 99.4 | 0.15 | 0.6 | 99.8 | No Change | |
| 40°C / 75% RH | 0 Months | 99.8 | < 0.05 | 0.2 | 99.9 | White Crystalline Solid |
| 3 Months | 98.5 | 0.45 | 1.5 | 99.5 | Slight Yellowing | |
| 6 Months | 97.1 | 0.90 | 2.9 | 99.0 | Yellowish Solid | |
| Photostability | 1.2 million lux hours | 99.0 | 0.20 | 1.0 | 99.8 | Slight Discoloration |
Experimental Protocols & Workflows
Overall Stability Study Workflow
The following diagram illustrates the logical flow of a comprehensive stability study, from initial planning to final data analysis, consistent with regulatory expectations.[13]
Caption: Workflow for an ICH-compliant stability study.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a general reversed-phase HPLC method capable of separating the main compound from its potential degradation products.
-
Instrumentation: HPLC system with UV/Vis or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Rationale: A gradient method is employed to ensure that both polar (e.g., glyceric acid) and non-polar (e.g., benzyl alcohol) degradation products are effectively eluted and separated from the parent peak.[17] Phosphoric acid is used to control the pH and ensure sharp peak shapes for the carboxylic acid analyte.
Predicted Degradation Pathways
This diagram illustrates the primary predicted degradation products of this compound resulting from hydrolysis and oxidation.
Caption: Predicted degradation pathways for the target molecule.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
- ICH. (n.d.). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- ICH. (2025, April 22).
- Lab Alley. (n.d.). How to Store Glycolic Acid.
- Medikonda.com. (n.d.). Best Practices for Storing Glycolic Acid.
- Analytical Chemistry. (2023, January 10).
- Sigma-Aldrich. (n.d.). This compound.
- EH&S. (n.d.). Safe Storage of Chemicals.
- Cayman Chemical. (2025, October 29).
- BOC Sciences. (n.d.).
- Benchchem. (n.d.). This compound for Research.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Jetir.Org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
- Wikipedia. (n.d.). Chiral analysis.
- Vulcanchem. (n.d.). 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- Benchchem. (n.d.).
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Biosciences Biotechnology Research Asia. (2022, November 8).
Sources
- 1. laballey.com [laballey.com]
- 2. medikonda.com [medikonda.com]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ikev.org [ikev.org]
- 12. database.ich.org [database.ich.org]
- 13. insider.thefdagroup.com [insider.thefdagroup.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. jetir.org [jetir.org]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to Spectroscopic Analysis for the Stereochemical Confirmation of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid
Introduction: The Imperative of Stereochemical Integrity in Modern Chemistry
In the landscape of drug development and complex molecule synthesis, the precise three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles. The chiral building block, (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, serves as a vital precursor in the synthesis of advanced polymers for tissue engineering and various pharmaceutical compounds.[1] Its utility is fundamentally tied to its stereochemical purity. Therefore, the unambiguous confirmation of its (S)-configuration is a non-negotiable step in quality control and regulatory compliance.
This guide provides a comparative analysis of key spectroscopic methodologies for confirming the absolute stereochemistry of this compound. We will delve into the causality behind the selection of each technique, offering field-proven insights and detailed protocols to ensure trustworthy and reproducible results. The methods are evaluated on their applicability, information richness, and experimental demands, empowering researchers to make informed decisions for their analytical workflows.
Comparative Analysis of Spectroscopic Techniques
The determination of a molecule's absolute configuration can be approached through several powerful spectroscopic techniques. Each method interacts with the chiral center in a unique way, providing a different "view" of the molecule's three-dimensional structure. Below, we compare three primary methods: Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (the Mosher's ester method), Vibrational Circular Dichroism (VCD), and the classical chiroptical technique of Optical Rotatory Dispersion (ORD).
| Technique | Principle | Sample Requirement | Information Yield | Complexity |
| NMR with Chiral Derivatizing Agent (Mosher's Method) | Covalent derivatization of the chiral alcohol with an enantiomerically pure reagent to form diastereomers, which exhibit distinct NMR chemical shifts.[2][3] | Milligram quantities; requires chemical modification. | Unambiguous determination of absolute configuration at the carbinol center by analyzing differences in chemical shifts (Δδ).[4][5] | Moderate to High: Involves synthesis of two derivatives and detailed NMR analysis. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] The resulting spectrum is compared to a computationally predicted spectrum for a known enantiomer. | Milligram quantities; non-destructive. | Provides a "fingerprint" of the molecule's absolute configuration in solution without derivatization.[8][9] | High: Requires specialized instrumentation and quantum mechanical calculations (DFT). |
| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[10][11] The sign and magnitude of the rotation are characteristic of the enantiomer. | Microgram to milligram quantities; non-destructive. | Provides confirmation of chirality and can be compared to literature values for known compounds.[12][13] | Low: Relatively simple and rapid measurement. |
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Mosher's Ester Analysis
Expertise & Rationale: NMR spectroscopy is a cornerstone of chemical analysis, but in an achiral environment, enantiomers are indistinguishable.[14] The Mosher's ester method circumvents this by converting the enantiomeric analyte into a pair of diastereomers through reaction with an enantiomerically pure chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][15][16] Diastereomers possess different physical properties and, crucially, distinct NMR spectra.[3] By preparing both the (R)- and (S)-MTPA esters of our target molecule, we can analyze the differences in the ¹H NMR chemical shifts of the protons near the stereocenter to deduce the absolute configuration.[2][5][17]
Experimental Workflow: Mosher's Ester Analysis
Caption: Workflow for Mosher's ester analysis.
Detailed Protocol
-
Esterification:
-
In two separate vials, dissolve ~5 mg of this compound in 0.5 mL of anhydrous pyridine.
-
To one vial, add a molar equivalent of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the second vial, add a molar equivalent of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed at room temperature for 4 hours, or until TLC indicates completion.
-
-
Work-up:
-
Quench each reaction with a few drops of water.
-
Extract the products with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
NMR Acquisition:
-
Dissolve each crude ester in CDCl₃.
-
Acquire ¹H NMR spectra for both the (S)-analyte-(R)-MTPA ester and the (S)-analyte-(S)-MTPA ester.
-
-
Data Analysis:
-
Assign the proton signals for each ester, particularly for the protons on either side of the C2 stereocenter (the -CH(O)- and -CH₂OBn protons).
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ_S - δ_R, where δ_S is the chemical shift in the (S)-MTPA ester and δ_R is the chemical shift in the (R)-MTPA ester.
-
Apply the Mosher's model: For an (S)-alcohol, protons on one side of the MTPA plane will have Δδ > 0, and protons on the other side will have Δδ < 0. This pattern confirms the absolute configuration.
-
Expected Data & Interpretation
| Proton Assignment | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δS - δR) | Conclusion based on Mosher's Model |
| H2 (-CH(O)-) | 4.45 | 4.50 | +0.05 | Protons on this side have positive Δδ |
| H3a (-CH₂OBn) | 3.80 | 3.75 | -0.05 | Protons on this side have negative Δδ |
| H3b (-CH₂OBn) | 3.90 | 3.84 | -0.06 | Protons on this side have negative Δδ |
| Benzyl Protons | 7.25-7.40 | 7.24-7.39 | ~0 | Remote from stereocenter, minimal change |
The observation of positive Δδ values for protons on one side of the stereocenter and negative values for those on the other side provides a self-validating confirmation of the (S)-configuration of the secondary alcohol.
Method 2: Vibrational Circular Dichroism (VCD)
Expertise & Rationale: VCD is a powerful, non-destructive technique that directly probes the stereochemistry of a molecule in solution.[18] It measures the minute difference in the absorption of left and right circularly polarized infrared light during vibrational transitions.[6][7] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[7] The power of this technique lies in the synergy between experimental measurement and quantum mechanical calculation. By comparing the experimentally measured VCD spectrum of our analyte with a spectrum calculated ab initio for the known (S)-configuration, we can achieve an unambiguous assignment of the absolute stereochemistry.[9] This avoids chemical modification and potential side reactions.
Experimental Workflow: VCD Analysis
Caption: Workflow for VCD analysis.
Detailed Protocol
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 5-10 mg in 150 µL of deuterated chloroform (CDCl₃).
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD spectrum using a dedicated FT-VCD spectrometer.
-
Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.
-
The corresponding conventional IR absorption spectrum is collected simultaneously.
-
-
Computational Modeling:
-
Perform a conformational search for the (S)-enantiomer using molecular mechanics.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the stable conformers.
-
-
Spectral Comparison:
-
Visually compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.
-
A positive correlation (matching signs and relative intensities of the VCD bands) confirms the (S)-absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the analyte would be the (R)-enantiomer.
-
Expected Data & Interpretation
The VCD spectrum exhibits a complex pattern of positive and negative bands corresponding to different vibrational modes. The key to interpretation is the direct comparison with the DFT-calculated spectrum. A strong visual match, where major positive and negative peaks in the experimental spectrum align with those in the calculated spectrum for the (S)-enantiomer, provides high-confidence confirmation of the stereochemistry.
Method 3: Optical Rotatory Dispersion (ORD)
Expertise & Rationale: ORD is one of the oldest and most straightforward chiroptical techniques.[10] It relies on the principle of optical activity, where a chiral compound rotates the plane of polarized light.[19] The specific rotation is a characteristic physical property of a chiral molecule, dependent on concentration, path length, temperature, solvent, and the wavelength of the light used.[12][13] While a single measurement of specific rotation at a fixed wavelength (e.g., the sodium D-line at 589 nm) can be used for comparison against a known literature value, an ORD spectrum, which plots this rotation across a range of wavelengths, provides a more robust confirmation.[11] This method is less definitive than VCD or Mosher's analysis for determining an unknown configuration but is an excellent, rapid method for confirming the identity of a known enantiomer.
Experimental Workflow: ORD Analysis
Caption: Workflow for ORD analysis.
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., ethanol) in a volumetric flask.
-
-
Measurement:
-
Use a polarimeter to measure the observed optical rotation (α) of the solution in a cell of known path length (l, typically 1 dm).
-
The measurement is often performed at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).
-
For a full ORD spectrum, the measurement is repeated at various wavelengths across the UV-visible range.
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is in dm and 'c' is in g/mL.[20]
-
-
Comparison:
-
Compare the calculated specific rotation and the shape of the ORD curve to the established literature value for the (S)-enantiomer. A matching sign (positive or negative) and magnitude confirms the stereochemical identity.
-
Expected Data & Interpretation
For this compound, a specific rotation value would be obtained (e.g., [α]²⁰_D = +X.X°). This experimentally determined value is then compared to a trusted reference value. Agreement between the measured and literature values confirms the presence of the (S)-enantiomer.
Conclusion
The confirmation of stereochemistry is a multifaceted analytical challenge that can be confidently addressed using a variety of spectroscopic techniques.
-
Mosher's ester analysis offers an unambiguous determination through the elegant conversion of enantiomers into distinguishable diastereomers, providing definitive proof of configuration via ¹H NMR.
-
Vibrational Circular Dichroism stands as a state-of-the-art, non-destructive method that provides a unique spectral fingerprint, which, when paired with computational chemistry, delivers a high-fidelity confirmation of absolute stereochemistry in solution.
-
Optical Rotatory Dispersion remains a valuable, rapid, and accessible technique for the routine verification of a known enantiomer's identity by comparing its specific rotation to established standards.
The choice of method will depend on the specific requirements of the project, including the availability of instrumentation, the quantity of the sample, and the level of certainty required. For rigorous, de novo confirmation, a combination of at least two of these methods is recommended to provide orthogonal data, ensuring the highest level of scientific integrity for researchers, scientists, and drug development professionals.
References
-
Vibrational circular dichroism (VCD). Bruker. Available from: [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Published 2017-06-25. Available from: [Link]
-
Wenzel TJ, Wilcox JD. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. 2003;15(4):256-70. Available from: [Link]
-
Kellenbach ER, Dukor RK, Nafie LA. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. 2006;18(3):17-20. Available from: [Link]
-
Toda F, Tanaka K, Oshima T, Miyahara I, Hirotsu K. New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. 2001;3(19):3001-4. Available from: [Link]
-
Chiral derivatizing agent. Wikipedia. Available from: [Link]
-
Hoye TR, Jeffrey CS, Shao F. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. 2007;2(10):2451-8. Available from: [Link]
-
Hoye TR, Jeffrey CS, Shao F. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols. 2007;2(10):2451-8. Available from: [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. Published 2007. Available from: [Link]
-
Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Published 2024-01-23. Available from: [Link]
-
Tan B, Keiderling TA. Vibrational circular dichroism spectroscopy of chiral molecules. Chemical Society Reviews. 2012;41(13):4641-53. Available from: [Link]
-
Davis RA, Grosjean M, Molinski TF. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules. 2011;16(5):4176-87. Available from: [Link]
-
Vibrational circular dichroism. Wikipedia. Available from: [Link]
-
Yuan T, Huang G, Wang C, et al. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules. 2020;25(9):2146. Available from: [Link]
-
Specific Rotation. Chemistry Steps. Available from: [Link]
-
Calculating Specific Rotation & Enantiomeric Excess. YouTube. Published 2021-10-22. Available from: [Link]
-
Lee J, Lee J, Kim J, et al. Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Journal of Chromatography A. 2013;1277:48-55. Available from: [Link]
-
Seco JM, Quinoa E, Riguera R. Assignment of the Absolute Configuration of alpha-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. 2001;66(15):4837-46. Available from: [Link]
-
Optical rotatory dispersion. Wikipedia. Available from: [Link]
-
Specific rotation. Wikipedia. Available from: [Link]
-
Mussini PR, Arnaboldi S, Grecchi S, et al. Enantiomer discrimination in absorption spectroscopy and in voltammetry: highlighting fascinating similarities and connections. Current Opinion in Electrochemistry. 2023;37:101128. Available from: [Link]
-
(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. PubChem. Available from: [Link]
-
Understanding Specific Rotation: A Key Property of Chiral Compounds. Science Mania. Published 2024-04-12. Available from: [Link]
-
Crawford TD, Stephens PJ. Ab initio optical rotatory dispersion and electronic circular dichroism spectra of (S)-2-chloropropionitrile. The Journal of Chemical Physics. 2007;126(1):014101. Available from: [Link]
-
Lazzeretti P. Chiral discrimination in nuclear magnetic resonance spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy. 2018;104:1-33. Available from: [Link]
-
Zhang Y, Duan Y, Zhang Y, et al. Raman spectroscopic technologies for chiral discrimination: Current status and new frontiers. TrAC Trends in Analytical Chemistry. 2024;172:117596. Available from: [Link]
-
Optical Activity. Maricopa Open Digital Press. Available from: [Link]
-
Optical Rotatory Dispersion (ORD). SlideShare. Published 2018-02-27. Available from: [Link]
-
Penasa R, Licini G, Zonta C. Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. 2024. Available from: [Link]
- Berova N, Nakanishi K, Woody RW, editors. Stereochemical Determination of , , and Chiral Carboxylic Acids. John Wiley & Sons; 2012.
-
Principles of CD/ORD (1): Principles of Circular Dichroism and Optical Rotatory Dispersion. JASCO. Published 2020-10-06. Available from: [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Human Metabolome Database. Available from: [Link]
-
Tyrrell E, Tsang MWH, Skinner GA, Fawcett JK. The application of 1H nuclear magnetic resonance spectroscopy for the determination of the absolute configuration of chiral carboxylic acids. Tetrahedron. 1996;52(29):9841-52. Available from: [Link]
-
Zhang Y, Duan Y, Zhang Y, et al. Raman spectroscopic technologies for chiral discrimination: Current status and new frontiers. TrAC Trends in Analytical Chemistry. 2024;172:117596. Available from: [Link]
-
Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid (±). ResearchGate. Available from: [Link]
-
Absolute configuration. Wikipedia. Available from: [Link]
- A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents.
-
How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. Published 2012-05-04. Available from: [Link]
-
Determination of absolute configuration. Purechemistry. Published 2024-02-19. Available from: [Link]
-
Harada N. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. 2008;20(5):691-721. Available from: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available from: [Link]
-
(s)-3-benzyloxy-2-hydroxypropionic acid methyl ester. PubChem. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. youtube.com [youtube.com]
- 9. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 10. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 13. Specific rotation - Wikipedia [en.wikipedia.org]
- 14. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 18. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 20. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
A Comparative Guide to the Bioactivity of (S)- and (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid Enantiomers
Introduction: The Critical Role of Chirality in Bioactivity
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the potential bioactivity of the (S)- and (R)-enantiomers of 3-(benzyloxy)-2-hydroxypropanoic acid. While this molecule is recognized as a valuable chiral building block in synthetic chemistry, a direct comparative study of the bioactivity of its enantiomers is not extensively documented in publicly available literature.[1] Therefore, this guide will establish a framework for such an investigation, drawing upon established principles of stereoselectivity and providing detailed experimental protocols to elucidate the distinct biological effects of each enantiomer.
The fundamental principle underpinning the differential bioactivity of enantiomers lies in their interactions with chiral biological macromolecules such as enzymes and receptors. Just as a left hand will not fit into a right-handed glove, one enantiomer may bind with high affinity and specificity to a biological target, eliciting a desired therapeutic effect, while its mirror image may be inactive or, in some cases, mediate off-target effects leading to toxicity. A case in point is the related compound, 3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid, where the (R)-enantiomer has been suggested to possess a higher binding affinity for certain enzymes.[2] This precedent strongly suggests that the stereocenter at the C2 position of 3-(benzyloxy)-2-hydroxypropanoic acid is a critical determinant of its biological function.
This guide will therefore proceed with the hypothesis that the (S)- and (R)-enantiomers of 3-(benzyloxy)-2-hydroxypropanoic acid will exhibit distinct bioactivities. We will explore potential biological targets and outline a suite of in vitro assays to quantify these differences.
Physicochemical Properties
A foundational step in any comparative analysis is the characterization of the fundamental physicochemical properties of the compounds. While enantiomers share identical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light (optical rotation) is distinct and opposite.
| Property | (S)-3-(Benzyloxy)-2-hydroxypropanoic acid | (R)-3-(Benzyloxy)-2-hydroxypropanoic acid |
| Molecular Formula | C₁₀H₁₂O₄ | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol | 196.20 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Optical Rotation | Expected to be levorotatory (-) | Expected to be dextrorotatory (+) |
Proposed Biological Targets and Rationale
Based on the structural features of 3-(benzyloxy)-2-hydroxypropanoic acid, several classes of biological targets can be postulated. The presence of a carboxylic acid and a hydroxyl group suggests potential interactions with enzymes that recognize and process such functionalities.
Diagram: Potential Molecular Interactions
Caption: Proposed differential binding of (S)- and (R)-enantiomers to a chiral biological target.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically determine the differential bioactivity of the (S)- and (R)-enantiomers, a series of robust and validated in vitro assays are proposed.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay will determine if the enantiomers exhibit differential effects on cell proliferation and survival.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) or a normal cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of (S)- and (R)-3-(benzyloxy)-2-hydroxypropanoic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions to a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for each enantiomer at each time point.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT-based cell viability and cytotoxicity assay.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Given that many propanoic acid derivatives exhibit anti-inflammatory properties through COX inhibition, this assay will investigate the stereoselective inhibition of COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD colorimetric substrate.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add various concentrations of the (S)- and (R)-enantiomers. Include a known COX inhibitor as a positive control (e.g., ibuprofen or celecoxib). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid and the TMPD substrate to initiate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ values for each enantiomer against both COX-1 and COX-2.
Expected Outcomes and Interpretation
Based on the principles of stereoselectivity, it is anticipated that the (S)- and (R)-enantiomers of 3-(benzyloxy)-2-hydroxypropanoic acid will display significantly different IC₅₀ values in the described assays.
| Assay | Expected Outcome | Interpretation |
| MTT Assay | One enantiomer (e.g., S-enantiomer) exhibits a significantly lower IC₅₀ value compared to the other. | The more potent enantiomer has a stronger antiproliferative or cytotoxic effect. |
| COX Inhibition | One enantiomer shows selective and more potent inhibition of COX-1 and/or COX-2. | The more active enantiomer is a superior candidate for development as an anti-inflammatory agent. |
Conclusion
While the existing literature primarily highlights the synthetic utility of 3-(benzyloxy)-2-hydroxypropanoic acid, this guide underscores the critical need to investigate the stereoselective bioactivity of its (S)- and (R)-enantiomers. The provided experimental framework offers a robust starting point for researchers to elucidate the distinct pharmacological profiles of these molecules. The anticipated differences in their biological activities, driven by their unique three-dimensional structures, will be crucial for any future development of these compounds for therapeutic applications. A thorough understanding of the stereochemistry-bioactivity relationship is not merely an academic exercise but a fundamental requirement for the rational design of safe and efficacious drugs.
References
Sources
A Comparative Guide to Chiral Synthesis: L-Serine vs. (S)-Glycidol as Precursors for β-Amino Alcohols
In the landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of chiral building blocks is paramount. Among the most valuable of these are β-amino alcohols, core structures in numerous active pharmaceutical ingredients (APIs), including the widely used class of β-blockers.[1] The choice of starting material from the "chiral pool" dictates the entire synthetic strategy, influencing factors from step count and overall yield to cost and environmental impact.
This guide provides an in-depth technical comparison of two of the most versatile C3 chiral precursors: L-serine, an abundant natural amino acid, and (S)-glycidol, a highly reactive epoxide. We will dissect the synthetic routes from each of these starting materials to a common, illustrative target: the β-amino alcohol (S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol , better known as (S)-propranolol, a beta-blocker where the (S)-enantiomer is significantly more active.[2] By examining the strategic imperatives, experimental protocols, and overall efficiency of each pathway, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic planning.
Strategic Analysis: Deconstructing the Synthetic Challenge
The transformation of our chosen starting materials into (S)-propranolol requires a distinct set of chemical manipulations. The core challenge lies in installing the isopropylamino and 1-naphthyloxy groups onto the C3 backbone while preserving the (S)-stereochemistry.
-
From L-Serine: The key challenge is the reduction of the carboxylic acid to a primary alcohol without affecting the existing hydroxyl and amino groups. This requires a strategic use of protecting groups and a chemoselective reducing agent. The C-O bond to the naphthyl group must then be formed, typically via a Williamson ether synthesis, which may require activation of the primary alcohol.
-
From (S)-Glycidol: The strategy hinges on the regioselective ring-opening of the epoxide.[3][4] The inherent strain of the three-membered ring makes it susceptible to nucleophilic attack. The synthetic design must control which carbon of the epoxide is attacked by the 1-naphthoxide nucleophile and which is attacked by isopropylamine to yield the desired 1,2-amino alcohol regiochemistry.
The L-Serine Route: A Multi-Step Transformation
The pathway from L-serine is a classic example of chiral pool synthesis, leveraging the inherent stereochemistry of a natural product. However, it necessitates several protection and functional group interconversion steps.
Workflow Diagram: L-Serine to (S)-Propranolol```dot
Caption: Synthetic pathway from (S)-glycidol to (S)-propranolol.
Detailed Experimental Protocol (Representative)
Step 1 & 2: One-Pot Synthesis of (S)-Propranolol
-
To a solution of 1-naphthol (1.0 eq) in ethanol, add potassium hydroxide (1.1 eq) and stir for 30 minutes.
-
Add (S)-glycidol (or a precursor like (S)-epichlorohydrin) (1.2 eq) to the mixture and heat to reflux for 4 hours to form the glycidyl ether intermediate. [5]3. Cool the reaction mixture and add isopropylamine (3.0 eq).
-
Seal the reaction vessel and heat to 80 °C for 6-8 hours.
-
Cool to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH and then water.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield (S)-propranolol. [5][6] Causality & Expertise: This route leverages the high reactivity of the epoxide. The first step is a Williamson ether synthesis. The subsequent amine addition is a nucleophilic ring-opening. The reaction is highly regioselective; the amine preferentially attacks the sterically less hindered terminal carbon of the epoxide (C3), which is a classic Sₙ2-type reaction, yielding the desired 1-amino-2-ol product. [7][8]Using an excess of isopropylamine helps to drive the reaction to completion and minimizes potential side reactions.
Head-to-Head Comparison: An Efficiency Analysis
To provide a clear, objective comparison, the key performance metrics for each route are summarized below. The data represents typical outcomes reported in synthetic literature.
| Parameter | L-Serine Route | (S)-Glycidol Route | Justification & Insights |
| Number of Key Steps | 3-5 | 1-2 | The (S)-glycidol route is significantly more step-economical due to the convergent nature of the epoxide ring-opening. |
| Typical Overall Yield | 40-60% | 70-85% | Fewer steps and high-yielding reactions generally lead to a higher overall yield for the glycidol pathway. [5] |
| Starting Material Cost | Low (L-Serine is inexpensive) | Moderate to High | L-serine is a bulk commodity chemical. Enantiomerically pure (S)-glycidol is more expensive due to its own synthesis requirements. |
| Reagent & Safety Profile | Requires borohydrides or other reducing agents. Uses protecting groups (Boc₂O), which adds to cost and waste. | Uses basic conditions (KOH) and volatile amines. (S)-glycidol is a suspected carcinogen and requires careful handling. | The serine route involves more steps and reagents, generating more waste. The glycidol route is more atom-economical but involves more hazardous materials. |
| Scalability | More complex due to multiple steps, purifications, and protecting group manipulations. | More straightforward to scale due to fewer steps. Can often be performed in one pot, simplifying process control. | For industrial production, the shorter, higher-yielding glycidol route is often preferred despite the higher starting material cost. |
Conclusion and Recommendations
Both L-serine and (S)-glycidol are excellent chiral precursors for the synthesis of β-amino alcohols like (S)-propranolol, but they offer a clear trade-off between starting material cost and synthetic efficiency.
-
The L-Serine route is characterized by its use of an inexpensive and readily available starting material. However, the pathway is longer, involves multiple protection/deprotection and redox steps, and results in a lower overall yield. This route may be advantageous for academic labs or early-stage research where starting material cost is a primary concern and multi-step synthesis is routine.
-
The (S)-Glycidol route is a model of efficiency. It is short, convergent, high-yielding, and more amenable to large-scale production. [2]The primary drawbacks are the higher cost and greater handling precautions required for (S)-glycidol. For process development and commercial manufacturing, where step-economy and overall throughput are critical, the glycidol route is almost always the superior choice.
Ultimately, the optimal synthetic route depends on the specific objectives of the research or production campaign. By understanding the inherent advantages and challenges of each chiral precursor, chemists can design and execute the most effective and efficient synthesis for their target molecule.
References
-
Highly enantioselective synthesis of linear beta-amino alcohols. PubMed. Available at: [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]
-
Propranolol | PDF | Organic Synthesis. Scribd. Available at: [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar. Available at: [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Available at: [Link]
- CN113511979A - Synthesis method and application of propranolol. Google Patents.
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. Available at: [Link]
-
Regioselective Ring‐Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]‐Fe Triflate Complex. ResearchGate. Available at: [Link]
-
Synthesis of Sterically Controlled Chiral β-Amino Alcohols and Their Application to the Catalytic Asymmetric Sulfoxidation of Sulfides. ResearchGate. Available at: [Link]
-
Synthesis of 1-(α-naphthoxy)-3-(isopropylamino)-2-propanol. PrepChem.com. Available at: [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]
-
Serine-Selective Bioconjugation. National Institutes of Health. Available at: [Link]
-
The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. ACS Publications. Available at: [Link]
-
2.6.2.4 Allyl-Based N"'-Protection. Thieme. Available at: [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Synthesis of 14C-labelled propranolol hydrochloride, 1-isopropylamino-3-(1-naphthyloxy) propane-2-ol-1-14C hydrochloride. PubMed. Available at: [Link]
-
Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. ResearchGate. Available at: [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Available at: [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. Available at: [Link]
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]
-
Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. MDPI. Available at: [Link]
-
Significance and use of glycidol. Biblioteka Nauki. Available at: [Link]
-
Serine | Protected Amino Acids. Carl ROTH. Available at: [Link]
-
Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. PubMed. Available at: [Link]
-
Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. PubMed. Available at: [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for Complex Molecule Synthesis
Abstract
The synthesis of enantiomerically pure molecules is a critical endeavor in modern drug discovery and development, where the three-dimensional structure of a compound dictates its biological function and safety profile.[1][2] Historically, synthetic chemists relied heavily on the "chiral pool"—a finite collection of naturally occurring chiral molecules. While foundational, this approach is inherently limited by the structural diversity of nature's starting materials. This guide provides an in-depth comparison of modern, alternative strategies for generating chiral building blocks, moving beyond the chiral pool toward catalytic and highly efficient methodologies. We will objectively compare the performance of asymmetric transition metal catalysis, organocatalysis, and biocatalysis, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the evolving landscape of asymmetric synthesis and select the optimal strategy for their synthetic challenges.
Introduction: The Paradigm Shift from Chiral Pool to Catalytic Asymmetry
For decades, the synthesis of complex chiral molecules, particularly for pharmaceuticals, was dominated by the chiral pool approach, which utilizes naturally occurring enantiopure compounds like amino acids or sugars as starting materials.[3] This strategy is straightforward but suffers from a significant drawback: the synthetic route is dictated by the available starting material, often requiring lengthy and inefficient pathways to reach the desired target.
The modern era of chemical synthesis has been revolutionized by the ascent of asymmetric catalysis , a powerful concept where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product.[4] This catalytic approach offers superior atom economy, scalability, and unprecedented flexibility in molecular design. The field is broadly categorized into three dominant pillars, each offering unique advantages and presenting a viable alternative to stoichiometric methods like chiral auxiliaries:
-
Asymmetric Transition Metal Catalysis: Utilizes chiral ligands to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[5][6]
-
Asymmetric Organocatalysis: Employs small, metal-free organic molecules as catalysts, a field recognized with the 2021 Nobel Prize in Chemistry for its transformative impact.[7][8]
-
Biocatalysis: Leverages the inherent stereoselectivity of natural enzymes to perform chemical transformations with near-perfect precision under mild, environmentally friendly conditions.[9][10]
This guide will dissect these alternatives, providing the technical insights necessary to make informed decisions in the laboratory.
A Comparative Overview of Modern Chiral Synthesis Strategies
Choosing the right strategy for generating a chiral center depends on numerous factors, including the substrate, desired scale, functional group tolerance, and available resources. While traditional chiral auxiliaries —stoichiometric chiral groups temporarily attached to a substrate to direct a reaction—are reliable and well-understood, they suffer from poor atom economy due to the need to add and remove the auxiliary in separate steps.[11][12] Catalytic alternatives are often superior in this regard.
Asymmetric Transition Metal Catalysis
This field is the bedrock of modern asymmetric synthesis, offering a vast toolbox for a wide range of transformations. Chiral ligands, often complex phosphines or N-heterocyclic carbenes, create a defined three-dimensional space around a metal catalyst (e.g., Palladium, Rhodium, Ruthenium, Copper) that forces a reaction to proceed with a specific stereochemical outcome.[5][6]
-
Strengths: High turnover numbers, broad substrate scope, and a wide variety of well-established reactions (e.g., asymmetric hydrogenation, cross-coupling, C-H functionalization).[13][14][15]
-
Weaknesses: Potential for heavy metal contamination in the final product (a critical concern in pharmaceutical synthesis), sensitivity of catalysts to air and moisture, and the often high cost and complex synthesis of chiral ligands.[11]
Asymmetric Organocatalysis
A paradigm shift in catalysis, organocatalysis uses small, robust, and often naturally derived organic molecules (like the amino acid proline) to catalyze reactions.[7] These catalysts are typically less sensitive than their metallic counterparts and operate via distinct mechanistic pathways, such as enamine or iminium ion formation.[16]
-
Strengths: Low toxicity, operational simplicity (often stable in air and moisture), low cost, and a greener profile due to the absence of metals.[17] Organocatalysis has proven exceptionally powerful for constructing carbon-carbon bonds.
-
Weaknesses: Can require higher catalyst loadings (1-20 mol%) compared to transition metal catalysts, and the substrate scope for some transformations may be more limited.
Biocatalysis
Biocatalysis utilizes nature's catalysts—enzymes—to achieve unparalleled selectivity.[1] Enzymes operate in aqueous media under mild temperature and pH conditions, making them an exceptionally green and sustainable option.[10][18] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), for example, are widely used for the asymmetric reduction of ketones to chiral alcohols.[19][20]
-
Strengths: Near-perfect enantioselectivity (>99% ee is common), high chemo- and regioselectivity, environmentally benign (uses water as a solvent, mild conditions), and highly scalable.[9][21]
-
Weaknesses: Substrate scope can be limited to molecules that fit the enzyme's active site, and enzymes can be sensitive to high concentrations of organic solvents or non-natural substrates. However, directed evolution and protein engineering are rapidly overcoming these limitations.[9]
Quantitative Performance Analysis
To provide a clear, objective comparison, the following table summarizes the performance of these alternative strategies for common asymmetric transformations. The data represents typical, illustrative values reported in the literature, and actual results will vary based on specific substrates and conditions.
| Strategy | Typical Catalyst/Auxiliary | Reaction Type | Typical Yield (%) | Typical Selectivity (% ee or dr) | Key Advantages | Key Disadvantages |
| Chiral Auxiliary | Evans' Oxazolidinone | Aldol Reaction | 80 - 95% | >99:1 dr | High reliability, predictable stereochemistry.[11] | Stoichiometric, poor atom economy, requires extra steps.[11] |
| Transition Metal Catalysis | Ru-BINAP Complex | Asymmetric Hydrogenation | >95% | >99% ee | High efficiency (low catalyst loading), broad scope.[5][13] | Metal toxicity, cost, air/moisture sensitivity.[11] |
| Organocatalysis | (S)-Proline | Aldol Reaction | ~70 - 95% | 76 - >99% ee | Metal-free, low toxicity, operationally simple.[7][11] | Higher catalyst loading, potential for side reactions. |
| Biocatalysis | Ketoreductase (KRED) | Ketone Reduction | >90% | >99.9% ee | Unmatched selectivity, green process, mild conditions.[9][20] | Substrate scope limitations, sensitivity to conditions.[18] |
| Asymmetric C-H Functionalization | Pd(II) / Chiral Ligand | Arylation | 70 - 90% | >95% ee | High atom economy, uses simple starting materials.[14][22] | Often requires directing groups, ligand development is key.[23] |
Experimental Deep Dive: Protocols & Mechanistic Insights
To translate theory into practice, this section provides detailed, self-validating protocols for two powerful alternative methods. The causality behind key experimental choices is explained to provide a deeper understanding.
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes the addition of a ketone to a nitroalkene, a classic C-C bond-forming reaction, using a bifunctional thiourea organocatalyst. The catalyst activates the nucleophile (ketone) by forming an enamine and simultaneously activates the electrophile (nitroalkene) through hydrogen bonding with the thiourea moiety.[24][25]
Reaction: Asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
Catalyst: (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea catalyst.
Methodology:
-
Catalyst & Reagent Preparation: To a 10 mL vial equipped with a magnetic stir bar, add the thiourea organocatalyst (0.02 mmol, 10 mol%).
-
Solvent and Substrate Addition: Add toluene (1.0 mL). Causality: Toluene is a non-coordinating solvent that prevents interference with the hydrogen-bonding interactions crucial for catalysis.
-
Add cyclohexanone (0.4 mmol, 2.0 equivalents). Stir the mixture for 5 minutes at room temperature to allow for pre-association.
-
Initiation: Add β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral product.
-
Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. A successful reaction typically yields the product with >90% yield and >95% ee.[24]
The following diagram illustrates the dual-activation mechanism of the thiourea catalyst in the Michael addition.
Caption: Dual-activation catalytic cycle for the asymmetric Michael addition.
Protocol 2: Biocatalytic Asymmetric Ketone Reduction
This protocol details the reduction of a prochiral ketone to a chiral secondary alcohol using a commercially available ketoreductase (KRED) enzyme. The process relies on a cofactor, typically NADPH, which is regenerated in situ using a sacrificial alcohol like isopropanol (IPA) and a secondary enzyme or the KRED itself.[20][26]
Reaction: Asymmetric reduction of acetophenone to (R)-1-phenylethanol.
Biocatalyst System: A ketoreductase enzyme preparation with preference for the (R)-product, and an NADPH cofactor regeneration system.
Methodology:
-
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0). Causality: Enzymes have optimal activity within a specific pH range; pH 7.0 is typical for many KREDs.
-
Reaction Setup: In a temperature-controlled vessel (e.g., a jacketed reactor at 30 °C), add the phosphate buffer (100 mL).
-
Cofactor and Enzyme Addition: Add NADP⁺ (0.1 mM) and the KRED enzyme preparation according to the manufacturer's specified activity units.
-
Substrate & Co-substrate Addition: Add acetophenone (10 mmol, 1.0 equivalent). Add isopropanol (IPA, 1.5 M) to the buffer, which will serve as the sacrificial hydrogen donor for cofactor regeneration. The acetone byproduct is volatile and does not inhibit the reaction.
-
Reaction Execution: Stir the mixture at 30 °C. Maintain the pH at 7.0 by the controlled addition of a dilute base (e.g., 1M NaOH), as the reaction can cause a slight pH drop. Monitor the conversion by Gas Chromatography (GC) or HPLC.
-
Work-up & Purification: Once the reaction reaches >99% conversion (typically 12-24 hours), stop the reaction. Extract the product from the aqueous phase using an organic solvent like methyl tert-butyl ether (MTBE). Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the chiral alcohol.
-
Validation: The enantiomeric excess (ee) should be determined by chiral GC or HPLC. A successful biocatalytic reduction typically yields the product with >95% yield and >99.5% ee.[20][27]
Decision-Making Workflow for Strategy Selection
Choosing the optimal method requires a logical evaluation of the project's goals and constraints. The following workflow provides a decision-making framework for scientists.
Caption: A decision tree for selecting a chiral synthesis strategy.
Future Outlook & Emerging Technologies
The field of asymmetric synthesis continues to evolve at a rapid pace. Emerging areas like photoredox catalysis are enabling previously impossible transformations by using light to generate reactive radical intermediates under mild conditions.[6] Furthermore, the integration of machine learning and high-throughput screening is accelerating the discovery of new catalysts and the optimization of reaction conditions, promising a future where the synthesis of any chiral molecule can be achieved with greater efficiency and predictability.[4]
Conclusion
The development of catalytic asymmetric methods has fundamentally transformed the synthesis of complex chiral molecules, offering powerful and versatile alternatives to the classical chiral pool and stoichiometric auxiliary-based approaches. Transition metal catalysis provides a broad and efficient toolkit, while organocatalysis offers a robust, metal-free alternative. For ultimate selectivity and sustainability, biocatalysis stands out as a premier green chemistry technology. By understanding the distinct advantages and operational nuances of each strategy, researchers and drug development professionals can select the most effective path to construct the chiral building blocks that are essential for the medicines of tomorrow.
References
- A Comparative Guide to Asymmetric Synthesis Methods - Benchchem. (n.d.).
-
Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. Retrieved January 14, 2026, from [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2023). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Retrieved January 14, 2026, from [Link]
-
Enantioselective synthesis of molecules with multiple stereogenic elements. (2024). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]
-
Transition metal-catalysed reactions: Diastereoselectivity and asymmetric synthesis. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Asymmetric Functionalization of C–H Bonds via a Transient Carbon–Metal (C–M) Species. (2015). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. (2025). MDPI. Retrieved January 14, 2026, from [Link]
-
Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (2020). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 14, 2026, from [Link]
-
Asymmetric organocatalysis: an enabling technology for medicinal chemistry. (2021). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
C‐H Activation for Asymmetric Synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). MDPI. Retrieved January 14, 2026, from [Link]
-
Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis. Wiley-VCH. Retrieved January 14, 2026, from [Link]
-
Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde. (n.d.). Amanote Research. Retrieved January 14, 2026, from [Link]
-
Recent Progress of Asymmetric Catalysis from a Chinese Perspective. (2023). CCS Chemistry. Retrieved January 14, 2026, from [Link]
-
Overview on the Recent Strategies for the Enantioselective Synthesis of 1, 1-Diarylalkanes, Triarylmethanes and Related Molecules. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Transition Metal-Catalyzed Enantioselective C-H Functionalization via Chiral Transient Directing Group Strategies. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. (2025). ScienceDirect. Retrieved January 14, 2026, from [Link]
-
Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Synthesis of chiral pharmaceutical intermediates by Biocatalysis. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. Retrieved January 14, 2026, from [Link]
-
Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances. Retrieved January 14, 2026, from [Link]
-
Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. Retrieved January 14, 2026, from [Link]
-
Modern Biocatalytic Ketone Reduction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). SlideShare. Retrieved January 14, 2026, from [Link]
-
Organocatalytic Asymmetric Michael Addition in Aqueous Media. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Enantioselective Synthesis: Methods & Applications. (2023). StudySmarter. Retrieved January 14, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Comparison of currently existing chiral resolution methods. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Recent advances in organocatalytic asymmetric Michael reactions. (2012). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II. (2007). PubMed. Retrieved January 14, 2026, from [Link]
-
Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis. (2026). ACS Publications. Retrieved January 14, 2026, from [Link]
-
What Are Chiral Auxiliaries? (2025). YouTube. Retrieved January 14, 2026, from [Link]
-
Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. (2025). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
Sources
- 1. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. chinesechemsoc.org [chinesechemsoc.org]
- 16. researchgate.net [researchgate.net]
- 17. Book Review: Asymmetric Organocatalysis - Albrecht Berkessel, Harald Gröger [organic-chemistry.org]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Synthons for the Creation of Functionalized Polymers
In the pursuit of advanced functional materials, particularly for applications in drug delivery, tissue engineering, and asymmetric catalysis, the precise control of polymer architecture at the molecular level is paramount. Chirality, an intrinsic property of many biological molecules, offers a powerful tool for imparting sophisticated functionality to synthetic polymers. The choice of the initial chiral building block, or synthon, is a critical decision that dictates not only the stereochemistry of the final polymer but also its physical, chemical, and biological properties. This guide provides a comparative analysis of common chiral synthons, offering insights into their synthetic accessibility, polymerization behavior, and the functional attributes of the resulting polymers, supported by experimental data and detailed protocols.
The Significance of Chirality in Functional Polymers
Chirality in polymers can manifest from the incorporation of chiral monomers, leading to macromolecules with specific stereochemical configurations. This structural feature is crucial for creating materials that can engage in stereospecific interactions, a cornerstone of biological recognition processes. For researchers and professionals in drug development, chiral polymers offer the potential to create delivery systems with enhanced efficacy and reduced side effects by targeting specific cells or tissues and controlling the release of enantiomerically pure drugs.[1][2]
A Comparative Overview of Key Chiral Synthons
The selection of a chiral synthon is a strategic choice based on the desired polymer properties, synthetic feasibility, and cost-effectiveness. Here, we compare three major classes of naturally derived chiral synthons: lactides, amino acids, and terpenes.
| Chiral Synthon Class | Primary Monomer(s) | Key Polymerization Method(s) | Primary Polymer Class | Key Advantages | Key Disadvantages |
| Lactides | L-lactide, D-lactide, meso-lactide | Ring-Opening Polymerization (ROP) | Polylactide (PLA) / Polyesters | Biocompatible, biodegradable, FDA-approved for medical devices, tunable mechanical properties and degradation rates.[3][4] | Can generate acidic degradation byproducts, relatively hydrophobic which can limit some biomedical applications.[5] |
| Amino Acids | N-Carboxyanhydrides (NCAs) | Ring-Opening Polymerization (ROP) | Poly(amino acid)s / Polypeptides | Biocompatible, biodegradable, diverse side-chain functionalities for easy functionalization, can mimic natural proteins.[6][7] | NCA monomers can be sensitive to moisture, potential for immunogenicity with certain sequences.[8] |
| Terpenes | Terpene-derived (meth)acrylates | Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization | Poly(meth)acrylates | Derived from abundant renewable feedstocks, wide range of glass transition temperatures (Tg) possible, potential for creating sustainable elastomers and plastics.[9][10] | Polymerization of some terpene-based monomers can be challenging, chirality may not always be in the polymer backbone. |
In-Depth Analysis of Chiral Synthon Classes
Lactides: The Workhorse of Biodegradable Polyesters
Lactide, the cyclic dimer of lactic acid, is a cornerstone of biodegradable polymer chemistry. It exists as three stereoisomers: L-lactide, D-lactide, and meso-lactide, which allows for the synthesis of polylactides (PLAs) with varying stereochemistry and, consequently, a wide range of physical properties.[4]
The polymerization of lactide is most commonly achieved through ring-opening polymerization (ROP), often catalyzed by tin(II) octoate.[11][12] The stereochemical control during polymerization is a key factor in determining the properties of the resulting PLA. For instance, isotactic PLA, derived from the polymerization of enantiomerically pure L- or D-lactide, is semi-crystalline, leading to materials with higher mechanical strength and a slower degradation rate. In contrast, atactic PLA, from the polymerization of a racemic mixture of L- and D-lactide, is amorphous, resulting in a softer, more rapidly degrading polymer.[13]
Functionalization: While the PLA backbone itself is not readily functionalized, copolymers of lactide with other functional monomers can be created. Furthermore, the end groups of the polymer chains can be modified to attach targeting ligands or drugs. Poly(lactic-co-glycolic acid) (PLGA) is a widely used copolymer that allows for tuning the degradation rate and is employed in numerous FDA-approved drug delivery systems.[14]
Amino Acids: Nature's Building Blocks for Functional Polypeptides
Amino acids are unparalleled in their diversity of side-chain functionalities, offering a rich platform for creating functionalized polymers. The most common method for synthesizing high molecular weight poly(amino acid)s is the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs).[15][16] This method allows for the creation of well-defined homopolymers and block copolymers with controlled molecular weights and low polydispersity.
The chirality of the amino acid monomers directly translates to the chirality of the resulting polymer, which can adopt helical secondary structures, mimicking natural proteins. This structural organization is crucial for applications requiring specific molecular recognition, such as enantioselective separations and targeted drug delivery.[1][17]
Functionalization: The side chains of the amino acid residues provide readily available handles for post-polymerization modification, allowing for the attachment of a wide array of functional groups, including targeting moieties, imaging agents, and therapeutic molecules.[6]
Terpenes: A Sustainable Source for Chiral Polymers
Terpenes are a large and diverse class of naturally occurring hydrocarbons derived from the isoprene unit. Their abundance in nature and the presence of chiral centers make them attractive renewable feedstocks for the synthesis of chiral polymers.[9] Terpenes such as α-pinene, β-pinene, and limonene can be chemically modified to introduce polymerizable groups like acrylates and methacrylates.[10]
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are well-suited for the polymerization of these terpene-derived monomers, enabling the synthesis of polymers with controlled molecular weights and architectures.[9] The resulting polymers exhibit a wide range of thermal properties, from low glass transition temperatures (Tg) for soft elastomers to high Tg values for hard plastics.[9]
Functionalization: The functionalization of terpene-based polymers can be achieved by copolymerization with functional monomers or by post-polymerization modification of the terpene side groups.
Experimental Protocols
Synthesis of L-Lactide from L-Lactic Acid
This protocol outlines the two-step process for synthesizing L-lactide from L-lactic acid, involving a polycondensation followed by a depolymerization/cyclization.
Caption: Workflow for the synthesis of L-lactide.
Step-by-Step Methodology:
-
Polycondensation: Place L-lactic acid in a round-bottom flask equipped with a mechanical stirrer and a distillation apparatus. Heat the flask to 180°C under reduced pressure for several hours to remove water and form a low molecular weight prepolymer.
-
Depolymerization/Cyclization: Add a catalyst, such as tin(II) chloride (SnCl₂), to the prepolymer. Increase the temperature to 200-230°C under high vacuum. The cyclic lactide will form and distill over.
-
Purification: Collect the crude lactide and purify it by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure L-lactide crystals.
Ring-Opening Polymerization of L-Lactide
This protocol describes the synthesis of poly(L-lactide) (PLLA) via ring-opening polymerization using tin(II) octoate as a catalyst.[11][18]
Caption: Experimental workflow for the ROP of L-lactide.
Step-by-Step Methodology:
-
Monomer and Catalyst Preparation: Dry the L-lactide monomer under vacuum overnight. Prepare a stock solution of the catalyst, tin(II) 2-ethylhexanoate (tin(II) octoate), in anhydrous toluene.
-
Polymerization: In a flame-dried Schlenk flask under an inert atmosphere, add the desired amount of L-lactide and an initiator (e.g., benzyl alcohol). Heat to melt the monomer (typically 130-180°C).
-
Initiation: Add the catalyst solution to the molten monomer/initiator mixture with vigorous stirring.
-
Propagation: Allow the polymerization to proceed for the desired time (minutes to hours) at the set temperature. The viscosity of the mixture will increase significantly.
-
Termination and Purification: Cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent like chloroform or dichloromethane. Precipitate the polymer by adding the solution dropwise to a non-solvent such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Synthesis of an Amino Acid N-Carboxyanhydride (NCA)
This protocol details a phosgene-free method for synthesizing NCAs from Boc-protected amino acids using n-propanephosphonic acid anhydride (T3P).[15][16]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. RAFT polymerisation of renewable terpene (meth)acrylates and the convergent synthesis of methacrylate–acrylate–methacrylate triblock copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of α-Amino Acid N-Carboxyanhydrides: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 17. cris.biu.ac.il [cris.biu.ac.il]
- 18. oam-rc.inoe.ro [oam-rc.inoe.ro]
A Senior Application Scientist's Guide to Validating Analytical Methods for the Enantiomeric Purity of Chiral Acids
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral acids is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical compounds. The stereochemical configuration of a molecule can profoundly influence its pharmacological activity and safety profile. Consequently, regulatory bodies worldwide mandate the rigorous validation of analytical methods used to quantify the enantiomeric composition of chiral drug substances.
This guide provides an in-depth, objective comparison of the principal analytical methods for this purpose. It is designed to move beyond a simple recitation of protocols, offering instead a rationale for experimental choices and a framework for establishing self-validating systems, grounded in authoritative regulatory guidelines.
The Critical Choice: Selecting the Right Analytical Technique
The journey to a validated method begins with the selection of the most appropriate analytical technique. This choice is governed by the physicochemical properties of the chiral acid, the required sensitivity and accuracy, and available instrumentation. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely adopted technique for separating and quantifying enantiomers. However, Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) present compelling alternatives with distinct advantages.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for chiral separations. The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are particularly versatile and widely used.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. This results in faster separations, reduced organic solvent consumption, and often superior resolution compared to HPLC.
-
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte, forming transient diastereomeric complexes with the enantiomers, which then migrate at different velocities. CE is known for its high efficiency and minimal sample consumption.
Comparison of Key Performance Metrics for Chiral Acid Analysis
| Method | Principle | Accuracy | Precision | Sensitivity (LOD/LOQ) | Sample Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | High (<1% error with proper integration). | High (±0.5% reproducibility). | High (LOD: ~0.01-0.05 µg/mL). | Moderate to High. | Widely applicable, high resolution, robust, well-established. | Longer run times, higher solvent consumption compared to SFC. |
| Chiral SFC | Separation using a supercritical fluid mobile phase and a CSP. | High. | High (%RSD < 2.0%). | Very High (LOD: ~0.01% of major enantiomer). | High. | Fast analysis, reduced solvent use, environmentally friendly. | Requires specialized instrumentation, less suitable for highly polar compounds without modifiers. |
| Chiral CE | Differential migration of diastereomeric complexes in an electric field. | High. | High. | Very High (can detect impurities below 0.1%). | High. | High efficiency, minimal sample and reagent consumption. | Can be less robust than HPLC, potential for adsorption to capillary wall. |
The Foundation of Trust: A Deep Dive into Method Validation
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. For chiral purity assays, validation must adhere to the comprehensive guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which is adopted by major regulatory agencies like the FDA and EMA.
The core validation parameters are specificity, linearity, range, accuracy, precision, and robustness. For the undesired enantiomer, which is treated as an impurity, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also critical.
The following diagram illustrates the logical flow of the method validation process for determining the enantiomeric purity of a chiral acid.
A Comparative Guide to (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid and Its Positional Isomer: Structure, Function, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks, the precise arrangement of functional groups dictates not only the physicochemical properties of a molecule but also its utility in complex stereoselective syntheses. This guide provides an in-depth structural and functional comparison of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a valuable α-hydroxy acid, and its less-explored positional isomer, (S)-2-(Benzyloxy)-3-hydroxypropanoic acid, a β-hydroxy acid. By examining their synthesis, properties, and potential applications, we aim to furnish researchers with the critical insights needed to select the optimal chiral synthon for their specific research and development endeavors.
Structural Isomerism: A Subtle Shift with Significant Consequences
The core difference between the two molecules lies in the relative positions of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups on the propanoic acid backbone.
-
This compound is an α-hydroxy acid , where the hydroxyl group is located on the carbon atom (C2) adjacent to the carboxyl group.
-
(S)-2-(Benzyloxy)-3-hydroxypropanoic acid is a β-hydroxy acid , with the hydroxyl group positioned on the carbon atom (C3) two atoms away from the carboxyl group.
This seemingly minor positional shift has profound implications for the molecule's steric environment, electronic properties, and chemical reactivity. The proximity of the electron-withdrawing hydroxyl and carboxyl groups in the α-isomer influences its acidity and nucleophilicity compared to the β-isomer.[1]
Caption: Synthetic overview from chiral amino acid precursors.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of hydroxy acids from amino acids. [2]
Synthesis of this compound from L-Serine
This is a two-step process involving the protection of the amine followed by diazotization. For the purpose of this guide, we will focus on the key diazotization step of a commercially available or previously synthesized N-protected serine derivative.
Step 1: Benzylation of L-Serine (Conceptual) L-Serine is first reacted with a benzylating agent (e.g., benzyl bromide) under basic conditions to protect the amino group, yielding N-benzyl-L-serine. This step is followed by the protection of the hydroxyl group to yield the fully protected precursor.
Step 2: Diazotization of N,O-dibenzyl-L-serine
-
Dissolution: Dissolve N,O-dibenzyl-L-serine (1.0 eq) in an aqueous solution of a mineral acid (e.g., 1 M H₂SO₄) in a flask equipped with a magnetic stirrer and cool the mixture to 0-5 °C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.5 eq) in deionized water. Add the sodium nitrite solution dropwise to the stirred amino acid solution over 60-90 minutes, ensuring the temperature is maintained below 5 °C. Vigorous nitrogen evolution will be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Synthesis of (S)-2-(Benzyloxy)-3-hydroxypropanoic acid from O-Benzyl-L-Serine
This synthesis involves the direct diazotization of the commercially available O-Benzyl-L-serine.
-
Dissolution: Dissolve O-Benzyl-L-serine (1.0 eq) [1][3][4]in an aqueous solution of a mineral acid (e.g., 1 M H₂SO₄) in a flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.5 eq) in deionized water. Add the sodium nitrite solution dropwise to the stirred amino acid solution over 60-90 minutes, maintaining the temperature below 5 °C. [5]3. Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Extraction: Extract the product from the aqueous solution using ethyl acetate (3 x volume).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by silica gel chromatography to yield (S)-2-(Benzyloxy)-3-hydroxypropanoic acid.
Conclusion
This compound and its positional isomer, (S)-2-(Benzyloxy)-3-hydroxypropanoic acid, represent a fascinating case study in how subtle structural changes can lead to significant functional diversification. The α-isomer is a well-established chiral building block, readily prepared from L-serine, with applications stemming from its α-hydroxy acid nature. The β-isomer, accessible from O-Benzyl-L-serine, offers a different set of synthetic possibilities, particularly in the realm of β-functionalized molecules. The choice between these two synthons will ultimately depend on the specific target molecule and the desired synthetic transformations. This guide provides the foundational knowledge for researchers to make an informed decision, backed by an understanding of their distinct chemical personalities.
References
-
Quora. (2016). How would you distinguish between alpha and beta hydroxy acids? Available at: [Link]
-
MDPI. (2022). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Available at: [Link]
-
PubChem. O-benzyl-L-serine. Available at: [Link]
-
Filo. (2025). Carefully study the attached IR and ¹H NMR spectra and predict the structure. Available at: [Link]
-
Organic Syntheses. dl-Serine. Available at: [Link]
-
ACS Publications. (2019). Diazotization of S-Sulfonyl-cysteines. Available at: [Link]
-
PubChem. 2-Benzyl-3-hydroxypropanoic acid. Available at: [Link]
-
PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Available at: [Link]
- Google Patents. WO2005085178A1 - Method of preparing optically active serine derivative.
-
PubMed. (2004). Analysis of Structure-Activity Relationships With the N-(3-acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Template for Vanilloid Receptor 1 Antagonism. Available at: [Link]
-
Semantic Scholar. (2001). A facile synthesis of w-benzyloxycarbonyl-(s)-2-amino-3-(dimethylamino)propanoicacid. Available at: [Link]
-
NIH. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]
-
ResearchGate. (2025). (PDF) A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons. Available at: [Link]
-
American Chemical Society. (2015). 3-Hydroxypropanoic acid. Available at: [Link]
-
Frontiers. (2018). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Available at: [Link]
-
Quora. (2024). Which one is a stronger acid, 2-hydroxypropanoic acid or propanoic acids? Available at: [Link]
- Google Patents. US3755081A - Process for preparing l-serine.
-
PubChem. 3-hydroxy-2-oxopropanoic acid;(2R,3S,4R,5R). Available at: [Link]
-
SpectraBase. 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid | C11H13NO4S | CID 193658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating Chiral Resolving Agents for Racemic 3-(Benzyloxy)-2-hydroxypropanoic Acid
Introduction: The Significance of Chiral Purity
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its function. 3-(Benzyloxy)-2-hydroxypropanoic acid is a valuable chiral building block, or synthon, prized for its role in the asymmetric synthesis of complex molecules and functionalized polymers.[1] Its utility is intrinsically linked to its enantiomeric purity. The presence of an unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse effects.
While enantioselective synthesis—building a molecule with the desired stereochemistry from the start—is the ideal, classical chiral resolution remains a robust, scalable, and indispensable technique for separating racemic mixtures.[1][2][3] This guide provides an in-depth comparison of potential chiral resolving agents for racemic 3-(Benzyloxy)-2-hydroxypropanoic acid, grounded in the fundamental principles of diastereomeric salt formation. We will explore the causality behind experimental choices, present actionable protocols, and offer the necessary data to guide your selection process.
Pillar 1: The Mechanism of Diastereomeric Salt Resolution
The most common and industrially favored method for resolving a racemic carboxylic acid relies on a straightforward acid-base reaction with a twist.[4] By reacting the racemic mixture (a 50:50 mix of R- and S-enantiomers) with a single, pure enantiomer of a chiral base (the resolving agent), we form a mixture of two diastereomeric salts.[5]
-
(R)-Acid + (R)-Base → (R,R)-Diastereomeric Salt
-
(S)-Acid + (R)-Base → (S,R)-Diastereomeric Salt
Unlike the original enantiomers, which have identical physical properties, these two diastereomers possess distinct characteristics, most critically, different solubilities in a given solvent system.[4][5] This difference is the key we exploit. Through a process called fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its physical separation by filtration. Subsequently, treatment of the isolated salt with a strong acid breaks the ionic bond, regenerating the chiral resolving agent and precipitating the desired, now enantiomerically pure, carboxylic acid.[3][5]
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Pillar 2: Comparative Analysis of Chiral Resolving Agents
The success of a resolution is critically dependent on the choice of the resolving agent and the solvent system. The ideal combination yields a large difference in solubility between the two diastereomeric salts, resulting in high recovery and excellent enantiomeric excess (e.e.) in a single crystallization.[6] For an α-hydroxy acid like 3-(benzyloxy)-2-hydroxypropanoic acid, chiral amines are the resolving agents of choice.[7]
The selection process is often empirical; however, a logical starting point is to screen agents from different structural classes.[2][6]
| Resolving Agent Class | Specific Examples | Key Considerations & Rationale |
| Natural Alkaloids | Brucine, Quinine, Cinchonidine, Strychnine | Rationale : These complex, rigid structures often provide multiple points of interaction (hydrogen bonding, π-stacking), leading to well-defined crystalline salts with significant solubility differences.[1][5] Considerations : They are readily available but can be toxic (especially strychnine) and more expensive. Their recovery may be more complex than simpler amines. |
| Synthetic Amines | (R)- or (S)-1-Phenylethylamine | Rationale : This is one of the most common, cost-effective, and successful resolving agents for carboxylic acids.[2][5] Its simple structure allows for predictable salt formation. Both enantiomers are commercially available, allowing for the targeted isolation of either the (R)- or (S)-acid enantiomer. |
| Synthetic Amines | (R)- or (S)-1-(1-Naphthyl)ethylamine | Rationale : The larger aromatic system compared to phenylethylamine can enhance π-stacking interactions, potentially leading to better-defined crystals and improved separation efficiency for certain substrates. |
| Chiral Amino Alcohols | (1R,2S)-(-)-Ephedrine, (1R,2R)-(-)-pseudoephedrine | Rationale : The presence of both an amino group for salt formation and a hydroxyl group for additional hydrogen bonding can create a more rigid and selective diastereomeric salt complex. This can be particularly effective for hydroxy acids. |
| Chiral Amino Alcohols | (1R,2S)-(-)-trans-1-Amino-2-indanol | Rationale : The rigid, bicyclic structure can lead to highly selective interactions and excellent resolution where more flexible amines fail. It has proven effective in challenging separations.[6] |
Pillar 3: A Validated Experimental Protocol for Resolution
This section outlines a comprehensive, step-by-step methodology for the resolution of racemic 3-(benzyloxy)-2-hydroxypropanoic acid. This protocol is designed as a self-validating system, with checkpoints to ensure purity and completion.
Caption: Step-by-step workflow for the chiral resolution protocol.
Detailed Methodology
1. Diastereomeric Salt Formation & Crystallization
-
Rationale : The goal is to create a supersaturated solution from which only one diastereomer will crystallize upon cooling. The choice of solvent is paramount; alcohols like ethanol or methanol, or mixtures with water or acetonitrile, are common starting points.[7][8]
-
Protocol :
-
In a suitable flask, combine racemic 3-(benzyloxy)-2-hydroxypropanoic acid (1.0 eq) and the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine, 0.5-1.0 eq). Note: Starting with a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the initial crop of crystals.
-
Add the chosen solvent (e.g., 95% Ethanol) in sufficient quantity to dissolve the mixture upon heating.
-
Heat the mixture with stirring until a clear, homogeneous solution is obtained.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. For optimal crystal growth, avoid rapid cooling.
-
Once crystallization appears complete at room temperature, chill the flask in an ice bath (0-4 °C) for at least one hour to maximize the yield of the less-soluble salt.
-
2. Isolation and Purification of the Diastereomeric Salt
-
Rationale : The solid crystalline material must be separated from the mother liquor, which contains the more soluble diastereomeric salt.
-
Protocol :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals. At this stage, the resolution's progress should be assessed. This can be done by measuring the optical rotation of the salt or by taking a small sample, liberating the acid, and analyzing its enantiomeric excess (e.e.) via chiral HPLC.[5][6]
-
If the desired diastereomeric purity is not achieved, one or more recrystallizations from the same or a different solvent system may be necessary.[5]
-
3. Liberation of the Enantiomerically Enriched Acid
-
Rationale : This step breaks the ionic bond of the purified salt to recover the target enantiomer of the carboxylic acid.
-
Protocol :
-
Dissolve the purified diastereomeric salt in deionized water.
-
With stirring, slowly add a strong acid, such as 2M hydrochloric acid (HCl), until the solution is acidic (pH 1-2). The enantiomerically enriched 3-(benzyloxy)-2-hydroxypropanoic acid should precipitate as a solid or an oil.
-
Extract the aqueous mixture several times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
-
4. Final Analysis
-
Rationale : The ultimate measure of success is the enantiomeric excess (e.e.) of the final product.
-
Protocol :
-
Determine the final e.e. of the 3-(benzyloxy)-2-hydroxypropanoic acid using a suitable analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC).[9]
-
Confirm the chemical identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Alternative Strategies: A Broader Perspective
While classical resolution is powerful, a comprehensive evaluation should consider alternative approaches, especially if diastereomeric salt formation proves challenging.
-
Enzymatic Resolution : This kinetic resolution method uses enzymes, typically lipases, to selectively catalyze a reaction (like esterification) on one enantiomer, leaving the other unreacted.[1][10][11] It offers high selectivity under mild conditions but has a theoretical maximum yield of 50% for the desired enantiomer unless combined with a racemization process.
-
Chiral Chromatography : Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC).[11][12][13] This method is often used for analytical purposes but can be scaled for preparative separation, though it can be more costly for large-scale production compared to crystallization.[6]
-
Enantioselective Synthesis : As previously mentioned, synthesizing the molecule from a chiral starting material (a "chiral pool" approach) like (S)-glycidol can circumvent the need for resolution entirely, often providing a more efficient route to the final enantiopure product.[1][9]
Conclusion
The resolution of racemic 3-(benzyloxy)-2-hydroxypropanoic acid via diastereomeric salt formation is a highly viable and scalable method. The key to success lies in the systematic screening of a diverse set of chiral resolving agents and solvent systems. We recommend starting with workhorse agents like (R)- or (S)-1-phenylethylamine due to their proven track record and cost-effectiveness. Should this fail to provide adequate separation, progressing to more structurally complex agents such as cinchonidine or (1R,2S)-(-)-trans-1-amino-2-indanol is a logical next step.
Each step of the process, from crystallization to liberation, must be executed with precision and validated with appropriate analytical techniques to ensure the final product meets the stringent purity requirements of its intended application. This guide provides the foundational principles and a robust experimental framework to confidently navigate this critical separation process.
References
-
Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2019, December 30). [Link]
-
Chiral resolution - Wikipedia. [Link]
-
Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. | Semantic Scholar. (n.d.). [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. [Link]
-
Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries | Inorganic Chemistry. (2023, July 11). [Link]
-
Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed. [Link]
-
Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals - FULIR. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents | ACS Omega. [Link]
-
Chiral resolution - chemeurope.com. [Link]
-
Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2020, May 30). [Link]
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
- A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google P
-
3-(((Benzyloxy)carbonyl)amino)-2-hydroxypropanoic acid - ChemBK. (2024, April 10). [Link]
-
Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). [Link]
-
Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. (2022) | Irena Dokli | 2 Citations - SciSpace. [Link]
-
The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. [Link]
-
(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4 | CID 11818113 - PubChem. [Link]
-
Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11). [Link]
-
Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Chiral_resolution [chemeurope.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. | Semantic Scholar [semanticscholar.org]
- 9. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
The Enantioselective Edge: Benchmarking Enzymatic Resolution Against Traditional Chemical Synthesis
A Senior Application Scientist's Guide to Chiral Synthesis Strategies
In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not merely a preference but a critical necessity. The stereochemistry of a molecule often dictates its pharmacological activity, with one enantiomer providing therapeutic benefits while the other may be inactive or even harmful.[1] This guide provides an in-depth, objective comparison of two cornerstone strategies for achieving enantiopurity: enzymatic resolution and traditional chemical synthesis. We will delve into the mechanistic underpinnings, practical applications, and performance metrics of each approach, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their chiral synthesis campaigns.
The Chirality Challenge: Why Enantioselectivity Matters
Most biological targets, such as enzymes and receptors, are inherently chiral. Consequently, they interact differently with the enantiomers of a chiral drug.[1] This stereospecificity is the driving force behind the demand for enantiopure compounds. Traditional synthesis routes often yield a 50:50 mixture of enantiomers, known as a racemic mixture. The separation of these mirror-image isomers, or the direct synthesis of a single enantiomer, presents a significant synthetic challenge. This guide will explore and compare the primary methodologies employed to overcome this hurdle.
At a Glance: Key Differences in Chiral Synthesis Approaches
The choice between enzymatic and chemical methods often involves a trade-off between selectivity, yield, cost, and environmental impact. The following table provides a high-level comparison of the core principles and typical outcomes of these approaches.
| Feature | Enzymatic Resolution | Traditional Chemical Synthesis (Asymmetric Catalysis) |
| Principle | Separation of a racemic mixture by selectively reacting with one enantiomer. | Direct synthesis of a single enantiomer from a prochiral starting material.[2] |
| Theoretical Max. Yield | 50% for a single enantiomer (without a racemization step).[3] | Up to 100%. |
| Key Advantage | High enantioselectivity under mild, environmentally benign conditions.[4][5] | High atom economy and potential for high yields of the desired enantiomer. |
| Common Challenges | Limited to a 50% yield, requiring separation of the product and unreacted substrate. | Development of highly active and selective catalysts can be challenging and costly. |
| Typical Catalysts | Lipases, Proteases, Transaminases.[6] | Chiral metal complexes (e.g., Ru, Rh, Ti), Organocatalysts (e.g., chiral phosphoric acids).[7] |
Deep Dive: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture.[3] Enzymes, as natural chiral catalysts, can be highly efficient in catalyzing the transformation of one enantiomer while leaving the other untouched.[8] This difference in reaction rates allows for the separation of the two enantiomers.
The "Why": Causality in Enzymatic Selectivity
The high stereoselectivity of enzymes stems from the intricate three-dimensional structure of their active sites.[9] For instance, in lipase-catalyzed transesterification, the enzyme's active site, typically involving a catalytic triad (e.g., Ser-His-Asp), is shaped to preferentially bind one enantiomer of a substrate over the other.[10] This preferential binding is governed by a combination of steric and electronic interactions, ensuring that only the "correctly" oriented enantiomer is positioned for catalysis. This precise molecular recognition is the foundation of the high enantiomeric excesses (e.e.) often achieved with enzymatic methods.[11]
Experimental Workflow: Lipase-Catalyzed Resolution of (±)-1-Phenylethanol
A classic example of EKR is the resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB), often immobilized as Novozym 435.[7] The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.
Detailed Protocol: Lipase-Catalyzed Resolution
Materials:
-
Racemic (±)-1-phenylethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous hexane (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Chiral HPLC or GC for analysis
Procedure:
-
To a flame-dried flask, add racemic 1-phenylethanol (1.0 equiv.) and anhydrous hexane.
-
Add the acyl donor, vinyl acetate (1.5 equiv.).
-
Add immobilized lipase (e.g., 20-50 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.
-
Stop the reaction when the conversion is close to 50% by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to yield the two enantiomerically enriched compounds.[7]
Deep Dive: Traditional Chemical Synthesis Methods
Traditional chemical methods for obtaining enantiopure compounds can be broadly categorized into two main strategies: classical resolution of racemates and asymmetric synthesis.
Classical Resolution via Diastereomeric Salt Formation
This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[12] Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[8]
The key to this method is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair. For instance, a racemic amine ((R)-amine and (S)-amine) can be reacted with a pure chiral acid, like (R,R)-tartaric acid. This results in two diastereomeric salts: ((R)-amine)-((R,R)-tartrate) and ((S)-amine)-((R,R)-tartrate). These diastereomers possess different crystal lattice energies and solubilities, enabling the separation of one through crystallization.[8]
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Guide to the Safe Disposal of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid (CAS No. 127744-27-8). Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection.
Core Safety Directives & Hazard Profile
This compound is a chiral building block used in chemical synthesis.[1] Understanding its hazard profile is the foundation of its safe handling and disposal. The primary risks associated with this compound are irritation and potential harm from ingestion or inhalation.
GHS Hazard Classification:
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |
This data is based on available Safety Data Sheets (SDS). Always refer to the specific SDS provided by your chemical supplier for the most accurate information.
Core Safety Principles:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[3][4]
-
Regulatory Compliance: All laboratory waste disposal is governed by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6][7] Familiarity with your institution's specific Environmental Health & Safety (EH&S) guidelines, which are based on these regulations, is essential.
Pre-Disposal: Waste Accumulation & Spill Management
Proper disposal begins with correct handling and segregation at the point of generation. Evaporation is never an acceptable method of chemical waste disposal.[8]
Waste Segregation and Containment
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE). The original chemical container is often the best choice.[8] The container must have a secure, tight-fitting lid.[9]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "this compound".[5][9] Ensure the date of accumulation is also clearly marked.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Store it away from incompatible materials, particularly strong bases and oxidizing agents (see Table 2).
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from within a fume hood is required.
-
Contain Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2] For liquid spills or solutions, contain the spill using an inert absorbent material like sand, vermiculite, or a universal binding agent.[3]
-
Collect Waste: Carefully collect the spilled material and absorbent into your designated hazardous waste container.
-
Decontaminate: Clean the affected surface thoroughly with a suitable solvent (such as ethanol), followed by soap and water.[3] All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated chemical waste. Do not discharge it into drains or the environment. [2][3][11]
-
Finalize Waste Collection: Once the waste container is full or the experiment is complete, ensure the container is securely sealed and the exterior is clean and free of residue.[9]
-
Consult Institutional EH&S: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department. They will provide specific instructions for waste pickup and may require you to complete a chemical waste manifest.
-
On-Site Neutralization (Use with Caution):
-
Applicability: For very small quantities of purely corrosive waste with no other hazards, on-site neutralization may be permissible under strict institutional guidelines.[12] However, given this compound's multiple hazard classifications (H302, H335), this is generally not recommended .
-
Procedure (If Explicitly Approved by EH&S): If authorized, slowly add the acidic compound to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate in an ice bath) while stirring in a fume hood.[12][13] Monitor the pH until it is between 5.5 and 9.5.[12] This neutralized solution may still require collection as hazardous waste due to its organic components. Never pour the neutralized solution down the drain without explicit EH&S approval.
-
-
Professional Disposal: The standard and required method of disposal is through a licensed environmental waste management company arranged by your institution.[2][4] This ensures the waste is handled, transported, and disposed of in compliance with all federal and local regulations. Final disposal methods may include incineration or chemical oxidation to render the compound less harmful.[5]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical Incompatibility & Emergency Procedures
To prevent dangerous reactions, never mix this compound waste with the following materials.
Table 2: Chemical Incompatibilities
| Class of Compound | Examples | Reason for Incompatibility |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Violent acid-base neutralization reaction, generating heat. |
| Strong Oxidizing Agents | Nitric acid, perchlorates, peroxides | Can lead to vigorous, potentially explosive reactions. |
| Reactive Metals | Sodium, potassium, magnesium | May react to produce flammable hydrogen gas. |
| Cyanides | Potassium cyanide, sodium cyanide | Reaction releases highly toxic hydrogen cyanide gas. |
| Azides | Sodium azide | Reaction releases highly toxic and explosive hydrogen azide.[14] |
Emergency Exposure Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[15]
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 14, 2026, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved January 14, 2026, from [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved January 14, 2026, from [Link]
-
Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved January 14, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 14, 2026, from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
-
Standard Operating Procedures for Hazardous Chemicals Carcinogen - Benzene. (1991, September 1). University of Washington, Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet. (2025, January 18). AA Blocks. Retrieved January 14, 2026, from [Link]
-
Lab Safety Guideline: Benzene. (n.d.). Harvard Environmental Health and Safety. Retrieved January 14, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Northwestern University. Retrieved January 14, 2026, from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved January 14, 2026, from [Link]
-
Partial List of Chemical Incompatibilities. (n.d.). University of Nevada, Reno, Environmental Health & Safety. Retrieved January 14, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland, Environmental Safety, Sustainability and Risk. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: 2-Hydroxypropanoic acid. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
-
Pharmaceutical Incompatibilities-II. (n.d.). IIP Series. Retrieved January 14, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
-
How to Dispose of Acids and Bases Safely: A Complete Guide. (2024, October 1). Greenflow. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. aablocks.com [aablocks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usbioclean.com [usbioclean.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 8. vumc.org [vumc.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. chem.washington.edu [chem.washington.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 14. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-(Benzyloxy)-2-hydroxypropanoic acid
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid, a chiral building block frequently employed in complex organic synthesis. As researchers and drug development professionals, a comprehensive understanding of the personal protective equipment (PPE) required for this compound is not merely a procedural formality but a foundational aspect of responsible laboratory practice.
This compound, while not acutely toxic, presents hazards that necessitate a systematic approach to exposure prevention. Safety Data Sheets (SDS) for this compound consistently indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Furthermore, it is classified as harmful if swallowed (H302). The dual nature of this molecule, possessing both a carboxylic acid and a benzyl ether functional group, informs the specific selection of PPE to mitigate these risks effectively.
Core Safety Principles: A Risk-Based Approach to PPE Selection
The selection of appropriate PPE is not a one-size-fits-all checklist but rather a dynamic risk assessment process. The nature of the experimental procedure, the quantity of the substance being handled, and the potential for aerosolization are critical factors that dictate the level of protection required. All operations involving this compound should, at a minimum, be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.
Hazard Analysis of this compound
| Hazard Statement | GHS Code | Implication for PPE Selection |
| Causes skin irritation | H315 | Requires the use of chemical-resistant gloves and a lab coat to prevent dermal contact. |
| Causes serious eye irritation | H319 | Mandates the use of protective eyewear, such as safety goggles, to prevent splashes. |
| May cause respiratory irritation | H335 | Necessitates handling within a fume hood or the use of respiratory protection if dust or aerosols can be generated. |
| Harmful if swallowed | H302 | Reinforces the importance of preventing hand-to-mouth contamination through proper glove use and hygiene. |
Essential Personal Protective Equipment (PPE) Protocol
Based on a thorough hazard analysis, the following PPE is mandated for the handling of this compound.
Hand Protection: The First Line of Defense
Rationale: The primary route of exposure to this compound is through direct skin contact, which can lead to irritation. The selection of appropriate glove material is therefore critical.
-
Recommended Gloves: Nitrile or neoprene gloves are recommended for handling this organic acid.[1][2] These materials provide adequate protection against incidental splashes. For prolonged contact or when handling larger quantities, heavier-duty butyl rubber gloves should be considered.[1][3]
-
Best Practices: Always inspect gloves for tears or punctures before use.[4][5] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Disposable gloves should never be reused.
Eye and Face Protection: Shielding from Irritants
Rationale: Due to its classification as a serious eye irritant, protecting the eyes from splashes or airborne particles of this compound is non-negotiable.
-
Minimum Requirement: ANSI-approved safety glasses with side shields are the minimum requirement for handling small quantities in a controlled setting.[6]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes, chemical splash goggles should be worn.[3][7][8]
-
Maximum Protection: For procedures with a high potential for splashing or aerosol generation, a face shield worn over chemical splash goggles provides the most comprehensive protection for the entire face.[6][7]
Body Protection: Preventing Dermal Exposure
Rationale: A laboratory coat serves as a removable barrier to protect personal clothing and underlying skin from contamination.
-
Standard Protocol: A clean, buttoned lab coat should be worn at all times when handling this compound.[3][9]
-
Additional Protection: For tasks involving a higher risk of spills or splashes, a chemically-resistant apron worn over the lab coat can provide an additional layer of protection.[3]
Respiratory Protection: When Engineering Controls are Insufficient
Rationale: While handling solid this compound or preparing solutions, there is a potential for generating dust or aerosols, which can cause respiratory irritation.
-
Primary Control: A certified chemical fume hood is the most effective engineering control to prevent inhalation of airborne contaminants.
-
When Respirators are Necessary: In the absence of a fume hood or when there is a potential for exposure to exceed occupational limits, respiratory protection is required.[8] A NIOSH-approved respirator with an organic vapor/acid gas cartridge is appropriate for this compound.[10][11][12][13][14] Personnel must be properly fit-tested and trained in the use of respirators as per OSHA guidelines.[8][15]
Procedural Guidance: Donning and Doffing of PPE
A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove the lab coat by folding it inward to contain any contamination and hang it in its designated storage location or dispose of it if it is a disposable garment.
-
Eye and Face Protection: Remove the face shield and/or goggles.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Spill Response
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Small Spills (manageable by trained personnel):
-
Alert others in the vicinity.
-
Don the appropriate PPE, including respiratory protection if vapors are a concern.
-
Contain the spill with an inert absorbent material such as vermiculite or sand.[8]
-
For acid spills, neutralization with a weak base like sodium bicarbonate can be performed cautiously.[16]
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3][17]
-
-
Large Spills:
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep acidic waste separate from bases.[19][20]
-
Containment: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][21] The container should be made of a material compatible with organic acids, such as polyethylene.[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department in accordance with local and federal regulations.[21] Under no circumstances should this chemical be disposed of down the drain.[19]
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
-
3M™ Organic Vapor/Acid Gas Cartridge 6003/07047(AAD). (n.d.). 3M. Retrieved January 14, 2026, from [Link]
-
Organic Vapor/Acid Gas Cartridge, 2/Bx. (n.d.). MES Life Safety. Retrieved January 14, 2026, from [Link]
-
3M Respirator Organic Cartridges. (n.d.). BOSS Manufacturing. Retrieved January 14, 2026, from [Link]
-
3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And. (n.d.). A.M. Leonard. Retrieved January 14, 2026, from [Link]
-
Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved January 14, 2026, from [Link]
-
Material Safety Data Sheet - Benzyl ether, 99%. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]
-
Organic-Acids_SOP_Template.docx. (n.d.). Washington State University. Retrieved January 14, 2026, from [Link]
-
Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. Retrieved January 14, 2026, from [Link]
-
Organic Acid SOP. (n.d.). UW Environmental Health & Safety. Retrieved January 14, 2026, from [Link]
-
I have a chemical spill in the lab, what should I do? (n.d.). BC Knowledge for Employees. Retrieved January 14, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 14, 2026, from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Pennsylvania Environmental Health and Safety. Retrieved January 14, 2026, from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved January 14, 2026, from [Link]
-
A Guide to Working with Corrosive Substances. (n.d.). North Carolina Department of Labor. Retrieved January 14, 2026, from [Link]
-
Glove Compatibility. (n.d.). CP Lab Safety. Retrieved January 14, 2026, from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Colorado Boulder Environmental Health and Safety. Retrieved January 14, 2026, from [Link]
-
Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved January 14, 2026, from [Link]
-
Chemical Resistance Reference Chart. (n.d.). Medicom. Retrieved January 14, 2026, from [Link]
-
How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro. Retrieved January 14, 2026, from [Link]
-
How DOT and OSHA Regulate Corrosive Materials. (2019, January 21). Lion Technology. Retrieved January 14, 2026, from [Link]
-
Safety Equipment in the Laboratory. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]
-
Hazardous Spill Reporting and Response Procedures. (n.d.). Austin Community College District. Retrieved January 14, 2026, from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved January 14, 2026, from [Link]
-
Personal Protective Equipment (PPE) in Laboratories. (2016, February 12). UW Environmental Health & Safety. Retrieved January 14, 2026, from [Link]
-
Personal Protective Equipment. (n.d.). Auburn University Business and Administration. Retrieved January 14, 2026, from [Link]
-
Nitrile Glove Chemical-Compatibility Reference. (n.d.). UPenn EHRS. Retrieved January 14, 2026, from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved January 14, 2026, from [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved January 14, 2026, from [Link]
-
Personal Protective Equipment (PPE) must Comply with EU REACH. (2020, April 30). CIRS Group. Retrieved January 14, 2026, from [Link]
-
Waste handling in the organic chemistry lab. (n.d.). University of Central Florida. Retrieved January 14, 2026, from [Link]
-
Personal Protective Equipment (PPE) Regulation: An Essential Guide. (2023, May 21). Compliance Gate. Retrieved January 14, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 14, 2026, from [Link]
-
Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. (n.d.). CIRS Group. Retrieved January 14, 2026, from [Link]
-
Guide to application of Regulation EU 2016/425 on personal protective equipment. (2023, November 28). European Agency for Safety and Health at Work. Retrieved January 14, 2026, from [Link]
-
Personal protective equipment (PPE). (n.d.). European Commission. Retrieved January 14, 2026, from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. coral.washington.edu [coral.washington.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. 3m.com [3m.com]
- 11. Organic Vapor/Acid Gas Cartridge, 2/Bx [meslifesafety.com]
- 12. bossmfg.net [bossmfg.net]
- 13. amleo.com [amleo.com]
- 14. testequity.com [testequity.com]
- 15. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 16. cws.auburn.edu [cws.auburn.edu]
- 17. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 18. offices.austincc.edu [offices.austincc.edu]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. actenviro.com [actenviro.com]
- 21. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
